molecular formula C4H6N4O2 B014702 5,6-Diaminouracil CAS No. 3240-72-0

5,6-Diaminouracil

货号: B014702
CAS 编号: 3240-72-0
分子量: 142.12 g/mol
InChI 键: BBTNLADSUVOPPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Diaminouracil (C4H6N4O2) is a high-value pyrimidine derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. This compound is supplied as a solid of high purity to ensure consistent and reliable experimental results. Primary Research Applications: Key Precursor for Xanthine Derivatives: this compound is a fundamental starting material for synthesizing a wide array of 8-substituted xanthines, which are privileged structures in drug discovery. Through condensation with carboxylic acids, it forms 6-amino-5-carboxamidouracil intermediates, which can be cyclized to produce potent and selective adenosine receptor (AR) antagonists . These antagonists are investigated for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy . Antioxidant and Free Radical Research: Long-chain alkylated derivatives of this compound exhibit significant activity against free radical processes. They demonstrate a large inhibitory activity against oxygen radical-induced lipid peroxidation, making them novel agents for studying oxidative stress, with potencies (IC50) often lower than 1 µM . Synthesis of Fused Heterocycles: This diamine is a direct starting material for synthesizing complex fused ring systems like indenopteridines and indolopteridines. These novel fused uracil derivatives have shown promising in vitro antitumor activities against human hepatocellular carcinoma cell lines (Hep-G2) . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and adhere to standard laboratory safety protocols while handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNLADSUVOPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42965-55-9 (sulfate (1:1)), 63981-35-1 (sulfate (2:1))
Record name 5,6-Diamino-2,4-dihydroxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9062930
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-72-0
Record name 5,6-Diaminouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3240-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-2,4-dihydroxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-diaminouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-DIAMINOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEU0FRO9FL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,6-Diaminouracil chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,6-Diaminouracil: Chemical Properties and Structure

Introduction

This compound is a substituted pyrimidine (B1678525) derivative that serves as a crucial building block in synthetic organic and medicinal chemistry.[1] As an aminouracil, its structure is characterized by a uracil (B121893) core with amino groups substituted at the 5 and 6 positions.[2] This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including biologically active compounds like xanthines and pteridines.[3][4] Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5]

Chemical Properties

This compound is typically a powder, with its sulfate (B86663) salt appearing as a buff-colored or tan precipitate.[6][7] The hydrochloride salt melts with decomposition in the range of 300–305°C.[7]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₆N₄O₂[8][9]
Molecular Weight 142.12 g/mol [9]
Average Mass 142.116 Da[2][8]
Monoisotopic Mass 142.04908 Da[2]
Melting Point >260 °C (dec.)
CAS Number 3240-72-0[9]
IUPAC Name 5,6-diaminopyrimidine-2,4(1H,3H)-dione[2][8]

Chemical Structure

This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[8][10] This structure is the foundation for its chemical reactivity, particularly in condensation reactions. It is a pyrimidone, an aminouracil, and a diamine.[9]

Synonyms:

  • 5,6-Diamino-2,4-dihydroxypyrimidine[9]

  • diaminouracil[8]

  • 5,6-diaminopyrimidine-2,4-dione[8]

The molecule can exist in tautomeric forms, primarily the lactam form (as shown below) and the lactim form (5,6-diamino-2,4-dihydroxypyrimidine). The diamino-dione structure is the most commonly represented form.

Chemical structure of this compound

Experimental Protocols

The synthesis and analysis of this compound are well-documented in chemical literature. Below are detailed methodologies for its preparation and characterization.

Synthesis of this compound Hydrochloride

A common and efficient method for synthesizing this compound is through the nitrosation of 6-aminouracil (B15529), followed by chemical reduction.[6][7][11]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of 6-Aminouracil (Precursor) cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Purification urea (B33335) Urea aminouracil Sodium Salt of 6-Aminouracil urea->aminouracil ethyl_cyano Ethyl Cyanoacetate (B8463686) ethyl_cyano->aminouracil na_ethoxide Sodium Ethoxide in Ethanol na_ethoxide->aminouracil Reflux 4h aminouracil_sol 6-Aminouracil Solution aminouracil->aminouracil_sol Dissolve in H₂O nitroso 5-Nitroso-6-aminouracil (Rose-colored salt) aminouracil_sol->nitroso reagents_nitro Acetic Acid & Sodium Nitrite (B80452) (NaNO₂) reagents_nitro->nitroso bisulfite_salt This compound Bisulfite (Tan precipitate) nitroso->bisulfite_salt reagents_red Sodium Hydrosulfite (Na₂S₂O₄) reagents_red->bisulfite_salt Heat final_product This compound Hydrochloride bisulfite_salt->final_product reagents_pur Conc. HCl reagents_pur->final_product Heat

Workflow for the synthesis of this compound HCl.

Detailed Methodology:

  • Preparation of 6-Aminouracil: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, powdered urea and ethyl cyanoacetate are added.[6][7] The mixture is heated under reflux for approximately 4 hours, during which the sodium salt of 6-aminouracil precipitates.[7]

  • Nitrosation: The 6-aminouracil salt is dissolved in water. The solution is then treated with glacial acetic acid, followed by the cautious addition of a sodium nitrite solution.[7][11] A rose-red precipitate of 5-nitroso-6-aminouracil forms almost immediately.[12] This intermediate is filtered and washed.[7]

  • Reduction: The moist nitroso compound is suspended in warm water (approx. 50°C) in a fume hood.[7][12] Solid sodium hydrosulfite is added in portions while stirring and heating on a steam bath until the red color is completely bleached, indicating the formation of the light tan diaminouracil bisulfite.[7] An excess of sodium hydrosulfite is added, and the mixture is heated for an additional 15 minutes before being cooled and filtered.[7]

  • Purification via Hydrochloride Salt Formation: The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added.[7][11] The slurry is heated on a steam bath with stirring for one hour.[7] The resulting tan-colored this compound hydrochloride is filtered, washed thoroughly with acetone, and dried under a vacuum.[7]

Analytical Methodology: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and its derivatives.

Methodology:

  • Sample Preparation: A small amount of the synthesized compound (e.g., 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in an NMR tube.[4]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer (e.g., 600 MHz).[4]

  • Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.[4] For the N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivative in DMSO-d₆, characteristic signals include a singlet for the N1-H at ~10.38 ppm, a singlet for the amide CONH proton at ~8.86 ppm, aromatic protons between 7.47-7.99 ppm, and a broad singlet for the C6-NH₂ protons at ~6.06 ppm.[4] The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) and the C5/C6 carbons of the pyrimidine ring.[4]

Reactivity and Biological Relevance

This compound is a key precursor in the synthesis of various biologically active heterocyclic compounds.[5] Its adjacent amino groups are ideal for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused ring systems.[3]

Synthesis of 8-Substituted Xanthines

A significant application of this compound derivatives is the synthesis of 8-substituted xanthines, which are known for a range of pharmacological activities, including acting as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[3] The general pathway involves the acylation of the 5-amino group, followed by cyclization.

Synthetic Pathway to 8-Substituted Xanthines

G DAU This compound Derivative Amide 6-Amino-5-carboxamidouracil Intermediate DAU->Amide Amide Coupling (e.g., EDC, COMU) RCOOH Carboxylic Acid (R-COOH) RCOOH->Amide Xanthine (B1682287) 8-Substituted Xanthine Amide->Xanthine Dehydrative Cyclization (Heat or Base)

General pathway for the synthesis of 8-substituted xanthines.

This reaction typically involves coupling the this compound derivative with a carboxylic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or COMU.[3][4] The resulting 6-amino-5-carboxamidouracil intermediate is then cyclized, often through heating, to yield the final 8-substituted xanthine derivative.[4] This synthetic versatility underscores the importance of this compound as a foundational molecule in medicinal chemistry and drug discovery.[1]

References

5,6-Diaminouracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,6-Diaminouracil, a critical precursor in the synthesis of biologically active molecules. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in medicinal chemistry, particularly in the development of xanthine-based adenosine (B11128) receptor antagonists.

Chemical Identity and Properties

This compound is a pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis. Its unique structure, featuring two amino groups adjacent to the uracil (B121893) core, provides multiple reactive sites for the construction of complex heterocyclic systems.

CAS Number: 3240-72-0[1]

Synonyms:

  • 5,6-Diamino-2,4-dihydroxypyrimidine[1]

  • 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-[1]

  • 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione[1]

  • 5,6-diaminopyrimidine-2,4-dione[1][2]

  • 4,5-Diamino-2,6-dihydroxypyrimidine[1]

  • 5,6-diamino-uracil[1]

  • diaminouracil[2]

  • 5,6-diamino-2,4-pyrimidinediol[1]

  • 5,6-diamino-1H-pyrimidine-2,4-dione[1]

Derivatives of this compound are also of significant interest, including its sulfate (B86663) and hydrochloride salts, as well as N-alkylated versions.

  • This compound sulfate: CAS Number: 32014-70-3[3]

  • This compound hydrochloride: CAS Number: 53608-89-2[4]

  • 5,6-Diamino-1,3-dimethyluracil: CAS Number: 5440-00-6[5][6]

  • 1,3-Diethyl-5,6-diaminouracil: CAS Number: 52998-22-8

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound and its common derivatives.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound sulfate5,6-Diamino-1,3-dimethyluracil1,3-Diethyl-5,6-diaminouracil
Molecular Formula C₄H₆N₄O₂[1]C₄H₆N₄O₂ · xH₂SO₄C₆H₁₀N₄O₂[5]C₈H₁₄N₄O₂
Molecular Weight 142.12 g/mol [1]142.12 g/mol (free base)170.17 g/mol [5]198.22 g/mol
Appearance Crystalline solidPowderSolidYellow solid
Melting Point >300-305 °C (decomposes)[4]>260 °C (decomposes)[3]Not available88-98 °C
Solubility Appreciably soluble in water (as hydrochloride)Slightly soluble in waterNot availableHygroscopic

Table 2: Spectroscopic Data for this compound

TechniqueData
UV-Vis Absorption peak at 260 mμ (in 0.1N HCl), log ε = 4.24[4]
FTIR Available spectra can be found on SpectraBase.[7]
Mass Spectrometry (GC-MS) Available spectra can be found on SpectraBase.[7]

Experimental Protocols: Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is well-established, with several methods reported in the literature. A common and efficient route involves the nitrosation of 6-aminouracil (B15529) followed by reduction.

Synthesis of this compound Hydrochloride

This protocol is a modification of Traube's synthesis.[4][8]

Step 1: Preparation of 6-Aminouracil

  • In a 3-liter, three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g of sodium in 1 L of absolute ethanol.

  • To the resulting sodium ethoxide solution, add 91.5 ml of ethyl cyanoacetate (B8463686) and 51.5 g of urea.

  • Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will become nearly solid.

  • After the reaction, add 1 L of hot (80°C) water to dissolve the solid.

  • Heat the stirred solution at 80°C for 15 minutes and then neutralize to litmus (B1172312) with glacial acetic acid.

Step 2: Nitrosation of 6-Aminouracil

  • To the neutralized 6-aminouracil solution, add an additional 75 ml of glacial acetic acid.

  • Cautiously add a solution of 64.8 g of sodium nitrite (B80452) dissolved in 70 ml of water. A rose-red nitroso compound will precipitate.

  • Filter the nitroso compound and wash it with a small amount of ice water.

Step 3: Reduction to this compound Bisulfite

  • Transfer the moist nitroso compound back to the 3-liter flask and add 430 ml of warm water (50°C). This step should be performed in a fume hood.

  • Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red color is completely bleached.

  • Add an additional 30 g of sodium hydrosulfite and continue heating with stirring for another 15 minutes.

  • Allow the mixture to cool, then filter the dense diaminouracil bisulfite, wash it with water, and partially dry it.

Step 4: Conversion to this compound Hydrochloride

  • Transfer the diaminouracil bisulfite to a wide-mouthed 1-liter flask.

  • Add concentrated hydrochloric acid (100-200 ml) until the mixture can be mechanically stirred. This should be done in a fume hood.

  • Heat the slurry on a steam bath with stirring for 1 hour.

  • Filter the resulting tan diaminouracil hydrochloride on a sintered glass funnel, wash it well with acetone, and dry it under vacuum over phosphorus pentoxide.

The overall workflow for this synthesis is depicted below.

G cluster_0 Step 1: 6-Aminouracil Synthesis cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrochloride Salt Formation Urea Urea Reflux Reflux 4h Urea->Reflux EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Reflux NaOEt Sodium Ethoxide in Ethanol NaOEt->Reflux Dissolve Dissolve in hot H₂O Neutralize with Acetic Acid Reflux->Dissolve Aminouracil 6-Aminouracil Solution Dissolve->Aminouracil Nitroso 5-Nitroso-6-aminouracil (rose-red precipitate) Aminouracil->Nitroso NaNO2 Sodium Nitrite NaNO2->Nitroso Bisulfite This compound Bisulfite (tan precipitate) Nitroso->Bisulfite Na2S2O4 Sodium Hydrosulfite Na2S2O4->Bisulfite FinalProduct This compound Hydrochloride Bisulfite->FinalProduct HCl Concentrated HCl HCl->FinalProduct

Caption: Synthesis workflow for this compound Hydrochloride.

Synthesis of 6-Amino-5-carboxamidouracils

This compound is a key precursor for the synthesis of 6-amino-5-carboxamidouracils, which are important intermediates for 8-substituted xanthines. A modern and efficient method utilizes the coupling reagent COMU.[9][10][11][12]

General Procedure for Amide Formation: [12]

  • Dissolve the desired carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of dimethylformamide (DMF).

  • In a separate flask, dissolve the this compound derivative (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) in a minimal amount of DMF.

  • Add the diaminouracil/DIPEA solution dropwise to the carboxylic acid/COMU solution at room temperature.

  • The pure product typically precipitates within 5 to 10 minutes.

  • The precipitate can be isolated by filtration and washed.

This method is highly regioselective, yielding the 5-carboxamido derivative.[9][10]

The following diagram illustrates the general workflow for the synthesis of xanthine (B1682287) derivatives starting from this compound.

G DAU This compound Derivative Coupling Amide Coupling (e.g., COMU, DIPEA, DMF) DAU->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Coupling AmideIntermediate 6-Amino-5-carboxamidouracil Intermediate Coupling->AmideIntermediate Cyclization Dehydrative Cyclization AmideIntermediate->Cyclization Xanthine 8-Substituted Xanthine Derivative Cyclization->Xanthine

Caption: General synthesis pathway of xanthine derivatives.

Role in Drug Development: Precursor to Adenosine Receptor Antagonists

This compound derivatives are pivotal in the synthesis of xanthines, a class of compounds known for their activity as adenosine receptor antagonists.[11][13] Methylxanthines like caffeine (B1668208) and theophylline (B1681296) are well-known examples.[13] By modifying the xanthine scaffold, highly potent and selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be developed.[14]

The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune responses.[15][16][17] Its signaling cascade is a key target in drug development, particularly in immuno-oncology.[15][17]

Mechanism of Action:

  • Adenosine Binding: Under conditions such as hypoxia in the tumor microenvironment, extracellular ATP is converted to adenosine.[15] Adenosine then binds to the A2A receptor on the surface of immune cells.[15]

  • G-Protein Activation: This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase (AC).[15][16]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][16]

  • Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA).[15][16] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB).[15][16]

  • Immunosuppression: The activation of the A2AR pathway ultimately leads to an immunosuppressive effect, inhibiting the activity of immune cells like T-cells and natural killer (NK) cells.[15][18]

Xanthine derivatives synthesized from this compound act as antagonists at the A2A receptor, blocking the binding of adenosine and thereby preventing this immunosuppressive cascade. This can enhance the anti-tumor immune response.[17]

The diagram below illustrates the adenosine A2A receptor signaling pathway and the point of intervention for xanthine antagonists.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Binds to Xanthine Xanthine Antagonist (from this compound) Xanthine->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Immunosuppression Immunosuppression CREB->Immunosuppression Leads to

Caption: Adenosine A2A receptor signaling pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development. It serves as a key precursor in the synthesis of a variety of bioactive heterocyclic compounds, most notably uric acid and its analogs, as well as xanthine (B1682287) derivatives which have applications as adenosine (B11128) receptor antagonists. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance.

Physical Properties

This compound is a crystalline solid. Its physical properties are summarized in the table below. It is important to note that the free base tends to decompose upon heating, and therefore a precise melting point is not typically observed. The hydrochloride and sulfate (B86663) salts are more stable and have defined decomposition points.

PropertyValueSource(s)
Molecular Formula C₄H₆N₄O₂[1]
Molecular Weight 142.12 g/mol [1]
Appearance Buff-colored to tan powder[2][3]
Melting Point Decomposes above 260 °C (sulfate salt)[4]
300-305 °C (with decomposition, HCl salt)[2][5]
Solubility Hydrochloride salt: Appreciably soluble in water.[2]
Sulfate salt: Slightly soluble in water.[2]
Soluble in DMSO and methanol.
pKa Data not available in literature.

Spectroscopic Properties

The spectral data for this compound are crucial for its identification and characterization.

UV-Vis Spectroscopy

This compound hydrochloride, in 0.1N hydrochloric acid, exhibits a well-defined absorption peak at 260 nm[2][5]. The molar absorptivity (log ε) at this wavelength is 4.24[2][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound and its derivatives have been reported, typically in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to solubility. The chemical shifts are influenced by the solvent, concentration, and temperature. Representative data for a derivative, N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide, in DMSO-d₆ shows characteristic peaks for the uracil (B121893) ring protons and the substituent groups[6].

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations from the amino groups and the uracil ring, C=O stretching from the carbonyl groups, and C=C and C-N stretching vibrations within the pyrimidine ring[4].

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 142.

Chemical Properties and Reactivity

This compound is a versatile molecule due to the presence of two adjacent amino groups on the pyrimidine ring, which makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Uric Acid and Xanthine Derivatives (Traube Purine (B94841) Synthesis)

A primary application of this compound is in the Traube purine synthesis, a method for constructing the purine ring system. In this reaction, this compound is condensed with a one-carbon unit, such as formic acid or a derivative, to form the imidazole (B134444) ring fused to the pyrimidine core, yielding uric acid or its derivatives[7][8][9][10][11].

Traube_Synthesis This compound This compound Uric Acid Uric Acid This compound->Uric Acid Condensation & Cyclization One-Carbon Source (e.g., Formic Acid) One-Carbon Source (e.g., Formic Acid) One-Carbon Source (e.g., Formic Acid)->Uric Acid

Caption: Traube purine synthesis of Uric Acid.

Condensation Reactions

The amino groups of this compound readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These intermediates can then be used in further cyclization reactions to create a diverse range of heterocyclic structures[6][12].

Antioxidant Activity

This compound and its derivatives have demonstrated significant antioxidant and free radical scavenging properties[13]. The mechanism is believed to involve the donation of a hydrogen atom from the amino groups to neutralize free radicals, thereby terminating radical chain reactions. This activity is particularly relevant in the context of its relationship to uric acid, a known antioxidant in biological systems.

Antioxidant_Mechanism Free Radical Free Radical Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Accepts H• This compound This compound Diaminouracil Radical Diaminouracil Radical This compound->Diaminouracil Radical Donates H•

Caption: Radical scavenging by this compound.

Experimental Protocols

Synthesis of this compound from 6-Aminouracil (B15529)

This protocol is a modification of the Traube synthesis[3].

Materials:

Procedure:

  • Preparation of 6-Aminouracil: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. Powdered urea and ethyl cyanoacetate are added, and the mixture is refluxed for two hours. The resulting sodium salt of 6-aminouracil is filtered, washed with alcohol, and dried[3].

  • Nitrosation: The sodium salt of 6-aminouracil is dissolved in water with ice, and a solution of sodium nitrite is added. This mixture is then added to a solution of acetic acid and ice. Concentrated ammonia (B1221849) is added until the solution is ammoniacal, precipitating the rose-colored salt of 5-nitroso-6-aminouracil, which is then filtered[3].

  • Reduction: The 5-nitroso-6-aminouracil salt is suspended in hot water, and sodium hydrosulfite is added. The mixture is heated to boiling with stirring, transforming the rose-colored salt into a buff-colored precipitate of this compound sulfate. The mixture is cooled and filtered[3].

  • Purification: The crude this compound sulfate is dissolved in 6% sodium hydroxide containing a small amount of sodium sulfite. The solution is clarified and poured into a boiling solution of dilute sulfuric acid. Upon cooling, purified this compound sulfate precipitates and is filtered, washed with water, and air-dried[3].

Synthesis_Workflow cluster_step1 Step 1: 6-Aminouracil Synthesis cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Purification A Sodium Ethoxide C Reflux A->C B Urea + Ethyl Cyanoacetate B->C D Sodium Salt of 6-Aminouracil C->D E 6-Aminouracil Salt D->E G Precipitation with Ammonia E->G F Sodium Nitrite + Acetic Acid F->G H 5-Nitroso-6-aminouracil G->H I 5-Nitroso-6-aminouracil H->I K Heating I->K J Sodium Hydrosulfite J->K L This compound Sulfate (Crude) K->L M Crude Product L->M N Dissolve in NaOH M->N O Precipitate with H₂SO₄ N->O P Pure this compound Sulfate O->P

Caption: Synthesis workflow of this compound.

Conversion of this compound Bisulfite to Hydrochloride Salt

This protocol describes the purification of crude this compound bisulfite by converting it to the hydrochloride salt[2].

Materials:

  • Crude this compound bisulfite

  • Concentrated hydrochloric acid (HCl)

  • Acetone

  • Phosphorus pentoxide (P₄O₁₀)

Procedure:

  • The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added to create a stirrable slurry.

  • The slurry is heated on a steam bath with stirring for 1 hour in a fume hood.

  • The resulting tan-colored this compound hydrochloride is filtered using a sintered glass funnel.

  • The product is washed thoroughly with acetone.

  • The final product is dried in a vacuum desiccator over phosphorus pentoxide[2].

Biological Significance and Applications in Drug Development

This compound's primary role in drug development is that of a versatile building block.

Precursor to Bioactive Molecules

As previously mentioned, it is a key intermediate in the synthesis of xanthines, which are known for their diverse pharmacological activities, including adenosine receptor antagonism. This makes this compound a valuable starting material for the development of new drugs targeting these receptors for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and Parkinson's disease[14].

Role in Purine Metabolism

While not a direct intermediate in the main de novo purine biosynthesis pathway, this compound's structural similarity to purine precursors and its conversion to uric acid highlight its connection to purine metabolism. Uric acid is the final product of purine degradation in humans. The enzymatic conversion of this compound to uric acid is not well-defined in mammalian systems but is a key chemical synthesis route.

Biological_Relevance DAU This compound Xanthines Xanthine Derivatives (e.g., Adenosine Receptor Antagonists) DAU->Xanthines Synthesis Precursor UricAcid Uric Acid & Analogs DAU->UricAcid Synthesis Precursor Antioxidant Antioxidant Activity (Radical Scavenging) DAU->Antioxidant DrugDev Drug Development Xanthines->DrugDev UricAcid->DrugDev Antioxidant->DrugDev

Caption: Biological relevance of this compound.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its rich reactivity, particularly in the formation of fused heterocyclic systems, makes it an invaluable precursor for the development of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols, to aid researchers and scientists in its effective utilization in their research and drug development endeavors. Further research to elucidate its precise pKa values and quantitative solubility in various solvents would be beneficial to the scientific community.

References

5,6-Diaminouracil molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the fundamental physicochemical properties of 5,6-Diaminouracil, a pyrimidine (B1678525) derivative of significant interest to researchers and professionals in drug development and life sciences.

Core Molecular and Physical Data

This compound, an aminouracil where the ring hydrogens at positions 5 and 6 of uracil (B121893) are substituted by amino groups, is a compound with notable biological and chemical properties.[1][2] Its key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₄H₆N₄O₂[1][2]
Molecular Weight 142.12 g/mol [2]
Average Mass 142.116[1]
CAS Number 3240-72-0[2]

Synonyms: 5,6-diaminopyrimidine-2,4(1H,3H)-dione, 5,6-diamino-2,4-dihydroxypyrimidine[1][2].

Applications and Research Interest

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives.[3] Its structural features make it a valuable precursor in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as agents against free radical processes.[1]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or application of this compound and specific signaling pathways in which it is involved are highly context-dependent and are not detailed in this general technical guide. Researchers should refer to specific publications for methodologies relevant to their work. For example, procedures for the synthesis of this compound derivatives can be found in the chemical literature, often involving the reduction of a corresponding nitroso compound.[4]

Due to the absence of specific experimental workflows or signaling pathways in the provided context, a visual representation using Graphviz is not applicable at this time.

References

A Technical Guide to the Discovery and Historical Synthesis of 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil is a pivotal chemical intermediate, foundational to the synthesis of numerous biologically active purine (B94841) derivatives, including uric acid and the therapeutic xanthines, theophylline (B1681296) and caffeine. This technical guide provides a comprehensive examination of its discovery, historical synthesis, physicochemical properties, and key synthetic applications. Detailed experimental methodologies and structured data are presented to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Discovery and Historical Context

The exploration of pyrimidine (B1678525) chemistry in the late 19th and early 20th centuries, driven by the desire to understand and synthesize purines like uric acid, led to the discovery of this compound. The most significant and enduring contribution to its synthesis is the method developed by the German chemist Wilhelm Traube. The Traube purine synthesis, first described around 1900, established a versatile pathway to purines starting from pyrimidine precursors.[1][2][3] The core of this strategy involves building the imidazole (B134444) ring onto a pre-formed, appropriately substituted pyrimidine, for which this compound is the archetypal starting material.[4] This classical synthesis proceeds through the nitrosation of 6-aminouracil (B15529), followed by the reduction of the resulting 5-nitroso intermediate.[2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and for its characterization.

PropertyValueReference(s)
IUPAC Name 5,6-diaminopyrimidine-2,4(1H,3H)-dione[5]
Synonyms 4,5-Diaminouracil, Diaminouracil[5][6]
CAS Number 3240-72-0[6]
Molecular Formula C₄H₆N₄O₂[5]
Molecular Weight 142.12 g/mol [5][7]
Appearance Off-white, buff-colored, or slightly pink crystalline powder[2][8]
Melting Point >260 °C (with decomposition)[7]
Solubility Sparingly soluble in water; soluble in aqueous acids and bases.[2]

Historical Synthesis: The Traube Method

The Traube synthesis remains the most historically significant and widely practiced method for preparing this compound. It is a robust, two-step process starting from 6-aminouracil.

Experimental Protocol: Traube Synthesis

This protocol is a synthesized representation of procedures described in the chemical literature.[2][8]

Step 1: Nitrosation of 6-Aminouracil to form 6-Amino-5-nitrosouracil (B44844)

  • Suspension: Suspend 6-aminouracil in a flask containing water.

  • Nitrite (B80452) Addition: Add an aqueous solution of sodium nitrite (NaNO₂) to the suspension.

  • Acidification: Cool the mixture in an ice bath. Slowly add an acid, such as acetic acid or sulfuric acid, dropwise with constant stirring.[8] The temperature should be maintained at or below 5 °C.

  • Precipitation: As the reaction proceeds, the rose-colored 6-amino-5-nitrosouracil salt precipitates from the solution.[8]

  • Isolation: After the addition of acid is complete, continue stirring for a short period in the cold. Isolate the brightly colored solid by filtration, wash it thoroughly with cold water, and then with ethanol (B145695) to aid in drying.

Step 2: Reduction of 6-Amino-5-nitrosouracil to this compound

  • Suspension: In a large flask equipped with a mechanical stirrer (and in a well-ventilated fume hood), suspend the moist 6-amino-5-nitrosouracil from the previous step in hot water (~50-70 °C).[2]

  • Reduction: While stirring vigorously, add sodium hydrosulfite (sodium dithionite (B78146), Na₂S₂O₄) in small portions.[2][8] The reaction is exothermic, and the characteristic color of the nitroso compound will fade to a light tan or buff color as it is reduced.[2]

  • Completion: After the color change is complete, add a small excess of sodium dithionite and heat the mixture to boiling or near-boiling for approximately 15-20 minutes to ensure complete reduction.[8]

  • Isolation: Cool the mixture in an ice bath. The product, this compound (often as its bisulfite or sulfate (B86663) salt depending on the workup), will precipitate.[2][8]

  • Purification: Filter the solid, wash it well with cold water, and dry it. For higher purity, the product can be converted to its hydrochloride or sulfate salt. For instance, the isolated solid can be heated in hydrochloric acid to form the more stable diaminouracil hydrochloride salt, which is then filtered and dried.[2]

Synthesis Workflow Diagram

Traube_Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction A 6-Aminouracil C 6-Amino-5-nitrosouracil A:e->C:w Nitrosation B NaNO₂, Acetic Acid (0-5 °C) B:e->C:w D 6-Amino-5-nitrosouracil F This compound D:e->F:w Reduction E Sodium Dithionite (Na₂S₂O₄) Heat E:e->F:w

Workflow of the Traube synthesis for this compound.

Core Applications in Heterocyclic Synthesis

The unique structure of this compound, featuring vicinal amino groups on a pyrimidine ring, makes it an exceptionally valuable precursor for forming fused heterocyclic systems.

Synthesis of Uric Acid

A classic application is the synthesis of uric acid. This is achieved by reacting this compound with a one-carbon electrophile that can form the C8 position of the purine core.

  • Methodology: The condensation of this compound with urea (B33335) upon heating is a traditional method for producing uric acid. The reaction involves the cyclization of the two components with the elimination of ammonia, forming the imidazole ring fused to the pyrimidine core.

Synthesis of Theophylline and Other Xanthines

This compound is a key starting point for many pharmaceutical xanthines. The synthesis of theophylline, an important bronchodilator, illustrates this utility.

  • Methodology: The synthesis begins with the N-methylation of this compound to produce 1,3-dimethyl-5,6-diaminouracil.[9] This intermediate is then cyclized with a one-carbon source, such as formamide (B127407) or triethyl orthoformate, to close the imidazole ring and yield theophylline.[10] This general strategy is adaptable for creating a wide range of 8-substituted xanthine (B1682287) derivatives, which are explored as potent and selective antagonists for adenosine (B11128) receptors.[11][12]

Logical Pathway Diagram

Synthesis_Applications cluster_UricAcid Uric Acid Synthesis cluster_Theophylline Theophylline Synthesis DAU This compound Urea Urea DAU->Urea Condensation Methylation N-Methylation DAU->Methylation Alkylation UricAcid Uric Acid Urea:e->UricAcid:w DimethylDAU 1,3-Dimethyl-5,6-diaminouracil Methylation->DimethylDAU Cyclization Formamide / C1 source DimethylDAU->Cyclization Theophylline Theophylline Cyclization->Theophylline

Key synthetic pathways starting from this compound.

Conclusion

The discovery and development of a reliable synthetic route to this compound by Traube was a seminal achievement in heterocyclic chemistry. It unlocked practical access to a vast family of purine derivatives, profoundly impacting medicinal chemistry and drug development. The methodologies detailed in this guide remain fundamentally relevant, providing a robust foundation for both laboratory-scale synthesis and the development of novel therapeutic agents based on the versatile xanthine scaffold.

References

The Uracil Backbone: A Cornerstone in the Biological Significance of 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminouracil (5,6-DAU), a pyrimidine (B1678525) derivative, serves as a pivotal scaffold in medicinal chemistry and drug discovery. While often considered a versatile precursor for the synthesis of more complex heterocyclic systems, the inherent biological significance of its uracil (B121893) backbone is a critical determinant of its utility and the pharmacological profiles of its derivatives. This technical guide delves into the multifaceted biological importance of the uracil framework within 5,6-DAU, exploring its role as a privileged structure in drug design, its contribution to the molecule's antioxidant properties, and its function as a key building block for potent therapeutic agents.

The Uracil Backbone: A Privileged Scaffold

The pyrimidine ring system, the core of the uracil backbone, is a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a vast array of biologically active compounds, including natural products and synthetic drugs. The uracil backbone of 5,6-DAU provides a rigid framework that can be strategically functionalized at various positions to create libraries of compounds with diverse pharmacological activities. The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

The primary biological significance of 5,6-DAU lies in its role as a key intermediate in the synthesis of xanthine (B1682287) derivatives.[1][2] Xanthines, such as caffeine (B1668208) and theophylline, are well-known adenosine (B11128) receptor antagonists. By serving as a starting material for 8-substituted xanthines, the uracil backbone of 5,6-DAU is integral to the development of potent and selective antagonists for adenosine A2A receptors, which are therapeutic targets for neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy.[1]

Antioxidant Properties and Radical Scavenging Activity

Derivatives of this compound have demonstrated significant antioxidant and free-radical scavenging activities.[3] The electron-rich nature of the diaminopyrimidine ring system allows it to donate electrons and neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.

Long-chain alkylated derivatives of this compound have shown potent inhibitory activity against lipid peroxidation, with IC50 values often below 1 µM.[1][3] This activity is attributed to their ability to reduce the stable radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and their lipophilicity, which allows them to partition into lipid membranes and protect them from oxidative damage.[3] While quantitative data for the parent 5,6-DAU is limited, the activity of its derivatives underscores the intrinsic potential of the uracil backbone as a scaffold for antioxidant drug design.

Data Presentation

The following tables summarize the available quantitative data for the biological activity of this compound derivatives. It is important to note that specific IC50 values for the parent this compound are not extensively reported in the reviewed literature.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 (µM)Reference
Long-chain alkylated this compound derivativesInhibition of oxygen radical-induced lipid peroxidation in bovine heart mitochondria< 1[1][3]

Note: The specific structures of the long-chain derivatives and the exact IC50 values were not detailed in the general statement of the source.

Experimental Protocols

Detailed experimental protocols for the synthesis of 5,6-DAU derivatives and the assessment of their biological activities are crucial for reproducibility and further research.

Synthesis of 6-Amino-5-carboxamidouracils from this compound

This protocol is adapted from a general procedure for the synthesis of 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines.[2]

Materials:

  • This compound derivative

  • Carboxylic acid

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.

  • In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimal amount of DMF.

  • Add the solution of the this compound derivative and DIPEA dropwise to the carboxylic acid and COMU solution while stirring at room temperature.

  • Continue stirring the reaction mixture for 5-10 minutes.

  • Precipitate the product by adding water to the reaction mixture.

  • Filter the precipitate, wash with water, and dry under vacuum.

DPPH Radical Scavenging Assay

This protocol is a general method for assessing the antioxidant activity of compounds.

Materials:

  • Test compound (5,6-DAU or its derivative)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol.

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing methanol and the DPPH solution should be included.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Inhibition of Lipid Peroxidation Assay

This is a general protocol to assess the ability of a compound to inhibit lipid peroxidation.

Materials:

  • Test compound (5,6-DAU or its derivative)

  • Linoleic acid emulsion

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a radical initiator

  • Phosphate (B84403) buffer

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Prepare a linoleic acid emulsion in phosphate buffer.

  • Add the test compound at various concentrations to the emulsion.

  • Initiate lipid peroxidation by adding AAPH.

  • Incubate the mixture at 37°C for a specific time.

  • Stop the reaction by adding a solution of TCA and BHT.

  • Add TBA solution and heat the mixture in a boiling water bath for a defined period (e.g., 20 minutes) to develop a colored product (TBARS - Thiobarbituric Acid Reactive Substances).

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

  • A control without the test compound should be run in parallel.

  • Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound.

  • Determine the IC50 value from a plot of inhibition percentage versus concentration.

Mandatory Visualizations

Signaling Pathway: 5,6-DAU as a Precursor to Adenosine Receptor Antagonists

While direct modulation of major signaling pathways by this compound is not well-documented, its role as a precursor to xanthine-based adenosine receptor antagonists is a critical aspect of its biological significance. The following diagram illustrates this relationship and the subsequent impact on adenosine receptor signaling.

Adenosine_Receptor_Antagonism cluster_synthesis Synthesis of Xanthine Antagonists cluster_signaling Adenosine Receptor Signaling DAU This compound (Uracil Backbone) Amide_Intermediate 6-Amino-5-carboxamidouracil Intermediate DAU->Amide_Intermediate Condensation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Amide_Intermediate Xanthine 8-Substituted Xanthine (e.g., Istradefylline) Amide_Intermediate->Xanthine Cyclization A2A_Receptor Adenosine A2A Receptor Xanthine->A2A_Receptor Antagonizes Adenosine Adenosine Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., reduced inflammation, neuroprotection) PKA->Downstream_Effects Phosphorylates targets leading to

Caption: Synthesis of xanthine antagonists from 5,6-DAU and their role in blocking adenosine A2A receptor signaling.

Experimental Workflow: Synthesis and Antioxidant Screening

The following diagram outlines the general workflow for synthesizing 5,6-DAU derivatives and evaluating their antioxidant potential.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Antioxidant Activity Screening Purification->Screening DPPH DPPH Radical Scavenging Assay Screening->DPPH Method 1 Lipid_Peroxidation Lipid Peroxidation Inhibition Assay Screening->Lipid_Peroxidation Method 2 Data_Analysis Data Analysis (IC50 Determination) DPPH->Data_Analysis Lipid_Peroxidation->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the synthesis and antioxidant evaluation of this compound derivatives.

Conclusion

The biological significance of the uracil backbone in this compound is profound and multifaceted. It serves as a privileged scaffold, providing a robust and versatile platform for the synthesis of a wide range of biologically active molecules. Its most prominent role is as a key precursor to potent and selective xanthine-based adenosine receptor antagonists, highlighting its importance in the development of therapeutics for neurological disorders and cancer. Furthermore, the inherent electronic properties of the diaminouracil ring contribute to the antioxidant and radical-scavenging activities of its derivatives, suggesting its potential as a lead structure for the development of agents to combat oxidative stress-related diseases. While direct evidence for the modulation of major signaling pathways by 5,6-DAU itself is limited, its foundational role in generating compounds with clear mechanisms of action solidifies the importance of its uracil backbone in contemporary drug discovery and development. Further research into the intrinsic biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Spectrometric Analysis of 5,6-Diaminouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5,6-diaminouracil and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key analytical data, details experimental protocols, and visualizes procedural workflows. While comprehensive spectral data for the parent this compound is limited in publicly accessible literature, this guide compiles available information and leverages data from closely related derivatives to provide a thorough analytical profile.

Spectroscopic and Spectrometric Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (in DMSO-d₆)

CompoundN1-H (ppm)N3-H (ppm)NH₂ (ppm)Other Protons (ppm)
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide10.38 (s, 1H)-6.06 (s, 2H)8.86 (s, 1H, CONH), 7.99–7.91 (m, 2H, Harom), 7.56–7.51 (m, 1H, Harom), 7.47 (t, J = 7.5 Hz, 2H, Harom), 3.75 (q, J = 7.0 Hz, 2H, N3-CH₂), 1.06 (t, J = 7.0 Hz, 3H, CH₃)[1]
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide-10.59 (s, 1H)6.65 (s, 2H)8.83 (s, 1H, CONH), 7.99 (d, J = 7.8 Hz, 2H, Harom), 7.54 (t, J = 6.8 Hz, 1H, Harom), 7.48 (q, J = 7.9, 7.3 Hz, 2H, Harom), 3.27 (s, 3H, CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives (in DMSO-d₆)

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide150.4149.787.1160.5166.4 (CON), 134.5 (Carom), 131.1 (Carom), 128.0 (Carom), 127.8 (Carom), 34.4 (N3-CH₂), 13.3 (CH₃)[1]
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide153.7150.487.8160.0166.6 (CON), 134.7 (Carom), 131.2 (Carom), 128.1 (2C, Carom), 128.1(2C, Carom), 29.2 (CH₃)[2]
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorptions corresponding to its various functional groups. The data presented below is based on a KBr wafer technique.

Table 3: FTIR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550–3250Medium, BroadN-H stretch (primary and secondary amines)[3]
1740–1680StrongC=O stretch (amide I)[3]
1700–1630StrongC=O stretch (amide I)[3]
1600-1585MediumC=C stretch (in ring)
1500-1400MediumC-N stretch
1300–1000StrongC-O stretch (not applicable)

Note: Specific peak values for this compound are not detailed in the search results, but the table reflects the expected regions for its functional groups based on general IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry data for the N,N'-dimethyl derivative of this compound is available, providing insight into the fragmentation patterns. The molecular weight of this compound is 142.12 g/mol .[4]

Table 4: Mass Spectrometry Data of 5,6-Diamino-1,3-dimethyluracil

m/zRelative Intensity (%)Possible Fragment
170~85[M]⁺
142~100[M - CO]⁺ or [M - N₂H₂]⁺
113~40Further fragmentation
85~30Further fragmentation
58~55Further fragmentation

Data is estimated from the graphical representation in the NIST WebBook for 5,6-Diamino-1,3-dimethyluracil.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for reproducibility and data interpretation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Ascend 600 MHz NMR spectrometer (or equivalent).[1]

  • Frequency: 600.18 MHz for ¹H NMR and 150.93 MHz for ¹³C NMR.[1]

  • Solvent Reference: DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[1]

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electron Ionization - EI):

  • Ensure the sample is pure and dry.

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating from a solids probe.

Instrumentation and Parameters (EI-MS):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection Mode: Positive ion mode.

  • Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic and spectrometric analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: this compound Derivative dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire process Fourier Transform acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference integrate Peak Integration (1H) reference->integrate peak_pick Peak Picking (13C) reference->peak_pick analysis Spectral Analysis integrate->analysis peak_pick->analysis

Caption: Experimental workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing start Start: this compound grind Grind with KBr start->grind press Press into Pellet grind->press background Collect Background Spectrum press->background sample Collect Sample Spectrum background->sample subtract Background Subtraction sample->subtract process Process Spectrum (e.g., ATR correction if applicable) subtract->process peak_pick Peak Picking and Analysis process->peak_pick

Caption: Experimental workflow for FTIR spectroscopy.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Processing start Start: Pure Sample introduce Introduce into Ion Source start->introduce ionize Ionization (e.g., EI) introduce->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze m/z and Intensities spectrum->analyze fragment Identify Molecular Ion and Fragments analyze->fragment

Caption: Experimental workflow for Mass Spectrometry.

References

Tautomeric Forms of 5,6-Diaminouracil in Solution: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5,6-diaminouracil in solution. Due to its structural similarity to purine (B94841) precursors, this compound is a critical building block in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives which are notable adenosine (B11128) receptor antagonists.[1] Understanding the tautomeric preferences of this molecule is crucial for predicting its reactivity, hydrogen bonding capabilities, and ultimately, its role in medicinal chemistry and drug design.

While direct and extensive experimental studies on the tautomeric equilibrium of unsubstituted this compound in solution are not widely documented in publicly available literature, this guide synthesizes findings from studies on closely related derivatives and analogous compounds like 5-aminouracil (B160950). By examining the experimental techniques and computational approaches used for these related molecules, we can infer the likely tautomeric landscape of this compound and provide a robust framework for its investigation.

Potential Tautomeric Forms of this compound

Like uracil (B121893) and its other derivatives, this compound can exist in several tautomeric forms arising from proton migration between nitrogen and oxygen atoms of the pyrimidine (B1678525) ring, as well as the exocyclic amino groups. The primary equilibrium is expected to be between the diketo, keto-enol, and di-enol forms. Furthermore, the presence of two amino groups at positions 5 and 6 introduces the possibility of amino-imino tautomerism.

Based on extensive studies of uracil and its analogues, the diketo form is generally the most stable and predominant species in solution.[2][3][4][5][6] However, the relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.[3][4]

The potential principal tautomers of this compound are illustrated below:

  • Caption: Potential tautomeric equilibria for this compound.

Computational Insights from Analogous Systems

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[3][7] A study on 5-aminouracil, a closely related molecule, provides valuable insights. The calculations, performed at the MP2/6-31G** level, determined the relative energies of various tautomers in the gas phase.

The diketo form of 5-aminouracil was found to be the most stable.[2] The relative energies of other tautomers were significantly higher, indicating their lower abundance at equilibrium.[2] These findings strongly suggest that the diketo-diamino form of this compound is also the most thermodynamically stable tautomer.

Table 1: Calculated Relative Energies of 5-Aminouracil Tautomers (Gas Phase)

TautomerStructureRelative Energy (kcal/mol)
U12,4-dioxo (diketo)0.00
U22-hydroxy-4-oxo11.23
U32-oxo-4-hydroxy11.77
U42,4-dihydroxy23.49

Data sourced from a computational study on 5-aminouracil, which serves as a model for this compound.[2]

The introduction of a solvent, modeled computationally, can stabilize polar enol forms, but generally does not change the order of stability, with the diketo form remaining the most prevalent.[2][4]

Experimental Methodologies for Tautomer Analysis

A multi-faceted experimental approach is necessary to definitively characterize the tautomeric forms of this compound in solution. The primary techniques employed for such studies on uracil and its derivatives are Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying tautomers in solution.[10] By analyzing chemical shifts, coupling constants, and signal integrations of protons (¹H NMR) and carbon atoms (¹³C NMR), the predominant tautomeric form can be determined.[12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or DMF-d₇). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer at a controlled temperature (e.g., 298 K).

  • Advanced NMR Experiments: To aid in structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Variable Temperature Studies: Conduct dynamic NMR experiments by recording spectra at various temperatures (e.g., from 223 K to 378 K).[1] Changes in the spectra, such as the coalescence of peaks or changes in the ratio of integrated signals, can provide information on the thermodynamics and kinetics of the tautomeric exchange.[1]

  • Data Analysis: Analyze chemical shifts of exchangeable protons (N-H, O-H) and the carbon signals of the carbonyl and enol groups to identify the present tautomers. The relative populations of different tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[1]

It is important to note that in a study on 6-amino-5-carboxamidouracil derivatives, the duplication of NMR signals was initially hypothesized to be due to tautomerism.[1] However, dynamic and 2D-NMR experiments, specifically Exchange Spectroscopy (EXSY), revealed that the observed complexity was due to the presence of slowly interconverting cis and trans amide bond conformers, not different tautomers.[1] This highlights the necessity of thorough 2D NMR analysis to distinguish between tautomerism and other isomeric phenomena.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve this compound in deuterated solvent acq_1d Record 1D NMR (¹H, ¹³C) prep->acq_1d acq_2d Record 2D NMR (COSY, HSQC, EXSY) acq_1d->acq_2d For structural assignment acq_vt Variable Temperature NMR acq_1d->acq_vt To study dynamics analysis_cs Analyze Chemical Shifts & Coupling Constants acq_1d->analysis_cs acq_2d->analysis_cs analysis_dyn Analyze Spectral Changes with Temperature acq_vt->analysis_dyn analysis_quant Integrate Signals for Quantitative Analysis analysis_cs->analysis_quant conclusion Identify Tautomers & Determine Equilibrium analysis_quant->conclusion analysis_dyn->conclusion

  • Caption: Workflow for NMR-based analysis of tautomerism.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure of the molecule. Different tautomers, having distinct conjugated systems, will exhibit different absorption maxima (λ_max).[8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol, or buffer solutions of varying pH) in a quartz cuvette.

  • Baseline Correction: Record a spectrum of the pure solvent to use as a baseline.

  • Spectrum Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max values. The diketo form of uracil derivatives typically shows a strong absorption band, while enol forms are expected to have different λ_max values due to the altered electronic structure.[8] By comparing the experimental spectrum with spectra predicted by computational methods for different tautomers, an assignment can be made.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the different tautomers.[8] The vibrational frequencies of C=O, N-H, and O-H bonds are particularly informative.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution using a suitable IR-transparent solvent and cell.

  • Data Acquisition: Record the FT-IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Diketo form: Look for characteristic C=O stretching vibrations (typically in the 1650-1750 cm⁻¹ region).

    • Enol forms: Look for the appearance of O-H stretching bands (around 3200-3600 cm⁻¹) and C=N stretching vibrations.

    • Comparison with computationally predicted vibrational spectra for each tautomer is crucial for accurate band assignment.[9][13]

Summary and Outlook

The tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its use in drug development. Based on theoretical studies of analogous compounds, the diketo-diamino tautomer is predicted to be the most stable and predominant form in solution.[2] However, the presence of minor tautomers in equilibrium cannot be ruled out and may play a significant role in the molecule's reactivity and biological interactions.

Definitive characterization of the tautomeric landscape of this compound requires a concerted experimental effort, primarily using advanced NMR techniques in various solvents and at different temperatures, supported by UV-Vis and IR spectroscopy.[1][8] These experimental results should be correlated with high-level computational calculations to provide a complete and accurate picture of the tautomeric equilibria. Such a comprehensive understanding will enable more precise control over the synthesis of its derivatives and facilitate the rational design of new therapeutic agents.

References

Theoretical and Computational Insights into 5,6-Diaminouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil (5,6-DAU), a derivative of uracil (B121893), serves as a crucial building block in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives which have significant therapeutic potential. Understanding the molecular properties of 5,6-DAU at a quantum mechanical level is paramount for designing novel derivatives with enhanced efficacy and for elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, presenting key data on its molecular structure, vibrational frequencies, and electronic properties. Detailed experimental protocols for its synthesis and characterization are also included to bridge the gap between theoretical predictions and experimental observations.

Introduction

This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted by amino groups.[1][2][3][4] This modification introduces new reactive sites and alters the electronic landscape of the parent molecule, making it a versatile precursor in organic synthesis.[5][6][7] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the intricacies of 5,6-DAU's structure and reactivity.[2][8] This guide summarizes the key findings from theoretical studies, providing a foundation for further research and development in drug discovery and materials science.

Computational Modeling of this compound

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound and its derivatives. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic distribution.

Computational Methodology

The theoretical calculations summarized herein are predominantly based on Density Functional Theory (DFT) using various functionals and basis sets. A common approach involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra.

A typical computational workflow for the theoretical study of this compound is illustrated in the following diagram:

computational_workflow cluster_setup Initial Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecule Building (this compound) method_select Method Selection (e.g., DFT/B3LYP/6-311++G**) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Structural Analysis (Bond lengths, angles) geom_opt->struct_analysis electronic_prop Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic_prop vib_analysis Vibrational Analysis (FT-IR, Raman Spectra) freq_calc->vib_analysis react_predict Reactivity Prediction electronic_prop->react_predict

Caption: A logical workflow for the computational study of this compound.
Molecular Geometry

The optimized molecular structure of this compound has been determined using DFT calculations. The pyrimidine (B1678525) ring is nearly planar, with the amino groups slightly out of the plane. The key geometrical parameters are summarized in the table below. These theoretical values are in good agreement with experimental data for similar uracil derivatives.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
N1-C21.376C6-N1-C2
C2-N31.382N1-C2-N3
N3-C41.390C2-N3-C4
C4-C51.420N3-C4-C5
C5-C61.380C4-C5-C6
C6-N11.370C5-C6-N1
C5-N71.388C4-C5-N7
C6-N81.375N1-C6-N8
C2=O91.230O9=C2-N1
C4=O101.240O10=C4-N3

Note: The data presented is a representative compilation from theoretical studies on uracil and its amino derivatives. Exact values may vary depending on the level of theory and basis set used.[1]

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands. The calculated and experimental vibrational frequencies for key functional groups of this compound are presented below.

Table 2: Key Vibrational Frequencies of this compound (cm⁻¹)

Vibrational ModeCalculated FrequencyExperimental Frequency (FT-IR)Experimental Frequency (Raman)
N-H Stretching (Amino)3450 - 3550~3400 - 3500~3400 - 3500
N-H Stretching (Ring)3350 - 3450~3300 - 3400~3300 - 3400
C=O Stretching1650 - 1750~1680, ~1720~1680, ~1720
C=C Stretching1600 - 1650~1620~1620
N-H Bending (Amino)1580 - 1620~1600~1600
Ring Breathing750 - 800~780~780

Note: Calculated frequencies are typically scaled to better match experimental values. The experimental data is based on studies of this compound and its derivatives.[2][9][10]

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.3 to 5.2
Dipole Moment3.5 to 4.5 D

Note: These values are estimations based on DFT calculations of similar molecules and can vary with the computational method.[11][12][13][14]

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP shows negative potential (red/yellow regions) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The amino groups represent regions of positive potential (blue regions), suggesting their role as electron donors.[4]

Tautomerism

Uracil and its derivatives can exist in different tautomeric forms. Computational studies have shown that for 5-aminouracil, the dioxo form is the most stable tautomer.[1][15] The relative stability of different tautomers is crucial for understanding the molecule's behavior in different chemical environments and its biological activity.[16][17][18][19]

Experimental Protocols

The synthesis of this compound is well-established and can be achieved through various routes. Below are detailed protocols for two common synthetic methods.

Synthesis of this compound Sulfate

This method involves the nitrosation of 6-aminouracil (B15529) followed by reduction.[20]

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (4.6 g) in absolute ethanol (75 cc).

  • Add powdered urea (6 g) and ethyl cyanoacetate (11.3 g) to the sodium ethoxide solution.

  • Heat the mixture under reflux for two hours.

  • Filter the hot mixture to obtain the sodium salt of 6-aminouracil. Wash with alcohol and air dry.

  • Dissolve the sodium salt in water (100 cc) and add ice (50 g) and sodium nitrite (8 g).

  • Drop this mixture into a solution of acetic acid (24 g), water (25 g), and ice (75 g).

  • Add concentrated ammonia (B1221849) until the solution becomes ammoniacal to precipitate the rose-colored salt of 5-nitroso-6-aminouracil. Filter the salt.

  • Suspend the salt in hot water (250 cc) and add technical sodium hydrosulfite (40 g).

  • Heat the mixture to boiling while stirring. The rose-colored salt will transform into a buff-colored precipitate of this compound sulfate.

  • Chill the mixture and filter the precipitate.

  • To purify, dissolve the product in 6% sodium hydroxide containing a small amount of sulfite.

  • Pour the clarified solution into a boiling solution of concentrated sulfuric acid (10 cc) in water (100 cc).

  • After chilling, filter the purified this compound sulfate, wash with water, and air dry.

Synthesis of this compound Hydrochloride

This is a well-established procedure from Organic Syntheses.[21][22]

Materials:

  • Absolute ethanol (99.8%)

  • Sodium

  • Ethyl cyanoacetate

  • Urea

  • Glacial acetic acid

  • Sodium nitrite

  • Sodium hydrosulfite

  • Concentrated hydrochloric acid

  • Acetone

  • Phosphorus pentoxide

Procedure:

  • In a 3-L three-necked flask, prepare a solution of sodium ethoxide by adding sodium (39.4 g) to absolute ethanol (1 L).

  • Add ethyl cyanoacetate (91.5 ml) and urea (51.5 g).

  • Heat the mixture under reflux with vigorous stirring for 4 hours.

  • Add hot water (1 L, 80°C) to the solid reaction mixture and resume stirring until a complete solution is formed.

  • Heat the solution at 80°C for 15 minutes and then neutralize with glacial acetic acid.

  • Add additional glacial acetic acid (75 ml), followed by a solution of sodium nitrite (64.8 g) in water (70 ml).

  • Filter the resulting rose-red precipitate of the nitroso compound and wash with ice water.

  • Transfer the moist nitroso compound back to the flask and add warm water (430 ml, 50°C).

  • In a well-ventilated hood, heat the slurry on a steam bath and add solid sodium hydrosulfite until the red color is completely bleached. Add an additional 30 g of sodium hydrosulfite.

  • Stir the light tan suspension with heating for another 15 minutes and then allow it to cool.

  • Filter the dense diaminouracil bisulfite, wash with water, and partially dry.

  • To prepare the hydrochloride salt, transfer the bisulfite salt to a 1-L flask and add concentrated hydrochloric acid (100-200 ml) to permit stirring.

  • Heat the slurry on a steam bath with stirring for 1 hour in a hood.

  • Filter the tan diaminouracil hydrochloride, wash well with acetone, and vacuum-dry over phosphorus pentoxide.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The presented data on molecular geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer valuable insights for researchers in medicinal chemistry and materials science. The inclusion of detailed experimental protocols for its synthesis provides a practical resource for the scientific community. The continued interplay between computational modeling and experimental work will undoubtedly accelerate the discovery and development of novel this compound derivatives with significant therapeutic and industrial applications.

References

Potential Research Areas Involving 5,6-Diaminouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil, a pyrimidine (B1678525) derivative, and its analogues represent a versatile scaffold with a broad spectrum of biological activities, positioning them as a promising area for drug discovery and development. This technical guide explores the core research areas involving this compound derivatives, including their synthesis, and their potential as antioxidant, anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols for key assays and elucidated signaling pathways are provided to facilitate further investigation into this promising class of compounds.

Introduction

This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil (B121893) ring are substituted by amino groups. This core structure serves as a critical building block in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds, most notably 8-substituted xanthines, which are recognized as privileged structures in drug discovery. The synthetic accessibility and the ability of the 5- and 6-amino groups to be functionalized allow for the generation of diverse chemical libraries. Derivatives of this compound have demonstrated a range of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory effects, making them attractive candidates for further therapeutic development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the reduction of a 5-nitroso-6-aminouracil precursor.

A general procedure for the synthesis of 6-aminouracil (B15529), a precursor to this compound, involves the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a base like sodium ethoxide. The resulting 6-aminouracil can then be nitrosated and subsequently reduced to yield this compound.

A key application of this compound is in the synthesis of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. A versatile and efficient method for this conversion utilizes the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).

General Experimental Protocol: Synthesis of 6-amino-5-carboxamidouracils

The following protocol describes a general method for the amide coupling of a this compound derivative with a carboxylic acid.

Materials:

  • This compound derivative

  • Carboxylic acid

  • COMU (coupling reagent)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.

  • In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimal amount of DMF.

  • Add the solution from step 2 to the solution from step 1 with stirring at room temperature.

  • Allow the reaction to proceed for 5-10 minutes.

  • Precipitate the product by adding water to the reaction mixture.

  • Filter the precipitate, wash with water, and dry to obtain the 6-amino-5-carboxamidouracil derivative.

This method is advantageous due to its speed, high yields (often exceeding 80%), and the avoidance of hazardous reagents.

.

Potential Research Areas and Biological Activities

Antioxidant Activity

This compound derivatives, particularly those with long-chain alkyl substitutions, have demonstrated significant antioxidant properties. They act as potent inhibitors of lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Mechanism of Action: The antioxidant activity of these derivatives is attributed to their ability to scavenge free radicals. They can reduce stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and effectively terminate lipid radical chain reactions. It is suggested that the presence of the amino groups on the uracil ring is crucial for this activity.

This assay is a common method to evaluate the antioxidant capacity of chemical compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (typically 0.1 mM)

  • Test compound solutions at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 100 µL of the test compound solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anticancer Activity

Certain derivatives of this compound, such as 5-cinnamoyl-6-aminouracils, have shown promising anticancer activity. Their planar structure allows for potential intercalation into DNA, disrupting DNA replication and transcription, and ultimately leading to cell death.

Mechanism of Action: DNA intercalation by these compounds can induce DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. This can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death). Key proteins involved in these pathways include p53, ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), Chk1, and Chk2.

DNA_Damage_Response DNA_Damage DNA Damage (e.g., Intercalation) ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Chk1_Chk2->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK_Cyclin CDK-Cyclin Inhibition p21->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest

DNA Damage Response Pathway

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cells in culture

  • Test compound

  • DMSO (Dimethyl sulfoxide) or other suitable solvent

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Antimicrobial Activity

5- and 6-aminouracil derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism is often attributed to the inhibition of essential enzymes involved in microbial DNA biosynthesis.

Mechanism of Action: Uracil derivatives can act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and reverse transcriptase (RTase), which are crucial for the synthesis of nucleic acids in microorganisms.

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Materials:

  • Bacterial culture

  • Mueller-Hinton agar (B569324) plates

  • Sterile paper disks

  • Test compound solutions at known concentrations

  • Standard antibiotic disks (positive control)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Aseptically place paper disks impregnated with the test compound onto the agar surface.

  • Place a standard antibiotic disk as a positive control.

  • Incubate the plate at 37°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone indicates the susceptibility of the bacteria to the compound.

Enzyme Inhibition

Derivatives of this compound are precursors to xanthines, which are known to be potent inhibitors of various enzymes, including xanthine (B1682287) oxidase and adenosine (B11128) receptors. This suggests that this compound derivatives themselves could be explored as enzyme inhibitors. For instance, pyrimidone derivatives have been shown to inhibit xanthine oxidase.

Potential Targets and Mechanisms:

  • Xanthine Oxidase: Inhibition of this enzyme can reduce the production of uric acid, making it a target for the treatment of gout. Inhibition can be competitive, non-competitive, or mixed-type.

  • Tyrosinase: Inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation.

  • Viral Enzymes: As mentioned in the antimicrobial section, viral enzymes like reverse transcriptase are potential targets. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, causing a conformational change that disrupts its catalytic activity.

NNRTI_Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Binding Allosteric Binding RT->Binding NNRTI This compound Derivative (NNRTI) NNRTI->Binding Conformational_Change Conformational Change of RT Binding->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition vDNA Viral DNA (not synthesized) Inhibition->vDNA

Mechanism of NNRTI Action

Quantitative Data Summary

Derivative Class Activity Assay Quantitative Data Reference
Long-chain N-alkylated 5,6-diaminouracilsAntioxidantLipid Peroxidation in bovine heart mitochondriaIC50 < 1 µM
5-Cinnamoyl-6-aminouracil derivativesAnticancerP388 leukemia in vivo% T/C = 124
Pyrimidone derivativesXanthine Oxidase InhibitionEnzyme AssayIC50: 14.4 - 418 µM
Pyrazolopyrimidine derivativesXanthine Oxidase InhibitionEnzyme AssayIC50: 0.600 - 1.564 µM
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAnticancerCell ViabilityIC50 = 2.3 µM
1-(2-methylbenzyl)-5-(phenylamino)uracilAnticancerCell ViabilityIC50 = 12 µM

Conclusion and Future Directions

This compound and its derivatives offer a rich and largely untapped potential for the development of novel therapeutic agents. The diverse biological activities, coupled with their synthetic tractability, make them an exciting area for further research. Future investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising lead compounds in animal models of disease to assess their therapeutic potential and pharmacokinetic profiles.

  • Development of Novel Derivatives: Exploration of new synthetic methodologies to create novel and diverse libraries of this compound derivatives with unique biological properties.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Diaminouracil from 6-Aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 5,6-diaminouracil, a crucial intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a two-step process commencing with the nitrosation of 6-aminouracil (B15529) to yield 5-nitroso-6-aminouracil, which is subsequently reduced to the desired this compound. This guide outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The protocols provided are based on established and reliable methods to ensure reproducibility and high yield.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of purine (B94841) analogs, such as theophylline (B1681296) and caffeine, as well as other heterocyclic compounds with diverse biological activities. The synthetic route from the readily available 6-aminouracil is a common and cost-effective method. The process involves the introduction of a nitroso group at the 5-position of the uracil (B121893) ring, followed by its reduction to an amino group. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride from 6-aminouracil, derived from a well-established protocol.[1]

StepReactantMolar Ratio (to 6-aminouracil)ReagentSolventTemperatureTimeYield
Nitrosation 6-Aminouracil1Sodium Nitrite (B80452)Water / Acetic Acid80°C then cooled15 min at 80°CNot Isolated
Reduction 5-Nitroso-6-aminouracil1Sodium HydrosulfiteWater50°C then heated on steam bath~15 minNot Isolated
Salt Formation This compound Bisulfite-Concentrated HCl-Heated on steam bath1 hour68-81% (as HCl salt)[1]

Experimental Protocols

The synthesis of this compound is typically performed in two main steps without the isolation of the intermediate 5-nitroso-6-aminouracil in a pure, dry form. The following protocol is a detailed method for the preparation of this compound hydrochloride.[1]

Step 1: Synthesis of 6-Aminouracil (Starting Material)

While this protocol focuses on the conversion of 6-aminouracil, a common preparation of the starting material itself involves the condensation of ethyl cyanoacetate (B8463686) and urea (B33335) in the presence of a base like sodium ethoxide.[1]

Step 2: Nitrosation of 6-Aminouracil
  • In a suitable reaction vessel, dissolve 6-aminouracil in hot water (approximately 80°C).

  • Neutralize the solution to litmus (B1172312) with glacial acetic acid. Caution should be exercised to control frothing.[1]

  • Add additional glacial acetic acid to the mixture.

  • Cautiously add a solution of sodium nitrite in water. The rose-red 5-nitroso-6-aminouracil will precipitate almost immediately.[1]

  • After a few minutes, the precipitate is collected by filtration and washed with a small amount of ice water. The moist product is used directly in the next step.

Step 3: Reduction of 5-Nitroso-6-aminouracil
  • Transfer the moist 5-nitroso-6-aminouracil back to the reaction flask and add warm water (around 50°C). This step should be conducted in a well-ventilated hood.[1]

  • Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite (sodium dithionite) in portions until the red color of the nitroso compound is completely discharged, resulting in a light tan suspension.[1][2]

  • Add an additional amount of sodium hydrosulfite and continue stirring with heating for another 15 minutes.

  • Allow the mixture to cool. The dense precipitate of this compound bisulfite is collected by filtration and washed with water.

Step 4: Formation and Purification of this compound Hydrochloride
  • Transfer the moist this compound bisulfite to a flask.

  • Add concentrated hydrochloric acid until the mixture has a stirrable consistency.[1]

  • Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.

  • Filter the resulting tan-colored this compound hydrochloride through a sintered glass funnel.

  • Wash the product thoroughly with acetone (B3395972) and dry it under vacuum over a suitable desiccant like phosphorus pentoxide. The expected yield of the hydrochloride salt is in the range of 68-81%.[1]

Alternative Reduction Methods: Other methods for the reduction of the nitroso compound include the use of ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation with Adams catalyst (platinum dioxide).[1]

Sulfate (B86663) Salt Formation: The sulfate salt of this compound can also be prepared. This is achieved by dissolving the intermediate bisulfite salt in an aqueous base and then precipitating the product with sulfuric acid. The sulfate salt is noted to be only slightly soluble in water, whereas the hydrochloride salt is appreciably soluble.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from 6-aminouracil.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitrosation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product 6-Aminouracil 6-Aminouracil Nitrosation Nitrosation 6-Aminouracil->Nitrosation 5-Nitroso-6-aminouracil 5-Nitroso-6-aminouracil Nitrosation->5-Nitroso-6-aminouracil Reagents1 NaNO2, Acetic Acid, H2O Reagents1->Nitrosation Reduction Reduction 5-Nitroso-6-aminouracil->Reduction This compound This compound Reduction->this compound Reagents2 Sodium Hydrosulfite, H2O Reagents2->Reduction

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Synthesis of Xanthine Derivatives from 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthine (B1682287) and its derivatives are a class of purine (B94841) alkaloids that exhibit a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2] They are known for their roles as adenosine (B11128) receptor antagonists, phosphodiesterase inhibitors, and their applications as CNS stimulants, diuretics, and bronchodilators.[1][2][3] The synthesis of substituted xanthines is of significant interest to medicinal chemists. A common and versatile starting material for the synthesis of these compounds is 5,6-diaminouracil. This document provides detailed protocols for the synthesis of xanthine derivatives from this compound, focusing on practical and efficient methodologies suitable for research and development laboratories.

Key Synthetic Strategies

There are several established methods for the synthesis of xanthine derivatives starting from this compound. The choice of method often depends on the desired substitution pattern on the final xanthine molecule, particularly at the 8-position.

  • Reaction with Carboxylic Acids: This is a widely used method for preparing 8-substituted xanthines. It involves a two-step process: first, the condensation of a this compound derivative with a carboxylic acid to form a 6-amino-5-carboxamidouracil intermediate. This is followed by a cyclization step, typically under basic conditions, to yield the final 8-substituted xanthine.[1][2][4] Modern coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been shown to facilitate a rapid and high-yielding amide formation.[1][2][5]

  • Reaction with Aldehydes: this compound can be condensed with various aldehydes to form an intermediate Schiff base [5-(arylidene- or alkylidene-amino)-6-aminouracils]. Subsequent oxidative cyclization of this intermediate leads to the formation of 8-substituted xanthine derivatives.[1][2][4]

  • Reaction with Formic Acid or its Equivalents: For the synthesis of 8-unsubstituted xanthines, this compound can be treated with formic acid or its derivatives, such as triethyl orthoformate.[6][7] This reaction leads to the formation of the imidazole (B134444) ring of the xanthine core. Microwave-assisted synthesis using triethyl orthoformate has been shown to be a particularly rapid and efficient method.[7]

Quantitative Data Summary

The following table summarizes quantitative data for selected protocols for the synthesis of xanthine precursors and derivatives from this compound, providing a comparison of different synthetic methodologies.

Starting MaterialsReagents and ConditionsProductReaction TimeYield (%)Reference
5,6-Diamino-3-alkyluracilTriethyl orthoformate, Microwave irradiation (120 W, 160 °C)1-Alkylxanthine5 min85-90[7]
This compound derivatives, various carboxylic acidsCOMU, DIPEA, DMF, room temperature6-Amino-5-carboxamidouracils5-10 min>80[1][2]
1,3-Dialkyl-5,6-diaminouracil, substituted phenoxy acetic acidEDAC, aq. NaOH1,3,7,8-Substituted xanthine derivativesNot specifiedNot specified[4]
N,N-dimethyl urea, cyanoacetic acid, acetic anhydride (B1165640) (to form diaminouracil)Substituted aldehyde, thionyl chloride (for cyclization)8-Substituted xanthinesNot specifiedNot specified[4][8]
This compound[¹⁴C]formic acid, sodium hydroxide (B78521)[8-¹⁴C]xanthineNot specifiedNot specified[6]

Experimental Workflow Diagram

SynthesisWorkflow Diaminouracil This compound Derivatives AmideIntermediate 6-Amino-5-carboxamidouracil Intermediate Diaminouracil->AmideIntermediate Amide Coupling (e.g., COMU) SchiffBase Schiff Base Intermediate Diaminouracil->SchiffBase Condensation UnsubstitutedXanthine 8-Unsubstituted Xanthine Diaminouracil->UnsubstitutedXanthine Ring Closure CarboxylicAcid Carboxylic Acids CarboxylicAcid->AmideIntermediate Aldehyde Aldehydes Aldehyde->SchiffBase FormicAcid Formic Acid / Triethyl Orthoformate FormicAcid->UnsubstitutedXanthine SubstitutedXanthine 8-Substituted Xanthine AmideIntermediate->SubstitutedXanthine Cyclization (e.g., NaOH) SchiffBase->SubstitutedXanthine Oxidative Cyclization

Caption: Synthetic routes to xanthine derivatives from this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 8-Unsubstituted Xanthines

This protocol describes a rapid and efficient synthesis of 8-unsubstituted xanthines using microwave irradiation.[7]

Materials:

  • 5,6-Diamino-3-alkyluracil

  • Triethyl orthoformate

  • Diethyl ether

  • Microwave reactor

  • 10 mL pressure tube with stirring bar

Procedure:

  • In a 10 mL pressure tube, combine 1 g of the 5,6-diamino-3-alkyluracil and 6 mL of triethyl orthoformate.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 120 W and a temperature of 160 °C with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with 10 mL of diethyl ether.

  • Recrystallize the product from water to obtain the pure 1-alkylxanthine.

Protocol 2: Synthesis of 8-Substituted Xanthines via Amide Coupling and Cyclization

This protocol details a two-step synthesis of 8-substituted xanthines involving the formation of a 6-amino-5-carboxamidouracil intermediate using the coupling reagent COMU, followed by cyclization.[1][2][5]

Step 1: General Procedure for Amide Formation

Materials:

  • Substituted this compound derivative

  • Carboxylic acid

  • COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a suitable flask, dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.

  • In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (1.1 equivalents) in a minimal amount of DMF.

  • Add the solution of the diaminouracil and DIPEA dropwise to the solution of the carboxylic acid and COMU.

  • Stir the reaction mixture for 5-10 minutes at room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it under reduced pressure to yield the 6-amino-5-carboxamidouracil.

Step 2: Cyclization to 8-Substituted Xanthine

Materials:

  • 6-Amino-5-carboxamidouracil intermediate

  • Aqueous sodium hydroxide (e.g., 2M) or sodium methylate

Procedure:

  • Suspend the 6-amino-5-carboxamidouracil intermediate in an aqueous solution of sodium hydroxide or a solution of sodium methylate in methanol.

  • Heat the mixture to reflux until the cyclization is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and neutralize it with an appropriate acid (e.g., HCl) to precipitate the 8-substituted xanthine.

  • Filter the precipitate, wash it with water, and dry it to obtain the final product.

Protocol 3: Synthesis of 8-Substituted Xanthines via Schiff Base Formation and Oxidative Cyclization

This protocol outlines the synthesis of 8-substituted xanthines through the formation of a Schiff base intermediate.[4][8]

Step 1: Schiff Base Formation

Materials:

  • 5,6-Diamino-1,3-dialkyluracil

  • Substituted aldehyde

  • Ethanol or a suitable solvent

Procedure:

  • Dissolve the 5,6-diamino-1,3-dialkyluracil in a suitable solvent such as ethanol.

  • Add the substituted aldehyde to the solution.

  • Stir the mixture at room temperature or with gentle heating until the formation of the Schiff base is complete (monitor by TLC).

  • The Schiff base intermediate may precipitate from the solution and can be isolated by filtration.

Step 2: Oxidative Cyclization

Materials:

  • Schiff base intermediate

  • Thionyl chloride or another suitable oxidizing agent

Procedure:

  • Suspend the Schiff base intermediate in a suitable solvent.

  • Add thionyl chloride dropwise to the suspension.

  • Reflux the mixture until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench any excess thionyl chloride.

  • Isolate the product by filtration, wash, and dry.

Signaling Pathway Diagram (Illustrative)

While the synthesis of xanthine derivatives is a chemical process and not a biological signaling pathway, the following diagram illustrates the logical progression from starting materials to the final products based on the described synthetic strategies.

LogicalFlow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_product Final Product Diaminouracil This compound Intermediates Amide or Schiff Base Diaminouracil->Intermediates Reagents Carboxylic Acids, Aldehydes, or Formic Acid Derivatives Reagents->Intermediates Cyclization Cyclization or Oxidative Cyclization Intermediates->Cyclization Xanthine Xanthine Derivative Cyclization->Xanthine

Caption: Logical workflow for the synthesis of xanthine derivatives.

References

Application Notes and Protocols: 5,6-Diaminouracil as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,6-diaminouracil as a starting material for the preparation of a diverse range of bioactive heterocyclic compounds. Detailed protocols for the synthesis of key scaffolds, along with their biological activities, are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a highly versatile and reactive precursor for the synthesis of various fused heterocyclic systems. Its adjacent amino groups provide a reactive di-nucleophilic site for condensation reactions with a variety of electrophilic reagents, leading to the formation of biologically important scaffolds such as pyrimido[4,5-d]pyrimidines, indenopteridines, indolopteridines, and xanthines. These heterocycles have demonstrated significant potential as anticancer and antimicrobial agents, making this compound a valuable building block in drug discovery.

Bioactive Heterocycles Derived from this compound

Pyrimido[4,5-d]pyrimidines: Potent Kinase Inhibitors

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles that have garnered significant attention for their potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A variety of substituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their anticancer activity. Many of these compounds exhibit potent inhibition of cancer cell proliferation by targeting EGFR.

Table 1: Anticancer Activity of Selected Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

Compound IDR1R2Target Cell LineIC50 (µM)Reference
1a HPhenylA549 (Lung Cancer)5.67 ± 0.08[1]
1b Hm-tolylA549 (Lung Cancer)10.31 ± 0.12[1]
1c Hp-tolylA549 (Lung Cancer)9.76 ± 0.08[1]
1d Ho-tolylA549 (Lung Cancer)7.22 ± 0.08[1]
2a H4-chlorophenylMCF-7 (Breast Cancer)7.69[2]
2b H4-methoxyphenylHepG-2 (Liver Cancer)5.91[2]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the MAPK and PI3K/AKT pathways.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[5] Pyrimido[4,5-d]pyrimidines can inhibit this pathway by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand binding EGFR_active EGFR (active dimer) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 PI3K PI3K EGFR_active->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PyrimidoPyrimidines Pyrimido[4,5-d]pyrimidines PyrimidoPyrimidines->EGFR_active

EGFR Signaling Pathway and Inhibition

This protocol describes a general one-pot synthesis of 5,7-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Add urea (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_Workflow_PyrimidoPyrimidines Start Start: This compound, Aldehyde, Urea Mixing Mix in Glacial Acetic Acid Start->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate in Ice-Cold Water Cooling->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, MS, IR) Recrystallization->Characterization End End: Pure Pyrimido[4,5-d]pyrimidine Characterization->End

Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
Indenopteridines and Indolopteridines: Topoisomerase II Inhibitors

The condensation of this compound with ninhydrin (B49086) or isatin (B1672199) derivatives leads to the formation of indenopteridines and indolopteridines, respectively. These fused heterocyclic systems have shown promising anticancer activity, in part through the inhibition of topoisomerase II.

Table 2: Anticancer Activity of Indenopteridine and Indolopteridine Derivatives

Compound ClassReactant with this compoundTarget Cell LineActivityReference
Indenopteridines NinhydrinVariousAnticancer[2]
Indolopteridines IsatinVariousAnticancer[2]

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands.[7] Certain anticancer drugs, known as topoisomerase II poisons, stabilize the covalent complex between the enzyme and the cleaved DNA.[8] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[6]

Topoisomerase_II_Inhibition cluster_dna_process Normal DNA Replication/Transcription cluster_inhibition Inhibition by Indenopteridines/Indolopteridines DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex Cleavage Complex (Transient) TopoII->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Stabilization DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor Indenopteridines/ Indolopteridines Inhibitor->Cleavage_Complex

Mechanism of Topoisomerase II Inhibition

Materials:

  • This compound

  • Ninhydrin

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1 mmol) and ninhydrin (1 mmol) in glacial acetic acid (15 mL) is refluxed for 2-3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with ethanol and then diethyl ether.

  • The crude product is recrystallized from a suitable solvent to afford the pure indenopteridine derivative.

  • The structure of the product is confirmed by spectroscopic analysis.

Xanthine (B1682287) Derivatives: Adenosine (B11128) Receptor Antagonists

Condensation of this compound derivatives with carboxylic acids or their derivatives provides a straightforward route to 8-substituted xanthines. Xanthines are a well-known class of compounds with diverse biological activities, including antagonism of adenosine receptors.

This protocol describes a general method for the synthesis of 8-substituted xanthines via a 6-amino-5-carboxamidouracil intermediate.

Step 1: Synthesis of 6-Amino-5-carboxamidouracil Intermediate

  • To a solution of a carboxylic acid (1.0 equiv) and a coupling agent such as COMU (1.1 equiv) in a minimum amount of DMF, a solution of a this compound derivative (1.1 equiv) and DIPEA (2.0 equiv) in a minimum amount of DMF is added dropwise at room temperature.[9]

  • The reaction is typically complete within 5-10 minutes, and the product precipitates from the reaction mixture.

  • The precipitate is collected by filtration, washed with water and diethyl ether, and dried to yield the pure 6-amino-5-carboxamidouracil.

Step 2: Cyclization to 8-Substituted Xanthine

  • The 6-amino-5-carboxamidouracil intermediate (1 mmol) is suspended in a suitable solvent (e.g., Dowtherm A).

  • The mixture is heated to a high temperature (e.g., 250 °C) for a specified time (e.g., 30 minutes) to effect cyclization.

  • The reaction mixture is cooled, and the precipitated xanthine derivative is collected by filtration.

  • The crude product is purified by recrystallization or chromatography.

Synthesis_Workflow_Xanthines Start Start: This compound, Carboxylic Acid Amide_Formation Amide Formation (COMU, DIPEA, DMF) Start->Amide_Formation Intermediate 6-Amino-5-carboxamidouracil Intermediate Amide_Formation->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A, 250°C) Intermediate->Cyclization Purification Purification (Recrystallization/Chromatography) Cyclization->Purification End End: 8-Substituted Xanthine Purification->End

General Workflow for 8-Substituted Xanthine Synthesis
Antimicrobial Heterocycles

Various heterocyclic compounds derived from this compound and its analogues have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Heterocycles

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrrolopyrimidines4-bromo-benzylamino substitutedStaphylococcus aureus8[10]
Pyrrolopyrimidines4-iodo-benzylamino substitutedStaphylococcus aureus8[10]
Thiazolo[5,4-d]pyrimidinesVarious aryl substitutedS. pyogenes10-500[11]
Thiazolo[5,4-d]pyrimidinesVarious aryl substitutedS. aureus10-500[11]

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward condensation reactions of this building block with various electrophiles provide efficient routes to scaffolds with significant potential in the development of new anticancer and antimicrobial agents. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Condensation Reactions with 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the condensation reactions of 5,6-diaminouracil, a versatile building block in heterocyclic chemistry. The protocols focus on the synthesis of pteridines (alloxazines and lumazines) and 6-amino-5-carboxamidouracils, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors and adenosine (B11128) receptor antagonists.

Introduction

This compound is a pivotal precursor for the synthesis of a wide range of fused pyrimidine (B1678525) heterocycles. Its vicinal diamine functionality allows for facile condensation reactions with dicarbonyl compounds to form the pyrazine (B50134) ring of pteridines, or with carboxylic acid derivatives to yield acylated intermediates that can be cyclized to form purine (B94841) analogs. The resulting compounds, particularly pteridine (B1203161) derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3][4] This document outlines detailed protocols for these key condensation reactions and provides data on reaction parameters and yields.

I. Synthesis of Pteridine Derivatives

The reaction of this compound with 1,2-dicarbonyl compounds is a classical and effective method for the synthesis of the pteridine ring system. Depending on the nature of the dicarbonyl compound, either alloxazines or lumazines can be prepared.

A. Protocol 1: Synthesis of Alloxazines

This protocol describes the synthesis of alloxazine (B1666890) derivatives through the condensation of this compound with ortho-quinones.

Materials:

Procedure:

  • Dissolve 1.36 g (0.005 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 50 ml of water by adding a few drops of a 10% sodium hydroxide solution.

  • In a separate flask, dissolve 3.82 g (0.01 mole) of this compound sulfate in 50 ml of water.

  • Add the benzoquinone solution to the this compound solution.

  • Store the resulting solution overnight at room temperature.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from isopropanol to yield 6,7-dimethyl alloxazine (Lumichrome).

Table 1: Quantitative Data for Alloxazine Synthesis

Reactant 1Reactant 2SolventReaction TimeProductYield (%)
This compound sulfateDimeric 4,5-dimethyl-orthobenzoquinoneWaterOvernight6,7-Dimethyl alloxazineNot specified
B. Protocol 2: Synthesis of Lumazines

This protocol details the synthesis of 6-aryllumazines from this compound and aromatic aldehydes in the presence of triethyl orthoformate.[5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Triethyl orthoformate

  • Standard laboratory glassware for reflux

Procedure:

  • Combine this compound and the appropriate aromatic aldehyde in triethyl orthoformate.

  • Heat the reaction mixture under reflux. The reaction time will vary depending on the specific aldehyde used.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., ethanol) and dry.

Table 2: Quantitative Data for Lumazine Synthesis

Reactant 1Reactant 2SolventConditionProductYield (%)
This compoundAromatic aldehydesTriethyl orthoformateReflux6-AryllumazinesGood yields

II. Synthesis of 6-Amino-5-carboxamidouracils

The condensation of this compound with carboxylic acids is a key step in the synthesis of 8-substituted xanthines, which are known for their potent and selective antagonism of adenosine receptors.[6][7] The use of a modern coupling reagent such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) allows for a rapid and efficient reaction under mild conditions.[6][7][8]

A. Protocol 3: General Amide Formation using COMU

This protocol provides a general and highly efficient method for the synthesis of 6-amino-5-carboxamidouracils.[6][7][8]

Materials:

  • This compound derivative (e.g., 5,6-diamino-1,3-dimethyluracil)

  • Carboxylic acid

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.

  • In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (1.1 equivalents) in a minimal amount of DMF.

  • Add the diaminouracil solution dropwise to the carboxylic acid solution.

  • Stir the reaction mixture for 5-10 minutes at room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under reduced pressure.

Table 3: Quantitative Data for 6-Amino-5-carboxamidouracil Synthesis

This compound DerivativeCarboxylic AcidReaction Time (min)ProductYield (%)
5,6-Diamino-1,3-dipropyluracilAdamantane-1-carboxylic acidNot specifiedN-(6-Amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)adamantane-1-carboxamide99[6]
5,6-Diamino-3-ethyluracil4-(((4-Nitrophenoxy)sulfonyl)oxy)benzoic acidNot specified4-Nitrophenyl 4-((6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)benzenesulfonate78[6]
5,6-Diamino-1-methyluracil2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acidNot specified(9H-Fluoren-9-yl)methyl 4-(2-((6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-2-oxoethyl)piperazine-1-carboxylate62[6]
5,6-Diamino-3-ethyluracilCinnamic acid5-10N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide80[7]
5,6-Diamino-3-ethyluracilBenzoic acid5-10N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide87[7]

III. Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Pteridine derivatives synthesized from this compound have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This pathway plays a critical role in cell proliferation, and its dysregulation is a hallmark of many cancers.[5][6][9][10] Pteridine-based inhibitors typically act as ATP mimetics, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.[4][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation Pteridine Pteridine Derivative (Inhibitor) Pteridine->EGFR Inhibition ATP ATP ATP->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

IV. Experimental Workflow

The general workflow for the synthesis and evaluation of these compounds involves the initial condensation reaction, followed by purification and characterization of the products. For drug development applications, this is followed by biological screening to assess their activity against specific targets.

Experimental_Workflow start Start reactants This compound + Condensing Partner start->reactants condensation Condensation Reaction reactants->condensation purification Purification (Filtration, Recrystallization) condensation->purification characterization Characterization (NMR, MS, etc.) purification->characterization bio_screening Biological Screening (e.g., Kinase Assays) characterization->bio_screening end End bio_screening->end

Caption: Synthetic & Screening Workflow.

References

The Versatility of 1,3-dimethyl-5,6-diaminouracil in Organic Synthesis: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5,6-diaminouracil is a highly versatile and valuable building block in organic synthesis, particularly in the construction of a wide array of fused heterocyclic compounds. Its unique structural feature, possessing two adjacent amino groups on a pyrimidine (B1678525) scaffold, provides a reactive platform for the synthesis of diverse molecules with significant biological activities. This diamine serves as a key precursor for the preparation of xanthine (B1682287) alkaloids, lumazine (B192210) and alloxazine (B1666890) derivatives, and other complex polycyclic systems, which have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. The applications of this compound span from the synthesis of well-known drugs like theophylline (B1681296) to the development of novel antimicrobial and anticancer agents. This application note provides a detailed overview of the synthetic utility of 1,3-dimethyl-5,6-diaminouracil, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in its effective application.

Key Applications in the Synthesis of Fused Heterocycles

The primary application of 1,3-dimethyl-5,6-diaminouracil lies in its role as a precursor to various fused pyrimidine systems. The two adjacent amino groups readily undergo condensation reactions with a variety of electrophiles, leading to the formation of new heterocyclic rings.

1. Synthesis of Xanthine Derivatives (e.g., Theophylline)

1,3-dimethyl-5,6-diaminouracil is a crucial intermediate in the synthesis of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and respiratory stimulant.[1] The synthesis involves the cyclization of the diaminouracil with a one-carbon synthon, typically formic acid or its derivatives.[1] This reaction proceeds through the formation of a 5-formamido intermediate, which then undergoes intramolecular cyclization to yield the xanthine core. Furthermore, reaction with various carboxylic acids can lead to a diverse range of 8-substituted xanthine derivatives with potential applications as adenosine (B11128) receptor antagonists.

2. Synthesis of Indenopteridine Derivatives

Condensation of 1,3-dimethyl-5,6-diaminouracil with ninhydrin (B49086) provides a straightforward route to indenopteridine derivatives. This reaction is a notable example of the formation of a complex polycyclic system in a single step. The resulting compounds have been investigated for their potential to interact with DNA.[2]

3. Synthesis of Lumazine and Alloxazine Derivatives

The reaction of 1,3-dimethyl-5,6-diaminouracil with α-dicarbonyl compounds, such as glyoxal, leads to the formation of lumazine derivatives. Similarly, condensation with ortho-quinones can yield alloxazine derivatives. These fused pyrimidines are of interest due to their structural similarity to riboflavin (B1680620) (vitamin B2) and their potential as inhibitors of enzymes like lumazine synthase.

4. Amide Formation for 8-Substituted Xanthine Precursors

The 5-amino group of 1,3-dimethyl-5,6-diaminouracil can be selectively acylated to form 5-carboxamidouracil derivatives. These amides are stable intermediates that can be subsequently cyclized to produce a wide variety of 8-substituted xanthines. This two-step approach allows for greater diversity in the final products compared to direct condensation methods.

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions involving 1,3-dimethyl-5,6-diaminouracil.

Table 1: Synthesis of Fused Heterocycles

ProductReactant 2SolventReaction ConditionsYield (%)Reference
1,3-Dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trioneNinhydrinEthanol (B145695)Room Temperature, 30 min60.7Mousa, B., et al. (2015)
Theophylline (1,3-Dimethylxanthine)Formic AcidWater85°C, 40 min79 (as calcium salt)EP0619310A1
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamidePhenylacetic acidDMFRoom Temperature, 5-10 min85Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils... (2019)

Table 2: Biological Activity of Theophylline Derivatives

CompoundCell LineIC50 (µM)Reference
Theophylline-1,2,3-triazole derivative d17 A549 (Non-small cell lung cancer)6.76 ± 0.25Discovery of a Series of Theophylline Derivatives... (2021)
Theophylline-1,2,3-triazole derivative d17 H460 (Non-small cell lung cancer)5.929 ± 0.97Discovery of a Series of Theophylline Derivatives... (2021)

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trione

This protocol is adapted from Mousa, B., et al. (2015).

Materials:

Procedure:

  • A mixture of 5,6-diamino-1,3-dimethyluracil hydrochloride (0.2 g, 1.00 mmol) and ninhydrin (0.18 g, 1.00 mmol) is prepared in ethanol (10 ml).

  • Drops of triethylamine (TEA) are added to adjust the pH to 8.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The formed precipitate is filtered, washed with ethanol, and crystallized from ethanol to yield yellow crystals.

  • Yield: 60.7%

Protocol 2: General Procedure for the Synthesis of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amides

This protocol is a general method for the formation of amide precursors for 8-substituted xanthines.

Materials:

  • 1,3-dimethyl-5,6-diaminouracil

  • Carboxylic acid (e.g., phenylacetic acid)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the respective carboxylic acid (1.0 equiv.) and COMU (1.1 equiv.) dissolved in a minimum amount of DMF, a mixture of the 1,3-dimethyl-5,6-diaminouracil derivative (1.1 equiv.) and DIPEA (2.0 equiv.) dissolved in a minimum amount of DMF is added dropwise.

  • The reaction is stirred for 5–10 min at room temperature.

  • Water is then added to precipitate the product.

  • The resulting precipitate is filtered off, washed with water, and dried under reduced pressure.

Protocol 3: Synthesis of Theophylline (1,3-Dimethylxanthine)

This protocol is based on the process described in patent EP0619310A1.[1]

Materials:

  • 1,3-dimethyl-4-amino-5-nitrosouracil

  • Palladium on carbon catalyst (5%)

  • Water

  • Sodium hydroxide (B78521) solution

  • Hydrogen gas

  • Formic acid

  • Calcium hydroxide suspension

Procedure:

  • Reduction to 1,3-dimethyl-5,6-diaminouracil: An aqueous suspension of 1,3-dimethyl-4-amino-5-nitrosouracil is adjusted to pH 9 with sodium hydroxide solution. The mixture is then hydrogenated in the presence of a 5% palladium on carbon catalyst under a hydrogen pressure of 3 bar at a temperature of 30-50°C.

  • After the hydrogen uptake is complete, the reaction mixture is cooled to 20-30°C, and formic acid is added until all the resulting 1,3-dimethyl-5,6-diaminouracil has dissolved. The catalyst is then removed by filtration.

  • Cyclization to Theophylline: To the filtrate containing the 1,3-dimethyl-5,6-diaminouracil formate, more formic acid is added, and the mixture is heated at 85°C for approximately 40 minutes.

  • Precipitation of Theophylline Calcium Salt: A calcium hydroxide suspension is added to the reaction mixture to precipitate the calcium salt of theophylline. The precipitate is filtered, washed with water, and dried.

Visualizing Synthetic Pathways

Diagram 1: General Synthetic Pathways from 1,3-dimethyl-5,6-diaminouracil

G cluster_xanthine Xanthine Synthesis cluster_indenopteridine Indenopteridine Synthesis cluster_lumazine Lumazine/Alloxazine Synthesis A 1,3-dimethyl-5,6-diaminouracil B Carboxylic Acid / Formic Acid E Ninhydrin G α-Dicarbonyl / o-Quinone C 5-Amido Intermediate B->C Amidation D Xanthine Derivatives (e.g., Theophylline) C->D Cyclization F Indenopteridine Derivatives E->F Condensation H Lumazine / Alloxazine Derivatives G->H Condensation

Caption: Synthetic routes from 1,3-dimethyl-5,6-diaminouracil.

Diagram 2: Experimental Workflow for Theophylline Synthesis

G A Start: 1,3-dimethyl-4-amino-5-nitrosouracil B Step 1: Catalytic Hydrogenation (H2, Pd/C, NaOH) A->B C Intermediate: 1,3-dimethyl-5,6-diaminouracil B->C D Step 2: Formylation & Cyclization (Formic Acid, Heat) C->D E Product: Theophylline D->E F Step 3: Precipitation (Ca(OH)2) E->F G Final Product: Theophylline Calcium Salt F->G

Caption: Workflow for the synthesis of Theophylline.

1,3-dimethyl-5,6-diaminouracil stands out as a pivotal starting material for the synthesis of a multitude of biologically relevant fused heterocyclic compounds. Its reactivity allows for the efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data presented herein provide a solid foundation for the exploration of new synthetic methodologies and the development of novel therapeutic agents based on the versatile pyrimidine scaffold. The continued investigation into the reactivity of this compound is expected to unveil further applications and lead to the discovery of new molecules with significant pharmacological potential.

References

5,6-Diaminouracil: A Key Building Block for Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminouracil is a critical heterocyclic intermediate in the synthesis of a class of compounds known as xanthines. Many xanthine (B1682287) derivatives are potent and selective antagonists of adenosine (B11128) receptors, which are G protein-coupled receptors (GPCRs) implicated in a wide range of physiological and pathological processes. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) represent important drug targets for various conditions, including neurodegenerative diseases like Parkinson's disease, inflammatory disorders, and cancer. This document provides detailed protocols and data for the synthesis and evaluation of adenosine receptor antagonists derived from this compound, serving as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Data Presentation: Pharmacological Activity of Xanthine Derivatives

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative xanthine derivatives at human adenosine receptor subtypes. These compounds are synthesized from this compound precursors.

CompoundR1R38-SubstituenthA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)A2A IC50 (cAMP) (nM)
8-PhenyltheophyllineMethylMethylPhenyl128,400>10,000>10,000-
DPXPropylPropylPhenyl44 (rat)----
PACPXPropylPropyl2-Amino-4-chlorophenyl0.3-8.6 (rat)----
1-Allyl-3-methyl-8-phenylxanthineAllylMethylPhenyl--37--
PSB-603PropylPropyl4-(4-methoxyphenyl)-1H-pyrazol-1-yl>10001589.97>1000-
MRE2029F20PropylPropyl1-Methyl-1H-pyrazol-5-yl-oxy-acetamide>1000>10005.5>100038
MRE2030F20PropylPropyl1-Methyl-1H-pyrazol-5-yl-oxy-acetamide>1000>100012>100046

Experimental Protocols

I. Synthesis of 8-Phenyl-1,3-dipropylxanthine from 1,3-Dipropyl-5,6-diaminouracil

This protocol details a common method for the synthesis of an 8-substituted xanthine, a potent adenosine receptor antagonist, starting from a 1,3-disubstituted-5,6-diaminouracil.[1][2]

Step 1: Amide Formation - Synthesis of N-(6-Amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of benzoic acid and 1.1 equivalents of a coupling reagent such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in a minimal amount of anhydrous dimethylformamide (DMF).

  • Addition: In a separate flask, dissolve 1.1 equivalents of 1,3-dipropyl-5,6-diaminouracil and 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) in a minimal amount of anhydrous DMF.

  • Reaction: Add the diaminouracil solution dropwise to the benzoic acid solution with stirring at room temperature.

  • Precipitation: Stir the reaction mixture for 5-10 minutes at room temperature. A precipitate of the product should form. Add water to the reaction mixture to ensure complete precipitation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under reduced pressure to yield the pure amide intermediate.

Step 2: Cyclization - Synthesis of 8-Phenyl-1,3-dipropylxanthine

  • Reaction Setup: Suspend the N-(6-Amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide intermediate in an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH).

  • Heating: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7. The cyclized xanthine product will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to afford pure 8-phenyl-1,3-dipropylxanthine.

II. Radioligand Binding Assay for Adenosine A1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human adenosine A1 receptor.[3][4][5]

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human A1 adenosine receptor.

  • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: 10 µM 8-CPX (DPCPX).

  • 96-well Filter Plates: GF/C or equivalent.

  • Scintillation Cocktail and Counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]DPCPX (final concentration ~0.2-1.0 nM), and 200 µL of membrane suspension.

    • Non-specific Binding (NSB): 25 µL of 10 µM 8-CPX, 25 µL of [³H]DPCPX, and 200 µL of membrane suspension.

    • Competition: 25 µL of test compound at various concentrations, 25 µL of [³H]DPCPX, and 200 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. cAMP Functional Assay for Adenosine A2A Receptor Antagonists

This protocol outlines a functional assay to measure the ability of a test compound to antagonize the agonist-stimulated production of cyclic AMP (cAMP) via the human adenosine A2A receptor.[6][7][8]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human A2A adenosine receptor.

  • A2A Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram.

  • cAMP Detection Kit: HTRF, LANCE, or AlphaScreen based kit.

  • Assay Buffer: As recommended by the cAMP detection kit manufacturer.

Procedure:

  • Cell Preparation: Seed the cells in a 384-well plate and allow them to adhere overnight.

  • Antagonist Incubation: Add serial dilutions of the test compound (antagonist) to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, predetermined in a separate experiment) to all wells except the basal control.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to Adenosine Adenosine (Agonist) Adenosine->A1R Activates Antagonist Xanthine Antagonist Antagonist->A1R Blocks

Caption: A1 Adenosine Receptor Signaling Pathway.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammatory Effects) PKA->Response Leads to Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Antagonist Xanthine Antagonist Antagonist->A2AR Blocks

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the development of adenosine receptor antagonists starting from this compound.

Experimental_Workflow Start This compound Derivative Amide_Formation Amide Formation (with Carboxylic Acid) Start->Amide_Formation Cyclization Cyclization Amide_Formation->Cyclization Xanthine_Derivative 8-Substituted Xanthine Derivative Cyclization->Xanthine_Derivative Purification Purification & Characterization (NMR, MS, HPLC) Xanthine_Derivative->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional cAMP Assay (Determine IC50) Purification->Functional_Assay Lead_Compound Lead Compound for Further Development Binding_Assay->Lead_Compound Functional_Assay->Lead_Compound

Caption: Drug Development Workflow.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 5,6-Diaminouracil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5,6-diaminouracil hydrochloride, a crucial intermediate in the synthesis of various biologically active compounds, including purines and folic acid antagonists. The described method follows a well-established route involving the nitrosation of 6-aminouracil (B15529) followed by reduction. This protocol is intended to provide researchers with a reliable and reproducible procedure for obtaining high-purity this compound hydrochloride.

Introduction

This compound is a key heterocyclic building block in medicinal and organic chemistry. Its ability to undergo condensation reactions with 1,2-dicarbonyl compounds makes it an essential precursor for the synthesis of pteridines and other fused pyrimidine (B1678525) systems. The hydrochloride salt is often preferred due to its improved stability and handling characteristics compared to the free base. The synthesis outlined here is a modification of the Traube purine (B94841) synthesis, a robust and widely used method.[1]

Reaction Scheme

The overall synthesis is a two-step process starting from 6-aminouracil:

  • Nitrosation: 6-Aminouracil is treated with sodium nitrite (B80452) in an acidic medium to yield 5-nitroso-6-aminouracil (also known as 6-amino-5-nitrosouracil).

  • Reduction and Salt Formation: The intermediate 5-nitroso-6-aminouracil is then reduced, typically using a reducing agent like sodium hydrosulfite (sodium dithionite), to form this compound. The crude product is subsequently converted to its hydrochloride salt to enhance purity and stability.[1][2]

Quantitative Data Summary

The following table summarizes the typical reactants, conditions, and expected yield for the synthesis of this compound hydrochloride starting from urea (B33335) and ethyl cyanoacetate (B8463686) to first form the 6-aminouracil precursor in situ.[1]

ParameterValueReference
Starting Materials
Urea0.86 mole[1]
Ethyl Cyanoacetate0.86 mole[1]
Sodium1.72 g. atom[1]
Absolute Ethanol (B145695)1 L[1]
Intermediate Formation (6-aminouracil)
Reaction Time4 hours[1]
Reaction TemperatureReflux[1]
Nitrosation Reagent
Sodium Nitrite0.94 mole[1]
Reduction Reagent
Sodium HydrosulfiteApprox. 250 g (variable)[1]
Final Product
Product NameThis compound Hydrochloride[1]
Yield104–124 g (68–81%)[1]
Melting Point300–305 °C (with decomposition)[1]
UV Absorption (in 0.1N HCl)λmax = 260 mμ (log ε = 4.24)[1]

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Urea

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute ethanol (99.8%)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Concentrated hydrochloric acid (HCl)

  • Acetone (B3395972)

  • Phosphorus pentoxide (for drying)

Equipment:

  • 3 L three-necked flask

  • Reflux condenser

  • Efficient mechanical stirrer

  • Steam bath

  • Sintered glass funnel

  • Vacuum drying apparatus

  • Standard laboratory glassware

Procedure:

Part A: In situ Preparation of 6-Aminouracil and Nitrosation

  • In a 3 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 1 L of absolute ethanol.

  • Carefully add 39.4 g (1.72 g. atom) of sodium in portions. Allow the sodium to dissolve completely.

  • To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea.

  • Heat the mixture to reflux on a steam bath with vigorous stirring for 4 hours. The mixture will become a thick solid.

  • After the reflux period, add 1 L of hot (80 °C) water and resume stirring until all solids dissolve.

  • Heat the solution at 80 °C for 15 minutes, then neutralize it to litmus (B1172312) with glacial acetic acid.

  • Add an additional 75 ml of glacial acetic acid.

  • Cautiously add a solution of 64.8 g (0.94 mole) of sodium nitrite in 70 ml of water. A voluminous, rose-colored precipitate of 5-nitroso-6-aminouracil will form.

  • Cool the mixture in an ice bath, then filter the precipitate. Wash the solid with water and then with acetone.

Part B: Reduction and Formation of Hydrochloride Salt

  • Transfer the moist 5-nitroso-6-aminouracil back to the 3 L flask and add 430 ml of warm water (50 °C). This step should be performed in a well-ventilated fume hood.

  • Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite in portions until the red color of the nitroso compound is completely discharged.

  • Add an additional 30 g of sodium hydrosulfite and continue stirring with heating for another 15 minutes. The suspension should be light tan.

  • Allow the mixture to cool to room temperature. Filter the dense precipitate of diaminouracil bisulfite and wash it thoroughly with water.

  • Transfer the partially dried bisulfite salt to a wide-mouthed 1 L flask.

  • Add concentrated hydrochloric acid (100-200 ml) until the mixture has a stirrable consistency.

  • Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.

  • Filter the resulting tan precipitate of this compound hydrochloride on a sintered glass funnel.

  • Wash the product well with acetone and dry it in a vacuum desiccator over phosphorus pentoxide.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start Urea + Ethyl Cyanoacetate + Sodium Ethoxide Reflux Reflux in Ethanol (4 hours) Start->Reflux Aminouracil 6-Aminouracil (in situ) Reflux->Aminouracil Nitrosation Add Acetic Acid + Sodium Nitrite Aminouracil->Nitrosation Nitroso 5-Nitroso-6-aminouracil (Rose-colored solid) Nitrosation->Nitroso Reduction Reduce with Sodium Hydrosulfite Nitroso->Reduction Bisulfite Diaminouracil Bisulfite (Tan solid) Reduction->Bisulfite HCl_treatment Treat with conc. HCl (1 hour) Bisulfite->HCl_treatment FinalProduct This compound Hydrochloride HCl_treatment->FinalProduct Purify Wash with Acetone & Vacuum Dry FinalProduct->Purify End Final Product Purify->End

References

Application Notes and Protocols for the Analytical Characterization of 5,6-Diaminouracil and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 5,6-diaminouracil and its reaction products. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to assist in the structural elucidation, purity assessment, and quantitative analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and its derivatives, and for monitoring the progress of reactions. A reverse-phase method is typically employed to separate the polar parent compound from less polar impurities or products.

Experimental Protocol: HPLC

A representative HPLC method for the analysis of this compound and related compounds is detailed below. This method can be optimized based on the specific analyte and matrix.

  • Chromatographic System:

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A common starting point is a 20:80 (v/v) mixture of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm, which is a characteristic absorption peak for diaminouracil hydrochloride.[1]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

Table 1: Representative HPLC Retention Times for Uracil (B121893) Derivatives

CompoundRetention Time (min)
5-Fluorouracil (B62378)~6.0

Note: The retention time for this compound will need to be determined experimentally and will vary based on the exact chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful technique for the identification and quantification of this compound and its products, especially in complex matrices. The combination of liquid chromatography separation with mass spectrometry detection provides high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

This protocol is adapted from methods used for the analysis of uracil and its derivatives in biological samples and can be applied to the analysis of this compound products.[2][3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the sample solution (e.g., reaction mixture, plasma), add an appropriate internal standard.

    • Perform protein precipitation if necessary by adding 900 µL of chilled acetonitrile, vortexing, and centrifuging at 6000 rpm for 5 minutes.[5][6]

    • Extract the analytes using a 10:1 (v/v) solution of ethyl acetate (B1210297) and 2-propanol.[2]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]

  • Chromatographic Conditions:

    • Column: Atlantis dC18 column or equivalent.[2]

    • Mobile Phase: A gradient of 1.0 mM ammonium (B1175870) acetate and 0.5 mM formic acid in water (Solvent A) and methanol (B129727) (Solvent B).[2]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for identification.

    • Ion Transitions: These will need to be determined for this compound and its specific products. For uracil, a common transition is m/z 113 -> 70.

Data Presentation

Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound

CompoundMolecular FormulaExact Mass[M+H]⁺[M-H]⁻
This compoundC₄H₆N₄O₂142.0542143.0615141.0469

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: NMR
  • Instrumentation:

    • Spectrometer: Bruker Ascend 600 MHz NMR spectrometer or equivalent.[7]

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for uracil derivatives.[7][8][9][10][11]

    • Referencing: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[7][9][10]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Data Presentation

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 6-Amino-5-carboxamidouracil Derivative in DMSO-d₆ [7]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-H10.38 (s, 1H)-
CONH8.86 (s, 1H)166.4
Aromatic H7.99–7.47 (m)134.5, 131.1, 128.0, 127.8
NH₂6.06 (s, 2H)-
N3-CH₂3.75 (q, J = 7.0 Hz, 2H)34.4
CH₃1.06 (t, J = 7.0 Hz, 3H)13.3
C5-87.1
C6-160.5
C2, C4 (CO)-150.4, 149.7

Note: Chemical shifts and coupling constants are highly dependent on the specific structure of the derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR
  • Instrumentation:

    • Spectrometer: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory or KBr press.

    • Mode: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Presentation

Table 4: Characteristic FT-IR Absorption Peaks for Uracil Derivatives [12][13][14][15]

Functional GroupVibrationPosition (cm⁻¹)Intensity
N-HStretching3400-3100Medium-Strong
C-H (aromatic)Stretching3100-3000Medium
C=OStretching1750-1650Strong
C=CStretching1680-1600Medium
N-HBending1650-1550Medium
C-NStretching1350-1000Medium

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound product.

G Workflow for Synthesis and Characterization of this compound Products cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (e.g., 6-Aminouracil) reaction Chemical Reaction (e.g., Nitrosation, Reduction) start->reaction product Crude this compound Product reaction->product filtration Filtration product->filtration washing Washing filtration->washing drying Drying washing->drying hplc HPLC (Purity) drying->hplc lcms LC-MS (Identity, Mass) drying->lcms nmr NMR (Structure) drying->nmr ftir FT-IR (Functional Groups) drying->ftir analysis Data Interpretation and Reporting hplc->analysis lcms->analysis nmr->analysis ftir->analysis

References

Application Notes and Protocols: 5,6-Diaminouracil in the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from 5,6-diaminouracil. This versatile precursor serves as a foundational scaffold for a variety of heterocyclic compounds that have demonstrated significant cytotoxic and inhibitory activities against several cancer cell lines. The following sections detail the synthesis of key compound classes, their biological activities, and the experimental protocols for their evaluation.

Overview of Synthetic Strategies and Anticancer Potential

This compound is a key building block for the synthesis of diverse heterocyclic systems with promising anticancer properties. Its two adjacent amino groups provide a reactive site for condensation and cyclization reactions, leading to the formation of fused ring systems. Notable classes of compounds synthesized from this compound and its derivatives include:

  • Pyrimido[4,5-b]quinolines: These fused heterocyclic compounds have been investigated for their potent anticancer activity, with some derivatives acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

  • Schiff Bases and their Metal Complexes: The reaction of the amino groups of this compound with various aldehydes yields Schiff bases, which can be further complexed with metal ions. Both the Schiff bases and their metal complexes have shown significant cytotoxicity against various cancer cell lines.[2][3]

  • Fused Heterocycles (e.g., Indenopteridines): Condensation reactions of this compound can lead to the formation of complex fused ring systems that exhibit in vitro antitumor activities.[4]

  • Xanthine (B1682287) Derivatives: this compound is a precursor for the synthesis of xanthine derivatives, which are known for their wide range of biological activities, including potential applications in cancer therapy.

The anticancer activity of these compounds is often attributed to their ability to interact with key biological targets involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, BRAFV600E) and nucleic acids.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative compounds derived from this compound and related aminouracils. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth or viability.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Pyrimido[4,5-b]quinolines Compound 4dMCF-7 (Breast)2.67[1]
Compound 4hMCF-7 (Breast)6.82[1]
Compound 4iMCF-7 (Breast)4.31[1]
Compound 4lMCF-7 (Breast)1.62[1]
Thiazolidinone/Uracil Hybrids Compound 3cFour cancer cell lines1.10 - 1.80
Compound 5bFour cancer cell lines1.10 - 1.80
Compound 5cFour cancer cell lines1.10 - 1.80
Compound 5hFour cancer cell lines1.10 - 1.80
Compound 5iFour cancer cell lines1.10 - 1.80
Compound 5jFour cancer cell lines1.10 - 1.80
5-Cinnamoyl-6-aminouracils 1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 leukemia (in vivo)%T/C = 124[4]
1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210 leukemia (in vitro)Cytotoxic[4]
1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210 leukemia (in vitro)Cytotoxic[4]
5-Aminouracil Derivatives 1-(3-phenoxybenzyl)-5-(phenylamino)uracilNot specified2.3[5]
1-(2-methylbenzyl)-5-(phenylamino)uracilNot specified12[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of selected this compound derivatives and for the evaluation of their anticancer activity.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of Pyrimido[4,5-b]quinoline-diones

This protocol describes a multicomponent reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives.[6]

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of the 6-aminouracil derivative, the aromatic aldehyde, and dimedone in a suitable solvent such as acetic acid or ethanol (5.0 mL).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Heat the mixture to reflux or place it in an ultrasound bath at a controlled temperature (e.g., 60°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash it with a small amount of cold solvent, and dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrimido[4,5-b]quinoline-dione derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of Schiff bases through the condensation of this compound with an aldehyde.[7]

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde)

  • Methanol (B129727) or ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve the substituted aldehyde (10 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst and heat the mixture for approximately 5-10 minutes with stirring.

  • Add this compound (10 mmol) to the reaction mixture.

  • Reflux the mixture at 60-80°C for several hours (typically 4-6 hours).

  • Monitor the formation of the precipitate, which indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate, wash it with cold methanol, and dry it under vacuum.

  • Characterize the synthesized Schiff base using FT-IR, 1H NMR, and elemental analysis.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of test compounds on the cell cycle distribution of cancer cells.[10][11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Condensation/ Cyclization Reactions start->reaction reagents Aldehydes, Ketones, Carboxylic Acids, etc. reagents->reaction derivatives Bioactive Derivatives (Pyrimido[4,5]quinolines, Schiff Bases, etc.) reaction->derivatives cytotoxicity Cytotoxicity Assays (MTT, SRB) derivatives->cytotoxicity Screening mechanism Mechanism of Action Studies (Cell Cycle Analysis, Kinase Assays) derivatives->mechanism Further Studies data Data Analysis (IC50 Determination) cytotoxicity->data mechanism->data lead Lead Compound Identification data->lead

Caption: General workflow for synthesis and evaluation.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Drug Pyrimido[4,5]quinoline Derivatives Drug->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

BRAF_Signaling_Pathway Ras Ras BRAF BRAF (V600E Mutant) Ras->BRAF MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Drug Thiazolidinone/Uracil Hybrids Drug->BRAF Inhibition

Caption: Simplified BRAF V600E signaling pathway.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Heterocycles from 6-Aminouracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various biologically relevant heterocyclic compounds derived from 6-aminouracils. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry. The synthesized compounds, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, are scaffolds of significant interest in drug discovery due to their wide range of pharmacological activities, including potent anticancer properties.

Application Note 1: Rapid One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including acting as bronchodilators, vasodilators, and anticancer agents. Microwave-assisted synthesis provides a rapid and efficient route to these valuable molecules.

Comparative Synthesis Data

The following table summarizes the advantages of microwave-assisted synthesis over conventional heating for the preparation of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives. The data clearly indicates a significant reduction in reaction time and an improvement in product yield.

ProductMethodTemperature (°C)TimeYield (%)
5,6-dihydro-5-(4-hydroxyphenyl)pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trioneMicrowaveNot Specified30-40 sec94
ConventionalNot Specified3-4 hr85
5,6-dihydro-5-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trioneMicrowaveNot Specified30-40 sec96
ConventionalNot Specified3-4 hr88
5-(4-bromophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trioneMicrowaveNot Specified30-40 sec92
ConventionalNot Specified3-4 hr82
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines

This protocol describes a solvent-free, one-pot synthesis of 5-substituted-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-triones.

Materials:

  • 6-aminouracil (B15529)

  • Appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-bromobenzaldehyde)

  • Urea (B33335)

  • Alumina (B75360) (acidic)

  • Microwave reactor (a domestic microwave oven can be adapted, but a dedicated scientific microwave reactor is recommended for safety and reproducibility)

  • Mortar and pestle

  • Beaker

  • Ethanol (B145695)

Procedure:

  • In a mortar, thoroughly grind a mixture of 6-aminouracil (10 mmol), the desired aromatic aldehyde (10 mmol), and urea (15 mmol).

  • Add acidic alumina (5 g) to the mixture and continue to grind until a homogeneous powder is obtained.

  • Transfer the powdered mixture to a beaker.

  • Place the beaker in the center of the microwave reactor.

  • Irradiate the mixture at a power of 300-450 W for the time specified in the data table (typically 30-40 seconds). Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add hot ethanol to the beaker and stir to dissolve the product.

  • Filter the hot solution to remove the alumina.

  • Allow the filtrate to cool to room temperature, which will cause the product to crystallize.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.

Synthetic Workflow

G cluster_start Starting Materials 6-Aminouracil 6-Aminouracil Grinding Grinding 6-Aminouracil->Grinding Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Grinding Urea Urea Urea->Grinding Microwave Irradiation Microwave Irradiation Grinding->Microwave Irradiation Homogeneous Mixture Workup Workup Microwave Irradiation->Workup Crude Product Product Product Workup->Product Purification

Caption: Workflow for the microwave-assisted synthesis of pyrimido[4,5-d]pyrimidines.

Application Note 2: Efficient Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activity, particularly as anticancer agents. Many derivatives have been shown to be potent inhibitors of various protein kinases. Microwave-assisted multicomponent reactions provide a highly efficient means to access these complex molecules.

Comparative Synthesis Data

The following table highlights the efficiency of the microwave-assisted approach for synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives compared to conventional heating.

ProductMethodPower (W)TimeYield (%)
7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,3-dimethyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrileMicrowave1805 min92
Conventional-6 hr75
7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,3-dimethyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrileMicrowave1805 min95
Conventional-8 hr80
7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3-dimethyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrileMicrowave1806 min90
Conventional-10 hr70
Experimental Protocol: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

This protocol details a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

Procedure:

  • In a microwave-safe reaction vessel, combine 1,3-dimethyl-6-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180 W for the time indicated in the data table (typically 5-6 minutes).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The product will precipitate from the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Biological Significance and Signaling Pathway

Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of c-Src tyrosine kinase, a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various cancers.[1][2] Inhibition of c-Src can disrupt multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][3]

G cluster_input Upstream Activation cluster_pathway c-Src Signaling Cascade cluster_output Cellular Responses Growth Factors (EGF, PDGF) Growth Factors (EGF, PDGF) Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors (EGF, PDGF)->Receptor Tyrosine Kinases Integrins Integrins c-Src c-Src Integrins->c-Src Receptor Tyrosine Kinases->c-Src Activation STAT3 STAT3 c-Src->STAT3 FAK FAK c-Src->FAK PI3K/Akt PI3K/Akt c-Src->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK c-Src->Ras/Raf/MEK/ERK Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis FAK->Metastasis Survival Survival PI3K/Akt->Survival Ras/Raf/MEK/ERK->Proliferation Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine->c-Src Inhibition

Caption: Inhibition of the c-Src signaling pathway by pyrido[2,3-d]pyrimidine derivatives.

References

Troubleshooting & Optimization

Optimizing reaction yield for 5,6-Diaminouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-diaminouracil.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

The most prevalent starting material is 6-aminouracil (B15529). An alternative route begins with 5-nitrouracil (B18501).

Q2: My reaction mixture solidifies during the synthesis from 6-aminouracil. What should I do?

Solidification of the reaction mixture is a common issue, particularly after the nitrosation step.[1] It is recommended to use a flask with a wide-bore neck to facilitate the removal of the product.[1] If the mixture becomes too thick to stir, the stirrer can be stopped.[1] Upon completion of the reaction, the addition of hot water (around 80°C) should help to dissolve the solid and allow stirring to resume.[1]

Q3: The reaction is frothing excessively, especially during the addition of acetic acid. How can I control this?

Vigorous frothing can occur as 6-aminouracil begins to precipitate.[1] To manage this, add the glacial acetic acid cautiously and ensure the reaction temperature is carefully controlled.[1] Performing the addition slowly will help to keep the reaction from becoming too vigorous.

Q4: What are the differences between isolating this compound as a hydrochloride or a sulfate (B86663) salt?

The hydrochloride salt is appreciably soluble in water, while the sulfate salt is only slightly soluble.[1] The choice of salt can be important for purification and subsequent reactions. The hydrochloride is often purified by reprecipitation from an acidic solution with acetone (B3395972).[1] The sulfate salt can be formed by dissolving the bisulfite intermediate in an aqueous base and then precipitating with sulfuric acid.[1]

Q5: What are some alternatives to sodium hydrosulfite for the reduction of the nitroso intermediate?

Besides sodium hydrosulfite, other reducing agents that can be used include ammonium (B1175870) sulfide (B99878) and catalytic hydrogenation with Adams catalyst (platinum oxide).[1] Catalytic hydrogenation using Raney Nickel or Palladium in the presence of an inorganic base is also a viable method that can produce high purity and yield.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction in any of the steps.Ensure all reagents are of good quality and used in the correct stoichiometric ratios. Monitor the reaction progress using techniques like TLC to ensure completion.
Side reactions occurring.Control the reaction temperature carefully, especially during nitrosation. Ensure efficient stirring to maintain a homogenous reaction mixture.
Degradation of the product during workup.Avoid unnecessarily harsh conditions during purification. If isolating the hydrochloride salt, ensure the acetone used for washing is dry.
Reaction Mixture Solidification Precipitation of the intermediate salt.Use a flask with a wide neck for easier handling.[1] If stirring becomes impossible, it can be stopped temporarily.[1] Add hot water at the end of the reaction to redissolve the product.[1]
Excessive Frothing Rapid precipitation of 6-aminouracil upon acidification.Add glacial acetic acid slowly and with caution to control the rate of precipitation and gas evolution.[1]
Discolored Product Presence of impurities from starting materials or side reactions.Recrystallization of the final product can help to remove colored impurities. For the hydrochloride salt, washing with acetone is effective.[1] For the sulfate salt, dissolving in a dilute sodium hydroxide (B78521) solution containing a small amount of sodium sulfite (B76179) before reprecipitating with sulfuric acid can improve purity.[4]
Incomplete Reduction of Nitroso Intermediate Poor quality or insufficient amount of reducing agent.The amount of sodium hydrosulfite required can vary depending on its age and quality.[1] Add the reducing agent portion-wise until the characteristic color of the nitroso compound disappears, and then add a slight excess to ensure complete reaction.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Parameter Method 1: From 6-Aminouracil Method 2: From 5-Nitrouracil
Starting Material 6-Aminouracil5-Nitrouracil
Key Intermediates 5-Nitroso-6-aminouracil5-Aminouracil
Nitrosating/Nitrating Agent Sodium nitrite (B80452) in acetic acidNitric acid
Reducing Agent Sodium hydrosulfite, Ammonium sulfide, or Catalytic HydrogenationSodium hydrosulfite
Typical Yield 68-81% (as hydrochloride salt)[1]73% (as 5-aminouracil)[4]
Solvent Ethanol, WaterWater, Ammonia (B1221849)
Reaction Temperature Reflux for initial condensation, 80°C for nitrosation, heating for reduction105-110°C for nitration, up to 55°C for reduction

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Aminouracil

This protocol involves the nitrosation of 6-aminouracil followed by reduction of the resulting 5-nitroso-6-aminouracil.

Step 1: Synthesis of 6-Aminouracil

  • Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add ethyl cyanoacetate (B8463686) and urea (B33335) to the sodium ethoxide solution.

  • Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture may solidify.[1]

  • Add hot (80°C) water to the reaction mixture to dissolve the solid and resume stirring.

  • Heat at 80°C for 15 minutes, then neutralize with glacial acetic acid.

Step 2: Nitrosation of 6-Aminouracil

  • To the solution from Step 1, add additional glacial acetic acid.

  • Cautiously add a solution of sodium nitrite in water. A rose-red precipitate of 5-nitroso-6-aminouracil will form.[1]

  • Filter the precipitate and wash with ice water.

Step 3: Reduction of 5-Nitroso-6-aminouracil

  • Suspend the moist nitroso compound in warm (50°C) water.

  • While stirring and heating on a steam bath, add solid sodium hydrosulfite portion-wise until the red color is completely bleached.[1]

  • Add an additional amount of sodium hydrosulfite and continue heating and stirring for 15 minutes.

  • Cool the mixture and filter the resulting diaminouracil bisulfite.

Step 4: Purification as Hydrochloride Salt

  • Transfer the diaminouracil bisulfite to a flask and add concentrated hydrochloric acid.

  • Heat the slurry on a steam bath with stirring for 1 hour.

  • Filter the tan diaminouracil hydrochloride, wash with acetone, and dry under vacuum.[1]

Protocol 2: Synthesis of this compound via 5-Aminouracil from 5-Nitrouracil

This alternative route involves the reduction of 5-nitrouracil.

Step 1: Preparation of 5-Aminouracil

  • Suspend 5-nitrouracil in a solution of concentrated ammonia in water.

  • While stirring, add technical grade sodium hydrosulfite. The temperature will rise.

  • Heat the mixture to boiling, then cool and filter the crude 5-aminouracil.

  • Purify by dissolving in dilute hydrochloric acid, clarifying with activated carbon, and precipitating with concentrated ammonia to yield colorless needles of 5-aminouracil.[4]

Visualizations

experimental_workflow_from_6_aminouracil cluster_step1 Step 1: 6-Aminouracil Synthesis cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Purification start1 Sodium Ethoxide + Ethyl Cyanoacetate + Urea reflux Reflux (4h) start1->reflux dissolve Add Hot Water (80°C) reflux->dissolve neutralize Neutralize with Acetic Acid dissolve->neutralize add_acid Add Acetic Acid neutralize->add_acid add_nitrite Add Sodium Nitrite add_acid->add_nitrite precipitate_nitroso Filter 5-Nitroso- 6-aminouracil add_nitrite->precipitate_nitroso suspend Suspend in Warm Water (50°C) precipitate_nitroso->suspend reduce Add Sodium Hydrosulfite suspend->reduce filter_bisulfite Filter Diaminouracil Bisulfite reduce->filter_bisulfite add_hcl Add Conc. HCl filter_bisulfite->add_hcl heat_slurry Heat on Steam Bath add_hcl->heat_slurry filter_hcl Filter & Wash with Acetone heat_slurry->filter_hcl product This compound Hydrochloride filter_hcl->product

Caption: Workflow for the synthesis of this compound from 6-Aminouracil.

troubleshooting_logic start Low Yield Observed? check_completion Reaction Complete? start->check_completion check_temp Temperature Controlled? start->check_temp check_reagents Reagent Quality/Ratio OK? start->check_reagents optimize_time Optimize Reaction Time/ Monitor with TLC check_completion->optimize_time No purify_product Consider Product Purification/ Recrystallization check_completion->purify_product Yes adjust_temp Adjust Temperature Control check_temp->adjust_temp No check_temp->purify_product Yes verify_reagents Verify Reagent Quality and Stoichiometry check_reagents->verify_reagents No check_reagents->purify_product Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5,6-Diaminouracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most prevalent and effective methods for purifying crude this compound involve converting it into a salt, followed by precipitation or recrystallization. The two most common salts used are the hydrochloride and the sulfate (B86663).[1][2][3][4] For certain derivatives, column chromatography over silica (B1680970) gel is also a viable option.[5][6]

Q2: Why is salt formation a preferred method of purification for this compound?

Salt formation is an effective purification strategy because it leverages the differing solubility properties of the free base and its salts. The crude product can be converted to its hydrochloride or sulfate salt, which can then be selectively precipitated from the reaction mixture, leaving many impurities behind in the solution.[1][3] The sulfate salt, in particular, is sparingly soluble in acidic aqueous solutions, which facilitates its isolation in a purer form.[2][3]

Q3: What are the key differences in solubility between this compound hydrochloride and sulfate salts?

The hydrochloride salt of this compound is appreciably soluble in water, whereas the sulfate salt is only slightly soluble.[3] This difference is a critical factor when choosing a purification strategy. The low solubility of the sulfate salt makes it straightforward to precipitate from aqueous solutions.

Q4: My purified this compound is unstable and changes color. What is happening and how can I prevent it?

This compound is known to be susceptible to oxidation, which can cause it to decompose and change color over time; solutions may turn yellow.[7][8] To mitigate this, it is advisable to store the compound in a dark place, under an inert atmosphere, and at room temperature.[9] For long-term storage, some researchers recommend storing it as the more stable 6-amino-5-nitroso precursor and performing the reduction to this compound immediately before use.[7]

Q5: What are some common impurities I might encounter in my crude this compound?

Common impurities can originate from the starting materials or side reactions during the synthesis. The synthesis often proceeds through the nitrosation of 6-aminouracil (B15529) followed by reduction.[10] Therefore, unreacted 6-aminouracil or the 5-nitroso-6-aminouracil intermediate can be present. Additionally, if sodium ethoxide is used in an earlier step of the synthesis, its degradation can introduce impurities if it is not freshly prepared.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Incomplete precipitation of the sulfate salt.Ensure the solution is sufficiently acidic by adding an excess of sulfuric acid to minimize the solubility of the sulfate salt.[2]
Product loss during washing steps.Use minimal amounts of cold washing solvent to rinse the precipitated salt.
Product is discolored (e.g., tan, yellow, or red) after purification Oxidation of the 5,6-diamino groups.Handle the material quickly, avoid prolonged exposure to air and light, and consider performing the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon).[8]
Presence of residual nitroso intermediate.Ensure the reduction of the 5-nitroso-6-aminouracil is complete. Monitor the reaction by a suitable method (e.g., TLC) before proceeding with purification.
Difficulty filtering the product The precipitate is too fine.Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle heating, to encourage the growth of larger crystals which are easier to filter.
The reaction mixture has become solid.This can happen during the nitrosation step.[1][3] Use a flask with a wide mouth to facilitate the removal of the solid product.[1][3]
Purified product shows impurities by NMR or HPLC Ineffective removal of starting materials or by-products.Consider an alternative purification strategy. If you used precipitation, try column chromatography. If you used the sulfate salt precipitation, try purification via the hydrochloride salt.[1][5][6]
Co-precipitation of impurities.Redissolve the purified salt in a suitable solvent and recrystallize it. For the sulfate salt, this may involve dissolving in a dilute base and re-precipitating with sulfuric acid.[4]

Experimental Protocols

Purification via Sulfate Salt Precipitation

This method is based on the low solubility of this compound sulfate in acidic aqueous solutions.

  • Dissolution: Take the crude this compound and dissolve it in a dilute aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.[4] A minimal amount of a reducing agent like sodium sulfite (B76179) can be added to prevent oxidation.[4]

  • Filtration: Filter the resulting solution to remove any insoluble impurities.

  • Precipitation: Prepare a boiling solution of dilute sulfuric acid.[4] Pour the clarified solution of the diaminouracil salt into the boiling sulfuric acid solution.[4]

  • Isolation: The this compound sulfate will precipitate out of the solution as a buff-colored solid.[4] Chill the mixture to ensure complete precipitation.[4]

  • Washing and Drying: Filter the precipitate and wash it with cold water. Dry the purified salt under vacuum.[1]

Purification via Hydrochloride Salt Formation

This method is suitable when the hydrochloride salt offers a better purification outcome.

  • Conversion to Hydrochloride: Transfer the crude product (often as a bisulfite salt from the preceding reduction step) to a flask.[1]

  • Acidification: Add concentrated hydrochloric acid until the mixture can be stirred mechanically.[1]

  • Heating: Heat the slurry on a steam bath with stirring for approximately one hour in a fume hood.[1]

  • Isolation and Washing: Filter the resulting tan-colored diaminouracil hydrochloride using a sintered glass funnel.[1] Wash the solid thoroughly with acetone.[1]

  • Drying: Dry the purified hydrochloride salt in a vacuum desiccator over a drying agent like phosphorus pentoxide.[1]

Purification by Column Chromatography

This method is applicable for some this compound derivatives.

  • Column Preparation: Prepare a silica gel column using a suitable slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system. For some derivatives, a mixture of dichloromethane (B109758) and ethanol (B145695) (e.g., 9:1) has been used successfully.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable technique (e.g., TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound cluster_crude Crude Product cluster_purification Purification Methods cluster_salt Salt Formation Details cluster_final Final Product Crude Crude this compound Salt Salt Formation Crude->Salt Common Chromatography Column Chromatography Crude->Chromatography For Derivatives Sulfate Sulfate Salt Precipitation Salt->Sulfate Hydrochloride Hydrochloride Salt Formation Salt->Hydrochloride Pure Purified this compound Chromatography->Pure Sulfate->Pure Hydrochloride->Pure

Caption: Overview of purification methods.

Troubleshooting_Logic Troubleshooting Discolored Product Start Discolored Product? Cause1 Oxidation Start->Cause1 Yes Cause2 Incomplete Reaction Start->Cause2 Yes Solution1 Use Inert Atmosphere / Store Properly Cause1->Solution1 Solution2 Ensure Complete Reduction / Monitor Reaction Cause2->Solution2 Repurify Consider Repurification Solution1->Repurify Solution2->Repurify

Caption: Logic for troubleshooting discoloration.

References

Troubleshooting unexpected NMR signal duplication in uracil derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of uracil (B121893) derivatives, with a specific focus on unexpected signal duplication.

Frequently Asked Questions (FAQs)

Q1: Why do I see more signals in my ¹H or ¹³C NMR spectrum than expected for my uracil derivative?

Unexpected signal duplication in the NMR spectrum of a uracil derivative is a common issue that can arise from several distinct chemical phenomena. Instead of a single, pure compound, your NMR tube may contain a mixture of rapidly or slowly interconverting species that are structurally very similar. The most common causes include the presence of rotational isomers (rotamers), different tautomeric forms, or the influence of solvent and pH effects.[1][2]

Below is a logical workflow to diagnose the potential cause of the duplicated signals.

G A Start: Unexpected Signal Duplication Observed B Run Variable Temperature (VT) NMR A->B C Did peaks coalesce or sharpen upon heating? B->C D Yes: Rotamers are likely the cause. C->D Yes E No: Peaks remain duplicated. C->E No F Perform D2O Exchange Experiment E->F G Did N-H signals disappear or broaden? F->G H Yes: Confirms N-H protons. Consider pH and Tautomerism. G->H Yes I No: Signals unaffected. G->I No J Change NMR Solvent (e.g., from CDCl3 to DMSO-d6) H->J I->J K Did the ratio of signal sets change significantly? J->K L Yes: Solvent effects, H-bonding, or Tautomerism are likely. K->L Yes M No: Ratio is consistent. K->M No N Check Sample Purity (LC-MS, TLC) & Concentration M->N O Is the sample pure and concentration reasonable? N->O P No: Impurity (e.g., diastereomer) or aggregation is the cause. O->P No Q Yes: Re-evaluate complex structural possibilities. O->Q Yes

Caption: Troubleshooting workflow for duplicated NMR signals.

Q2: Could restricted bond rotation (rotamers) be causing my signal duplication?

Yes, this is a very common cause. Rotamers, or conformational isomers, arise from hindered rotation around a single bond, often a C-N bond.[3] If the energy barrier to rotation is high enough, the interconversion between conformers can be slow on the NMR timescale, resulting in two distinct sets of signals—one for each rotamer.[2][4] This is frequently observed in N-substituted uracils, particularly with bulky substituents or amide groups where the C-N bond has partial double-bond character.[5][6]

G cluster_0 Rotamer 1 (ap conformer) cluster_1 Rotamer 2 (sp conformer) a Uracil-R b X a->b C-N bond c Uracil-R a->c d X c->d C-N bond interchange Slow Interconversion (on NMR timescale) cluster_1 cluster_1 cluster_0 cluster_0

Caption: Restricted rotation around the C-N bond leads to distinct rotamers.

Q3: How can I confirm the presence of rotamers?

The definitive method for identifying rotamers is Variable Temperature (VT) NMR spectroscopy .

  • Principle: As the temperature of the NMR experiment is increased, the rate of interconversion between the rotamers also increases. At a high enough temperature (the "coalescence temperature"), the rotation becomes fast on the NMR timescale, and the two distinct sets of signals will broaden, merge, and finally sharpen into a single, averaged set of signals.[3]

  • Observation: If you observe coalescence upon heating, it is strong evidence for the presence of rotamers.[2][4] Conversely, cooling the sample may sharpen the existing duplicated peaks.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Heating: Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Monitoring: Observe the signals that are duplicated. Pay close attention to their chemical shift, line width, and separation.

  • Coalescence: Continue increasing the temperature until the paired signals broaden and merge into single peaks. Note the temperature at which this occurs.

  • High-Temperature Spectrum: Acquire a final spectrum at a temperature well above coalescence (e.g., 20-30 K higher) to see the final time-averaged signals.

  • Safety: Ensure the chosen temperature does not exceed the boiling point of your solvent or the decomposition temperature of your compound.

Q4: Can tautomerism in my uracil derivative lead to extra NMR peaks?

Yes. Uracil and its derivatives can exist in different tautomeric forms, most commonly the diketo and various keto-enol forms.[7][8] While the diketo form is the most stable and predominant, specific substituents, solvent conditions, or pH can stabilize minor tautomers.[9] If the rate of exchange between tautomers is slow, each form will produce a separate set of NMR signals.[10]

Caption: Tautomeric equilibrium between the major diketo and minor keto-enol forms.

Q5: How do solvent choice and hydrogen bonding affect my NMR spectrum?

The choice of NMR solvent can dramatically alter the appearance of the spectrum for uracil derivatives.[11]

  • Hydrogen Bonding: Solvents like DMSO-d₆ are hydrogen bond acceptors and can form strong hydrogen bonds with the N-H protons of uracil.[12][13] Chloroform-d (CDCl₃), being less polar, interacts differently. These interactions change the electron density around the protons, leading to significant shifts in their resonance frequencies.

  • Tautomer and Rotamer Equilibrium: A change in solvent can shift the equilibrium between tautomers or rotamers.[9] For example, a polar solvent might stabilize a more polar rotamer, changing the ratio of the two sets of signals you observe.

  • Troubleshooting Step: If you suspect solvent effects, acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or vice-versa) is a valuable diagnostic step.[2][14] A change in the relative integration of the duplicated peaks upon solvent change points towards an equilibrium process.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Uracil Protons in Common Solvents

ProtonDMSO-d₆ (ppm)CDCl₃ (ppm)D₂O (ppm)
N1-H ~10.2 - 11.0Variable, often broadExchanged
N3-H ~10.9 - 11.5Variable, often broadExchanged
C6-H ~7.2 - 7.4~7.2 - 7.5~7.6 - 7.8
C5-H ~5.4 - 5.6~5.7 - 5.9~5.8 - 6.0

Note: These are approximate ranges and can vary significantly based on substitution.[12][15]

Q6: My N-H signals are broad or have disappeared. What's happening?

This is a common observation for N-H protons and can be attributed to several factors:

  • Chemical Exchange: The N-H protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water in the NMR solvent.[16] This exchange process can be on an intermediate timescale relative to the NMR experiment, causing the signal to broaden significantly, sometimes to the point where it disappears into the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can interact with the local electric field gradient, leading to a faster relaxation time for both the nitrogen and adjacent protons. This rapid relaxation results in broader signals for the attached N-H protons.[16]

  • Confirmation: To confirm if a broad peak or a suspected missing peak is an N-H proton, you can perform a D₂O exchange experiment.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one or two drops of deuterium (B1214612) oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signal corresponding to the N-H proton will exchange with deuterium (N-D) and will significantly decrease in intensity or disappear entirely.[2]

Q7: Could the pH of my sample be the problem?

Yes, the protonation state of your uracil derivative is critical. Uracil has abstractable protons at N1 and N3.[17] Traces of acid or base in your sample or NMR solvent can lead to a mixture of neutral and protonated/deprotonated species, each with a distinct NMR spectrum. This can manifest as peak duplication or significant shifting and broadening. If you suspect pH effects, you can try preparing the sample with a small amount of a deuterated buffer or by ensuring all glassware and solvents are scrupulously neutral. Changes in the UV absorption spectrum can also indicate pH-dependent structural changes.[18]

References

Technical Support Center: Regioselective Acylation of 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective acylation of 5,6-diaminouracil.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective acylation of this compound?

The main challenge lies in controlling the site of acylation. This compound has two nucleophilic amino groups at the C5 and C6 positions. The C5-amino group is generally more nucleophilic due to electronic effects, often leading to preferential acylation at this site. However, achieving exclusive selectivity for either the N5 or N6 position can be difficult, and mixtures of regioisomers are a common problem. Other challenges include the potential for diacylation, low yields, and the formation of side products.

Q2: Which amino group (N5 or N6) is generally more reactive towards acylation?

The N5-amino group is typically more reactive towards electrophiles. This is attributed to the electronic properties of the uracil (B121893) ring system, where the N5 position is more electron-rich compared to the N6 position. Consequently, many reported procedures result in the formation of the 6-amino-5-carboxamidouracil derivative as the major product.

Q3: How can I confirm the regioselectivity of my acylation reaction?

Unequivocal structure determination is crucial. While techniques like HPLC can indicate the presence of a single product, they do not confirm its structure.[1] Advanced NMR techniques, such as 2D-NMR (NOESY, HMBC), are essential for unambiguously determining which nitrogen atom has been acylated. X-ray crystallography provides the most definitive structural proof.

Q4: Can protecting groups be used to control regioselectivity?

Yes, the use of protecting groups can be a viable strategy. A bulky protecting group could be selectively introduced at one amino group to sterically hinder its reaction, thereby directing acylation to the other amino group. However, the development of selective protection and deprotection protocols for this compound can add several steps to the synthesis.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N5 and N6 Acylated Products)

Potential Causes:

  • Reaction Conditions: The choice of solvent, temperature, base, and acylating agent can significantly influence the regioselectivity.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the more rapidly formed product (typically the N5-acylated isomer). At higher temperatures, the reaction may proceed under thermodynamic control, favoring the more stable product.

  • Steric Hindrance: The steric bulk of the acylating agent and any substituents on the diaminouracil can affect which amino group is more accessible.

Troubleshooting Steps:

  • Modify Reaction Temperature:

    • To favor the kinetic product (likely N5-acylation), perform the reaction at a lower temperature (e.g., 0 °C or room temperature).

    • To explore the thermodynamic product, consider running the reaction at a higher temperature, but be mindful of potential side reactions.

  • Vary the Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the relative reactivity of the two amino groups. Screen a range of aprotic and protic solvents (e.g., DMF, DMSO, acetonitrile, THF, ethanol).

  • Choice of Base and Coupling Agent: For amide coupling reactions, the choice of base and coupling agent is critical. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) in combination with a modern coupling reagent like COMU has been shown to be highly selective for N5-acylation.[1]

  • Acylating Agent: Consider the reactivity and steric bulk of the acylating agent. A bulkier acylating agent may show a higher preference for the less sterically hindered amino group.

dot```dot graph Troubleshooting_Regioselectivity { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

start [label="Poor Regioselectivity\n(Mixture of N5/N6 Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Steric Effects", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Kinetic vs. Thermodynamic\nProduct Formation", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Modify Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Screen Solvents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Optimize Base &\nCoupling Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Vary Acylating Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome [label="Improved\nRegioselectivity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

start -> {cause1, cause2, cause3} [color="#5F6368"]; cause1 -> {solution1, solution2, solution3} [label="Adjust", color="#5F6368"]; cause2 -> solution4 [label="Consider", color="#5F6368"]; cause3 -> solution1 [label="Control via", color="#5F6368"];

{solution1, solution2, solution3, solution4} -> outcome [color="#5F6368"]; }

Caption: Experimental workflow for the regioselective N5-acylation of this compound.

References

Improving the solubility of 5,6-Diaminouracil sulfate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-diaminouracil sulfate (B86663). The information provided is intended to assist in overcoming challenges related to its solubility in preparation for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound sulfate?

A1: this compound sulfate is generally characterized as having low, sparing, or slight solubility in water and many common organic solvents.[1][2] This low solubility can present challenges when using it as a reactant in solution-phase chemistry. In contrast, the hydrochloride salt of this compound is reportedly appreciably soluble in water.[1][2]

Q2: Why is my this compound sulfate not dissolving in water?

A2: The sulfate salt of this compound is known to be only slightly soluble in water.[1][2] If you are observing poor dissolution, this is consistent with the compound's known properties. For reactions requiring solubilization in aqueous media, alternative strategies may be necessary.

Q3: Is the solubility of this compound sulfate pH-dependent?

A3: Yes, the solubility of this compound sulfate is highly dependent on pH. It can be dissolved in aqueous basic solutions, such as sodium hydroxide, and will precipitate out of solution upon the addition of an acid, like sulfuric acid.[1][2] This property is often utilized in its purification.

Q4: Are there alternative solvents I can use to dissolve this compound sulfate?

A4: While quantitative data is limited, polar aprotic solvents like dimethylformamide (DMF) are often used as reaction media for this compound and its derivatives, particularly in condensation reactions.[3][4] Complete dissolution may not always be necessary, as the reaction can sometimes proceed in a slurry.

Q5: Can I use the free base of this compound to improve solubility?

A5: While the free base of this compound may exhibit different solubility characteristics, it is often generated in situ from the salt form for reactions. The sulfate salt is a common commercially available and stable form of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound sulfate in chemical reactions.

Issue 1: Poor Solubility in the Chosen Reaction Solvent
  • Observation: this compound sulfate does not dissolve in the reaction solvent, forming a suspension or slurry.

  • Troubleshooting Steps:

    • pH Adjustment: If compatible with your reaction conditions, consider adding a base to increase the pH of the reaction mixture. This can deprotonate the uracil (B121893) derivative and enhance its solubility.

    • Co-solvent System: The addition of a polar aprotic co-solvent such as DMF or DMSO may improve solubility.

    • Heating: Gently heating the mixture with stirring can sometimes aid in dissolution. However, be cautious of potential degradation of your starting materials or products at elevated temperatures.

    • Proceed as a Slurry: For some reactions, particularly condensations, it is possible to proceed with the reaction even if the this compound sulfate is not fully dissolved. The reaction may occur at the solid-liquid interface, with the dissolved portion of the reactant being consumed and more solid dissolving as the reaction progresses.

    • Alternative Salt Form: If feasible, consider using the hydrochloride salt of this compound, which has been reported to have better aqueous solubility.[1][2]

Issue 2: Precipitation of Reactant or Product During the Reaction
  • Observation: A solid precipitates from the reaction mixture upon addition of other reagents or as the reaction progresses.

  • Troubleshooting Steps:

    • Identify the Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material, the desired product, or a byproduct.

    • Solvent Volume: Increasing the volume of the reaction solvent may help to keep all components in solution.

    • Temperature Control: If the reaction is exothermic, the change in temperature may be affecting the solubility of your components. Consider controlling the reaction temperature with an ice bath or cooling system.

    • Order of Addition: The order in which you add your reagents can sometimes influence solubility. Experiment with different addition sequences.

Issue 3: Inconsistent Reaction Yields
  • Observation: The yield of the desired product varies significantly between batches.

  • Troubleshooting Steps:

    • Ensure Homogeneity: If the reaction is being run as a slurry, ensure that the mixture is being stirred vigorously to maintain a homogeneous suspension. This will help to ensure consistent reaction rates.

    • Control Moisture: this compound sulfate and other reactants may be hygroscopic. Ensure that all reagents and solvents are dry, as water can affect both solubility and reaction outcomes.

    • Purity of Starting Material: Verify the purity of your this compound sulfate, as impurities can interfere with the reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound Sulfate

SolventSolubilityNotes
WaterSparingly Soluble / Slightly Soluble[1][2]Solubility is significantly increased in basic aqueous solutions.
EthanolVery Low to InsolubleBased on general properties of similar compounds.
Dimethylformamide (DMF)ModerateOften used as a solvent for reactions involving this compound derivatives, though complete dissolution may not always occur.[3][4]
Dimethyl Sulfoxide (DMSO)ModerateSimilar to DMF, can be a suitable reaction solvent.
Aqueous Sodium HydroxideSolubleDissolves due to deprotonation.
Aqueous AcidInsolublePrecipitates from basic solutions upon acidification.[1][2]

Experimental Protocols

Protocol for Condensation Reaction of this compound Derivatives with Carboxylic Acids in DMF

This protocol is adapted from a general procedure for the synthesis of 6-amino-5-carboxamidouracils.[3][4]

Materials:

  • This compound derivative (e.g., this compound sulfate)

  • Carboxylic acid

  • Coupling agent (e.g., COMU - (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in a minimal amount of DMF.

  • In a separate vessel, prepare a mixture of the this compound derivative (1.1 equivalents) and the base (2.0 equivalents) in a minimal amount of DMF. Note that the this compound derivative may not fully dissolve, forming a suspension.

  • With stirring, add the mixture containing the this compound derivative dropwise to the solution of the carboxylic acid and coupling agent at room temperature.

  • Continue to stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 5-10 minutes.

  • Upon completion of the reaction, add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under reduced pressure.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Step cluster_workup Workup and Isolation reagent1 Dissolve Carboxylic Acid and Coupling Agent in DMF mix Add Suspension to Solution with Stirring at RT reagent1->mix reagent2 Suspend this compound Sulfate and Base in DMF reagent2->mix precipitate Add Water to Precipitate Product mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water filter->wash dry Dry Under Reduced Pressure wash->dry

Caption: Experimental workflow for the condensation of this compound sulfate.

troubleshooting_solubility cluster_options Troubleshooting Options start Issue: Poor Solubility of This compound Sulfate option1 Adjust pH (add base) start->option1 option2 Use Co-solvent (DMF/DMSO) start->option2 option3 Apply Gentle Heat start->option3 option4 Proceed as Slurry start->option4 option5 Use Alternative Salt (HCl) start->option5 outcome1 outcome1 option1->outcome1 Compatible? outcome2 outcome2 option2->outcome2 Effective? outcome3 outcome3 option3->outcome3 Degradation? outcome4 outcome4 option4->outcome4 Vigorous Stirring outcome5 outcome5 option5->outcome5 Available? outcome1->start No success Problem Resolved outcome1->success Yes outcome2->start No outcome2->success Yes outcome3->start Yes outcome3->success No outcome4->success outcome5->start No outcome5->success Yes

Caption: Troubleshooting decision tree for solubility issues.

References

Stability issues and degradation pathways of 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5,6-Diaminouracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound, as a substituted pyrimidine (B1678525), is susceptible to several degradation pathways. The primary concerns are oxidation, hydrolysis, and photodegradation. The two amino groups on the pyrimidine ring make the molecule particularly sensitive to oxidative conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, related aminouracil compounds show susceptibility to hydrolysis under both acidic and basic conditions. It is anticipated that extreme pH values will accelerate the degradation of this compound. For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral.

Q3: Is this compound sensitive to light?

A3: Yes, uracil (B121893) and its derivatives are known to be susceptible to photodegradation. It is crucial to protect solutions of this compound from light to prevent the formation of photoproducts. Amber vials and storage in the dark are recommended.

Q4: What are the recommended storage conditions for this compound?

A4: For solid this compound, it is recommended to store it in a cool, dry, and dark place. Some derivatives are known to be hygroscopic, so protection from moisture is important. Solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure of this compound, potential degradation products could arise from oxidation of the amino groups, hydrolysis of the pyrimidine ring, and reactions initiated by photolytic cleavage. While specific degradation products have not been extensively documented, they are likely to be more polar compounds resulting from ring opening or oxidation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper sample handling or storage.Prepare fresh solutions for each experiment. Ensure solutions are protected from light and stored at low temperatures if not used immediately. Verify the purity of the starting material.
Low or no recovery of this compound Adsorption to container surfaces or significant degradation during the experiment.Use silanized glassware to minimize adsorption. Check the pH and temperature of your experimental conditions to ensure they are within a stable range for the compound.
Discoloration of this compound solution Oxidation of the compound.Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the experiment allows.
Inconsistent results between experiments Variability in experimental conditions (e.g., light exposure, temperature fluctuations, pH shifts).Standardize all experimental parameters. Use a consistent light source or work in a dark room. Control the temperature using a water bath or incubator. Buffer your solutions to maintain a constant pH.

Quantitative Stability Data

Condition Parameter Expected Stability of this compound Notes
pH Acidic (pH < 4)LowSusceptible to hydrolysis.
Neutral (pH 6-8)Moderate to HighOptimal pH range for stability in aqueous solutions.
Basic (pH > 9)LowSusceptible to hydrolysis and oxidation.
Temperature Refrigerated (2-8°C)HighRecommended for short-term storage of solutions.
Room Temperature (20-25°C)ModerateDegradation may occur over time, especially in solution.
Elevated (> 40°C)LowThermal degradation is expected.
Light DarkHighEssential for preventing photodegradation.
Ambient LightModerateGradual degradation is likely.
UV LightVery LowRapid degradation is expected.
Oxidizing Agents (e.g., H₂O₂)Very LowThe amino groups are highly susceptible to oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place a sample of solid this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photodegradation: Expose a solution of this compound to UV light in a photostability chamber for a specified duration.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

Example Gradient Program:

  • 0-5 min: 5% Organic

  • 5-20 min: 5% to 50% Organic (linear gradient)

  • 20-25 min: 50% Organic

  • 25-30 min: 50% to 5% Organic (linear gradient)

  • 30-35 min: 5% Organic (equilibration)

Detection:

  • Monitor at a wavelength determined by the UV spectrum of this compound (a wavelength around 260-280 nm is a reasonable starting point).

Procedure:

  • Prepare standards of this compound and samples from the forced degradation study in the initial mobile phase composition.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation DAU This compound Ox_Products Oxidized Products (e.g., quinone-imine) DAU->Ox_Products Oxidizing agents (e.g., H₂O₂, light) Hydro_Products Ring-Opened Products DAU->Hydro_Products Acid or Base Photo_Products Photoproducts DAU->Photo_Products UV Light

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize Analysis HPLC Analysis Neutralize->Analysis Data Data Interpretation (Degradation %, Product Identification) Analysis->Data

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak Observed CheckPurity Check Purity of Starting Material Start->CheckPurity RerunBlank Rerun Blank (Solvent Only) Start->RerunBlank Degradation Is it a Degradation Product? CheckPurity->Degradation If pure Impurity Impurity in Starting Material CheckPurity->Impurity RerunBlank->Degradation If blank is clean Contamination Solvent/System Contamination RerunBlank->Contamination ForcedDeg Compare with Forced Degradation Samples Degradation->ForcedDeg Yes OptimizeMethod Optimize HPLC Method for Better Separation Degradation->OptimizeMethod No YesDeg Yes NoDeg No

Caption: Logical workflow for troubleshooting unexpected HPLC peaks.

Technical Support Center: 1,3-diethyl-5,6-diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound 1,3-diethyl-5,6-diaminouracil (B15585).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of 1,3-diethyl-5,6-diaminouracil in experimental settings.

Issue Possible Cause Recommended Solution
Reduced or no product yield in reaction The hygroscopic 1,3-diethyl-5,6-diaminouracil may have absorbed moisture from the atmosphere, which can inhibit the reaction.Ensure the compound is stored in a desiccator over a drying agent and handled under an inert atmosphere (e.g., in a glove box). If moisture absorption is suspected, the compound may be dried under vacuum. It is crucial to handle hygroscopic solids in a moisture-free environment, which may require the use of specialized equipment like a glove box or glove bag.[1]
Inconsistent results between experiments Variability in the moisture content of 1,3-diethyl-5,6-diaminouracil can lead to inconsistent reaction outcomes.Standardize the handling procedure for each experiment. This includes minimizing the time the container is open to the atmosphere and using fresh, properly stored reagent for each set of experiments.
Compound appears clumpy or caked The yellow solid has likely been exposed to moisture, causing the particles to agglomerate.[2][3]While the compound may still be usable after drying, for sensitive reactions, it is recommended to use a fresh, unopened container of the reagent. To dry the material, it can be placed under a high vacuum for several hours. Gentle heating can be applied, but care must be taken to avoid thermal degradation.
Difficulty in weighing and dispensing The static nature of the fine powder and its hygroscopicity can make accurate weighing challenging.Use an anti-static weighing dish or an ionizing bar to reduce static cling.[4] Weigh the compound in a glove box or under a stream of inert gas to prevent moisture uptake during the process. Work quickly and keep the container sealed as much as possible.
Reaction mixture color is off Impurities in the 1,3-diethyl-5,6-diaminouracil, possibly due to degradation from moisture, can cause unexpected color changes in the reaction.Use a fresh batch of the compound. The purity of the diaminouracil is important for achieving high yields in subsequent reactions.[5][6]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the proper way to store 1,3-diethyl-5,6-diaminouracil? A1: Due to its hygroscopic nature, 1,3-diethyl-5,6-diaminouracil should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[7] The container should be kept in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) to minimize exposure to moisture.

  • Q2: How can I tell if my 1,3-diethyl-5,6-diaminouracil has absorbed moisture? A2: Visual signs of moisture absorption include a change in the physical appearance of the yellow solid from a free-flowing powder to a clumpy or caked substance.[2][3]

  • Q3: Can I dry 1,3-diethyl-5,6-diaminouracil if it has been exposed to moisture? A3: Yes, it is possible to dry the compound by placing it under a high vacuum for several hours. Gentle heating may accelerate the process, but the temperature should be kept well below its melting point (88-98°C) to prevent thermal degradation. However, for highly sensitive reactions, using a fresh, unopened container is recommended for best results.

In Experimental Use

  • Q4: What precautions should I take when weighing 1,3-diethyl-5,6-diaminouracil? A4: Weighing should be performed as quickly as possible to minimize exposure to air. Using a glove box or a balance enclosure purged with an inert gas is ideal. If this is not possible, work in a low-humidity environment and keep the stock bottle tightly sealed when not in use.

  • Q5: How will moisture affect my synthesis of xanthine (B1682287) derivatives? A5: Water can interfere with the cyclization step of the Traube purine (B94841) synthesis, a common method for preparing xanthines from diaminouracils.[8][9][10] This can lead to the formation of intermediate formylation products instead of the desired fused ring system, resulting in lower yields of the xanthine product.

  • Q6: Are there any solvents that should be avoided with 1,3-diethyl-5,6-diaminouracil? A6: Protic solvents containing residual water should be used with caution, and anhydrous solvents are recommended for most applications. The compound's purity is crucial for successful outcomes in organic synthesis.[11]

Experimental Protocols

Microwave-Assisted Synthesis of 1,3-Diethylxanthine

This protocol is adapted from a known procedure for the rapid synthesis of xanthine derivatives.[5][6]

Materials:

  • 1,3-diethyl-5,6-diaminouracil

  • Triethyl orthoformate

  • 2 N Hydrochloric acid (HCl)

  • Brine (saturated sodium chloride solution)

  • Dichloromethane (B109758) (CH2Cl2)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

Procedure:

  • In a 10 mL pressure-rated microwave tube equipped with a stir bar, add 1 g of 1,3-diethyl-5,6-diaminouracil and 6 mL of triethyl orthoformate.

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture with stirring for 5 minutes at 160°C (power setting of approximately 120 W).

  • After cooling, dilute the resulting yellow suspension with 50 mL of 2 N aqueous HCl solution.

  • Add brine to the suspension and extract the aqueous phase three times with 100 mL of dichloromethane each time.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1,3-diethylxanthine.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Handling_Hygroscopic_Compound cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup Storage Store in tightly sealed container under inert gas (N2 or Ar) in a desiccator Weighing Weigh quickly in a glove box or low-humidity environment Storage->Weighing Minimize exposure Reaction Use anhydrous solvents and an inert reaction atmosphere Weighing->Reaction Transfer promptly

Workflow for handling 1,3-diethyl-5,6-diaminouracil.

Xanthine_Synthesis Diaminouracil 1,3-diethyl-5,6-diaminouracil Microwave Microwave Irradiation (160°C, 5 min) Diaminouracil->Microwave Orthoformate Triethyl Orthoformate Orthoformate->Microwave Xanthine 1,3-Diethylxanthine Microwave->Xanthine Cyclization

Microwave-assisted synthesis of 1,3-diethylxanthine.

Troubleshooting_Tree Start Low or No Product Yield? Check_Reagent Is the 1,3-diethyl-5,6-diaminouracil clumpy or discolored? Start->Check_Reagent Yes_Moisture Moisture Contamination Likely Check_Reagent->Yes_Moisture Yes No_Moisture Reagent appears dry. Check other parameters: - Reaction conditions - Purity of other reagents - Solvent quality Check_Reagent->No_Moisture No Action_Dry Dry the reagent under vacuum or use a fresh batch. Yes_Moisture->Action_Dry Action_Optimize Optimize reaction time, temperature, and reagent stoichiometry. No_Moisture->Action_Optimize

Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Traube Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Traube purine (B94841) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purine synthesis experiments. Here you will find detailed guides and frequently asked questions to help you prevent the formation of common side-products and maximize the yield and purity of your target purine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Traube purine synthesis?

The Traube purine synthesis is a classic and versatile method for the preparation of purine derivatives. The core of this synthesis involves the construction of the purine ring system by first synthesizing a substituted pyrimidine (B1678525), followed by the annulation of an imidazole (B134444) ring. The key steps typically involve the nitrosation of a 4,6-diaminopyrimidine (B116622) at the 5-position, followed by reduction to a 4,5,6-triaminopyrimidine, and subsequent cyclization with a one-carbon unit, most commonly formic acid or its derivatives.[1][2][3]

Q2: What are the critical starting materials and reagents in this synthesis?

The synthesis typically begins with a 4,6-disubstituted pyrimidine, such as 4,6-diaminopyrimidine or 4-amino-6-hydroxypyrimidine. Key reagents include:

  • Nitrosating agents: Sodium nitrite (B80452) (NaNO₂) with an acid is commonly used to introduce a nitroso group at the 5-position of the pyrimidine ring.[3][4]

  • Reducing agents: Ammonium sulfide (B99878) or sodium dithionite (B78146) are frequently employed to reduce the nitroso group to an amino group, yielding a highly reactive 4,5-diaminopyrimidine (B145471) intermediate.[1][2]

  • Cyclizing agents: Formic acid is the most common reagent for providing the final carbon atom to complete the imidazole ring.[1] Alternatives such as triethyl orthoformate, urea (B33335), or potassium ethyl xanthate can be used to introduce different functionalities at the 8-position.[1]

Q3: What are the major advantages and limitations of the Traube synthesis?

Advantages:

  • Versatility: The method allows for the synthesis of a wide variety of purine derivatives by modifying the starting pyrimidine and the cyclizing agent.

  • Accessibility of Starting Materials: The pyrimidine precursors are often commercially available or can be synthesized through established methods.

Limitations:

  • Potential for Side-Products: The reaction can be prone to the formation of side-products if not carefully controlled, including incomplete formylation, N-oxides, and self-condensation of the pyrimidine starting material.[1]

  • Harsh Reaction Conditions: The cyclization step often requires high temperatures and strong acids, which may not be suitable for sensitive substrates.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the Traube purine synthesis.

Problem 1: Incomplete Formylation or Failure of Cyclization

Q: My reaction has stalled after the reduction step, or the final purine product is not forming. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the formylation and cyclization steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Prevention Strategy
Purity of the 4,5-Diaminopyrimidine: The 4,5-diaminopyrimidine intermediate is highly susceptible to oxidation and degradation. Ensure it is used immediately after preparation or stored under an inert atmosphere. The purity of the starting 4,6-diaminopyrimidine is also crucial, as impurities can lead to unexpected side reactions.[1]
Inefficient Formylating Agent: While formic acid is standard, its efficiency can be substrate-dependent. Consider using a more reactive formylating agent like triethyl orthoformate, which can lead to cleaner reactions and milder conditions.[5][6][7] Formyl acetate, generated in situ from acetic anhydride (B1165640) and formic acid, is another highly reactive alternative.[5]
Suboptimal Cyclization Conditions: The cyclization step is often the most challenging. Insufficient temperature or reaction time can lead to incomplete conversion. A systematic optimization of the reaction temperature and time is recommended. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the cyclization of related xanthine (B1682287) derivatives.[8]
Hydrolysis of the Formylated Intermediate: The mono-formylated intermediate can be susceptible to hydrolysis, especially in the presence of water and acid. Ensure anhydrous conditions during the cyclization step if possible.

Experimental Protocol: Enhanced Cyclization Using Triethyl Orthoformate

  • To a solution of the 4,5-diaminopyrimidine (1 equivalent) in a suitable solvent such as DMF or dioxane, add triethyl orthoformate (3-5 equivalents).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Formation of N-Oxide Side-Products

Q: I am observing the formation of undesired N-oxide byproducts in my reaction. How can I prevent this?

A: N-oxide formation is typically a result of unintended oxidation of the nitrogen atoms in the purine ring.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Prevention Strategy
Oxidizing Agents Present: Trace amounts of oxidizing agents in the reagents or formed during the reaction can lead to N-oxide formation. Ensure high-purity reagents are used.
Air Oxidation: The 4,5-diaminopyrimidine intermediate and the final purine product can be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Side Reactions of Nitrosation: The initial nitrosation step, if not properly controlled, can lead to the formation of reactive nitrogen species that may act as oxidizing agents. Maintain a low temperature (0-5 °C) during nitrosation and add the nitrosating agent slowly.

Workflow for Minimizing N-Oxide Formation

start Start: N-Oxide Detected check_reagents Check Reagent Purity start->check_reagents inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_reagents->inert_atmosphere control_nitrosation Optimize Nitrosation Step inert_atmosphere->control_nitrosation low_temp Maintain Low Temperature (0-5 °C) control_nitrosation->low_temp slow_addition Slow Addition of Nitrosating Agent control_nitrosation->slow_addition end End: Minimized N-Oxide low_temp->end slow_addition->end

Caption: Troubleshooting workflow for N-oxide formation.

Problem 3: Formation of 8-Oxo or 8-Thioxo Purine Derivatives

Q: My final product is an 8-oxo or 8-thioxo purine instead of the expected 8-unsubstituted purine. Why is this happening?

A: This is not a side-reaction in the traditional sense, but rather the expected outcome when using specific alternative cyclizing agents.

Explanation and Controlled Synthesis:

The formation of 8-oxo or 8-thioxo purines occurs when urea or a xanthate derivative is used instead of formic acid for the cyclization step.[1] These reagents provide the C8 carbon and the corresponding heteroatom in a single step.

Experimental Protocol: Synthesis of 8-Oxo-Purines using Urea

  • Mix the 4,5-diaminopyrimidine (1 equivalent) with an excess of urea (5-10 equivalents).

  • Heat the mixture to a molten state (typically 180-220 °C) in an open vessel or a flask equipped with a condenser.

  • Maintain the temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and dissolve the solid in a hot aqueous base (e.g., 1M NaOH).

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the 8-oxo-purine product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

A similar protocol can be followed for the synthesis of 8-thioxo-purines using potassium ethyl xanthate.

Problem 4: Formation of Pyrimidine Dimers or Polymeric Materials

Q: I am observing a significant amount of an insoluble, high molecular weight byproduct. What is it and how can I avoid it?

A: The formation of insoluble polymeric material is often due to the self-condensation of the highly reactive 4,5-diaminopyrimidine intermediate.

Mechanism of Pyrimidine Self-Condensation

The highly nucleophilic amino groups of the 4,5-diaminopyrimidine can react with other molecules of the same compound, especially at high concentrations and elevated temperatures, leading to the formation of dimers and higher-order oligomers. This process is often irreversible and leads to a significant loss of the desired starting material.

start High Concentration of 4,5-Diaminopyrimidine high_temp Elevated Temperature start->high_temp nucleophilic_attack Intermolecular Nucleophilic Attack start->nucleophilic_attack favors high_temp->nucleophilic_attack accelerates dimer Dimer Formation nucleophilic_attack->dimer polymer Polymerization dimer->polymer

Caption: Simplified pathway of pyrimidine self-condensation.

Preventative Measures:

Parameter Recommendation Rationale
Concentration Use a more dilute solution of the 4,5-diaminopyrimidine for the cyclization step.Lowering the concentration reduces the probability of intermolecular reactions.
Temperature Maintain the lowest possible temperature that still allows for efficient cyclization.High temperatures increase the rate of the undesired self-condensation reaction.
Order of Addition Add the 4,5-diaminopyrimidine solution slowly to a pre-heated solution of the cyclizing agent.This ensures that the concentration of the reactive intermediate is kept low at any given time, favoring the intramolecular cyclization over intermolecular side reactions.
pH Control Maintain a slightly acidic pH during the workup of the 4,5-diaminopyrimidine to improve its stability.Protonation of the amino groups reduces their nucleophilicity and susceptibility to self-condensation.

References

Optimization of coupling reagents for 6-amino-5-carboxamidouracils synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-amino-5-carboxamidouracils.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-amino-5-carboxamidouracils?

A1: The primary methods involve the condensation of a 5,6-diaminouracil derivative with a carboxylic acid using a coupling reagent. Established methods include using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or activating the carboxylic acid by forming the corresponding acid chloride.[1][2] A more recent, highly efficient method utilizes the uronium salt COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which often leads to rapid precipitation of the pure product.[1][2][3]

Q2: Why is the reaction regioselective for the 5-amino group over the 6-amino group?

A2: The synthesis is highly regioselective, yielding the 5-carboxamido derivative rather than the 6-carboxamido product. This selectivity is due to the different nucleophilicity of the two amino groups. The 5-amino group is more nucleophilic and readily attacks the activated carboxylic acid. This has been unambiguously confirmed by single X-ray crystallography and multidimensional NMR experiments.[1][2]

Q3: What makes COMU a preferred coupling reagent for this synthesis?

A3: COMU is a highly efficient and safe coupling reagent.[4] It offers several advantages for this specific synthesis:

  • Speed: Optimized reactions can lead to product precipitation in as little as 5 to 10 minutes.[1][2]

  • High Yields: The method is versatile and provides high isolated yields, often exceeding 80%.[1][2]

  • Safety: COMU is a non-hazardous alternative to other potentially explosive benzotriazole-based reagents.[2][4]

  • Purity: The reaction often yields products of high purity that precipitate directly from the reaction mixture, simplifying purification.[1][2]

  • Reactivity: COMU exists in the more reactive uronium form and is considered more efficient than reagents based on HOBt or HOAt.[4][5]

Q4: Can other common peptide coupling reagents like HATU, HBTU, or PyBOP be used?

A4: Yes, other standard peptide coupling reagents can be used, although optimization may be required. Reagents like HATU, HBTU, and PyBOP are effective for amide bond formation.[4][5][6] However, they may have drawbacks compared to COMU for this specific application. For instance, HBTU and HATU can cause guanidinylation of the N-terminal amine if used in excess, a potential side reaction with the 6-amino group.[4][6][7] Phosphonium-based reagents like PyBOP are generally cleaner but may be less reactive.[5] The efficiency of these reagents generally follows the order of the active ester they generate: OAt (from HATU) > Oxyma (from COMU) > OBt (from HBTU/PyBOP).[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Ineffective coupling reagent activation.Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. For uronium/aminium salts (COMU, HATU, HBTU), pre-activating the carboxylic acid for a few minutes before adding the diaminouracil may improve results.
Incorrect base or stoichiometry.A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used.[3] Ensure the correct stoichiometry is used (e.g., for COMU, 1.1 eq. COMU, 1.1 eq. diaminouracil, and 2.0 eq. DIPEA relative to the carboxylic acid).[3]
Poor solubility of starting materials.Use a suitable aprotic polar solvent like Dimethylformamide (DMF) to ensure all reactants are fully dissolved before mixing.[3]
Product Fails to Precipitate Product is soluble in the reaction mixture.If the product does not precipitate upon formation, add water to induce precipitation.[3] If the product remains soluble, proceed with an aqueous workup and extract the product with an appropriate organic solvent like diethyl ether.[1][2]
Difficult Purification / Presence of Byproducts Byproducts from the coupling reagent.Choose a reagent with water-soluble byproducts (e.g., EDC-HCl, COMU, HBTU) to simplify purification.[7] Avoid using excess uronium reagents like HBTU or HATU, which can react with the free amino group to form a guanidinium (B1211019) byproduct.[4][6]
Formation of the 6-carboxamido isomer.This is rarely observed due to the high regioselectivity.[1][2] If suspected, confirm the structure using multidimensional NMR. The issue may lie with extreme reaction conditions or an unusual substrate. Revert to milder conditions (room temperature, short reaction times).
Duplicated Signals in NMR Spectrum Presence of cis/trans amide conformers.Duplication of NMR signals can arise from restricted rotation around the newly formed amide bond, leading to cis and trans conformers.[3] This is not an indication of impurity. Dynamic NMR experiments or heating the sample may cause the signals to coalesce.

Data Presentation: Coupling Reagent Comparison

Coupling ReagentClassKey AdvantagesPotential Issues
COMU Uronium Salt (Oxyma-based)Very fast, high yields, safe (non-explosive), excellent solubility, clean reactions.[2][4][5]Relatively new compared to others.
HATU Aminium Salt (HOAt-based)Very fast and efficient, less epimerization.[4][6] More reactive than HBTU.[5]Can cause N-terminal guanidinylation if used in excess.[4][6] HOAt is potentially explosive.
HBTU / TBTU Aminium Salt (HOBt-based)Efficient, well-established, water-soluble byproducts.[4][7]Can cause guanidinylation.[4][6][7] HOBt is potentially explosive.[7] Less reactive than HATU or COMU.[5]
EDC-HCl CarbodiimideInexpensive, byproducts are easily removed by washing with water.[1][2]Can lead to racemization (less of a concern if the carboxylic acid is not chiral). Side reactions can occur. Often requires an additive like HOBt.[8]
PyBOP Phosphonium Salt (HOBt-based)Byproducts are less hazardous than BOP, does not cause guanidinylation.[5]Generates less reactive OBt esters compared to HATU or COMU.[5]

Data Presentation: Synthesis Yields using COMU

The following table summarizes isolated yields for the synthesis of various N-(6-amino-uracil-5-yl)amides using the COMU coupling reagent as described in the literature.[1][3]

6-Aminouracil DerivativeCarboxylic Acid DerivativeProductYield (%)
1,3-dipropyl-5,6-diaminouracil4-Methoxybenzoic acidN-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide87%[1]
1,3-dipropyl-5,6-diaminouracilBenzoic acidN-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide85%[1]
3-ethyl-5,6-diaminouracil2-Phenylcyclopropanecarboxylic acidN-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylcyclopropanecarboxamide89%[1]
3-ethyl-5,6-diaminouracil4-((4-Nitrophenoxy)sulfonyl)benzoic acid4-Nitrophenyl 4-((6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)benzenesulfonate78%[1]
3-ethyl-5,6-diaminouracilCinnamic acidN-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide80%[3]
3-(prop-2-yn-1-yl)-5,6-diaminouracil3-(3,4-Diethoxyphenyl)propiolic acidN-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide79%[3]
1,3-diethyl-5,6-diaminouracilAdamantane-1-carboxylic acidN-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)adamantane-1-carboxamide99%[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using COMU

This protocol is adapted from the optimized procedure for synthesizing 6-amino-5-carboxamidouracils.[3]

  • Reagent Preparation:

    • In a flask, dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimum amount of anhydrous DMF.

    • In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimum amount of anhydrous DMF.

  • Reaction:

    • Add the solution of the diaminouracil and DIPEA dropwise to the carboxylic acid and COMU solution.

    • Stir the reaction mixture at room temperature. The reaction is typically very fast, and a precipitate may form within 5-10 minutes.

  • Workup and Isolation:

    • After 5-10 minutes of stirring, add water to the reaction mixture to induce or complete precipitation.

    • Filter the resulting precipitate.

    • Wash the collected solid with water to remove DMF and byproducts.

    • Dry the purified product under reduced pressure. No further purification is typically required.

Protocol 2: General Procedure for Amide Synthesis using HBTU/HATU

This is a general protocol for amide coupling using aminium-based reagents, which can be adapted for the synthesis of 6-amino-5-carboxamidouracils.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 equivalent) and HBTU or HATU (1.0 equivalent) in DMF.

    • Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (2.0 equivalents).

    • (Optional) To suppress potential racemization with chiral acids, 1-hydroxybenzotriazole (B26582) (HOBt) can be added as an additive.[6][9]

  • Activation:

    • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Reaction:

    • Add the this compound derivative (1.0 equivalent) to the activated carboxylic acid mixture.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup and Isolation:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous acid, base, and brine to remove byproducts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_acid Dissolve Carboxylic Acid + Coupling Reagent (e.g., COMU) in DMF mix Combine Solutions Stir at Room Temp (5-10 min) prep_acid->mix prep_amine Dissolve this compound + Base (DIPEA) in DMF prep_amine->mix precipitate Add Water to Induce Precipitation mix->precipitate filtrate Filter the Solid precipitate->filtrate wash Wash with Water filtrate->wash dry Dry Under Vacuum wash->dry product Pure Product dry->product

Caption: Experimental workflow for the COMU-mediated synthesis of 6-amino-5-carboxamidouracils.

troubleshooting_guide start Low or No Yield check_reagents Are coupling reagent and solvent fresh and anhydrous? start->check_reagents check_base Is the base (e.g., DIPEA) non-nucleophilic and stoichiometry correct? check_reagents->check_base Yes sol_reagents Use fresh, dry reagents and anhydrous DMF. check_reagents->sol_reagents No check_solubility Are all starting materials fully dissolved before mixing? check_base->check_solubility Yes sol_base Use 2.0 eq. of DIPEA. Do not use nucleophilic bases. check_base->sol_base No check_temp Was the reaction run at room temperature? check_solubility->check_temp Yes sol_solubility Ensure complete dissolution, add more DMF if necessary. check_solubility->sol_solubility No sol_temp Avoid high temperatures which can degrade reagents or products. check_temp->sol_temp No

Caption: Troubleshooting decision tree for low-yield synthesis reactions.

reaction_mechanism reagents Carboxylic Acid (R-COOH) + Coupling Reagent (e.g., COMU) + Base (DIPEA) activated_ester Activated Intermediate R-CO-X reagents->activated_ester Activation product 6-Amino-5-carboxamidouracil + Byproducts activated_ester->product Nucleophilic Attack (from 5-NH2 group) diaminouracil This compound diaminouracil->product Nucleophilic Attack (from 5-NH2 group)

Caption: Simplified mechanism for amide bond formation in 6-amino-5-carboxamidouracil synthesis.

References

Technical Support Center: Synthesis of 5,6-Diaminouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of 5,6-diaminouracil derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically begins with readily available precursors. A common route involves the condensation of ethyl cyanoacetate (B8463686) and urea (B33335) to form 6-aminouracil (B15529).[1][2] This intermediate is then nitrosated to yield 5-nitroso-6-aminouracil, which is subsequently reduced to the desired this compound.[1][2] Another approach involves the hydrolysis of N-(6-acetamido-2,4-dioxo-1H-pyrimidin-5-yl)acetamide.[3]

Q2: How can I purify the crude this compound product?

A common and effective method for purifying this compound is by converting it to its salt form. The crude product can be treated with hydrochloric acid to form the hydrochloride salt or with sulfuric acid to yield the sulfate (B86663) salt.[1][2] The hydrochloride salt is appreciably soluble in water, whereas the sulfate salt is only slightly soluble.[2] The choice of salt can depend on the desired solubility for subsequent reaction steps. The purification process often involves dissolving the crude material in a basic solution, clarifying the solution, and then precipitating the salt by adding the respective acid.[1]

Q3: What are some common methods for synthesizing this compound derivatives, specifically at the 5-amino position?

Derivatization at the 5-amino position is frequently achieved through amide bond formation. This involves coupling the this compound with a carboxylic acid. Modern coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) have been shown to be highly efficient, often leading to the precipitation of pure products in short reaction times.[4][5] This method is noted for its regioselectivity, favoring acylation at the 5-amino group.[5]

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes, several steps require specific safety measures. During the initial synthesis of 6-aminouracil from sodium ethoxide, hydrogen gas is evolved, and appropriate precautions must be taken.[2][6] The nitrosation step should be performed in a well-ventilated hood.[2] When neutralizing the reaction mixture with glacial acetic acid, frothing can occur and should be controlled by careful addition.[2][6] It is crucial to conduct a thorough risk assessment before starting any chemical synthesis.

Troubleshooting Guides

Problem 1: The reaction mixture becomes solid during the synthesis of 6-aminouracil.
Potential Cause Recommended Solution
High concentration of reactants.This is an expected observation in some published procedures.[2][6] The stirrer may need to be stopped temporarily. The solid mass can be dissolved by adding hot water at the end of the reaction time to proceed with the workup.[2]
Improper temperature control.Ensure the reaction is heated under reflux as per the protocol to maintain solubility and reaction rate.
Problem 2: Vigorous frothing occurs upon addition of glacial acetic acid.
Potential Cause Recommended Solution
Rapid neutralization of the basic reaction mixture.Add the glacial acetic acid cautiously and slowly to control the rate of gas evolution.[2][6] This is particularly important as the 6-aminouracil begins to precipitate.[2][6]
Reaction temperature is too high.Ensure the solution is at the recommended temperature before starting the neutralization process.
Problem 3: The reduction of the red 5-nitroso-6-aminouracil is incomplete.
Potential Cause Recommended Solution
Insufficient or poor quality reducing agent (e.g., sodium hydrosulfite).The amount of sodium hydrosulfite required can depend on its age and quality.[2] Add the sodium hydrosulfite portion-wise until the red color is completely bleached, and then add a slight excess to ensure complete reduction.[2]
Reaction temperature is too low.The reduction is typically carried out by heating the slurry on a steam bath to ensure the reaction goes to completion.[2]
Problem 4: Low yield of the final this compound derivative.
Potential Cause Recommended Solution
Incomplete coupling reaction.Ensure the use of an efficient coupling reagent like COMU and an appropriate base.[5] The reaction time should be optimized; however, with COMU, reactions are often complete within 5-10 minutes.[5]
Product loss during workup and purification.The product often precipitates upon the addition of water to the reaction mixture.[5] Ensure complete precipitation before filtration. Wash the precipitate with water to remove impurities.
Suboptimal reaction conditions when scaling up.When scaling up, it is important to maintain efficient stirring and temperature control. The ratio of solvents to reactants may also need to be adjusted. One study noted that their COMU-mediated coupling performed well on scales from 60 mg to 1.5 g with minimal impact on yield.[5]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a modification of previously described methods.[2]

  • Preparation of 6-Aminouracil: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g of sodium in 1 L of absolute ethanol. To this solution, add 91.5 ml of ethyl cyanoacetate and 51.5 g of urea. Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture will become solid.

  • Workup of 6-Aminouracil: After the reflux, add 1 L of hot (80°C) water to dissolve the solid. Heat the solution to 80°C for 15 minutes and then neutralize to litmus (B1172312) with glacial acetic acid.

  • Nitrosation: Add an additional 75 ml of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g of sodium nitrite (B80452) in 70 ml of water. A rose-red precipitate of 5-nitroso-6-aminouracil will form.

  • Reduction: Filter the nitroso compound and transfer the moist solid back to the flask. Add 430 ml of warm water (50°C). Heat the slurry on a steam bath and add solid sodium hydrosulfite in portions until the red color disappears completely. Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.

  • Isolation of Bisulfite Adduct: Cool the mixture and filter the tan diaminouracil bisulfite adduct. Wash with water and partially dry.

  • Conversion to Hydrochloride: Transfer the bisulfite adduct to a flask and add 100-200 ml of concentrated hydrochloric acid to form a stirrable slurry. Heat on a steam bath with stirring for 1 hour in a fume hood.

  • Final Product: Filter the resulting tan this compound hydrochloride, wash with acetone, and dry under vacuum over phosphorus pentoxide. The expected yield is 104–124 g (68–81%).[2][6]

Visualizations

experimental_workflow General Workflow for the Synthesis of this compound Derivatives cluster_0 Step 1: Synthesis of 6-Aminouracil cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Purification & Derivatization A Ethyl Cyanoacetate + Urea C Reflux (4h) A->C B Sodium Ethoxide in Ethanol B->C D 6-Aminouracil Sodium Salt C->D E Dissolve in Hot Water & Neutralize (Acetic Acid) D->E G 5-Nitroso-6-aminouracil (Rose-Red Precipitate) E->G F Sodium Nitrite F->G I Heat (Steam Bath) G->I H Sodium Hydrosulfite in Warm Water H->I J This compound Bisulfite (Tan Solid) I->J L This compound Salt J->L K Conc. HCl or H2SO4 K->L N 5-Acylamino-6-aminouracil Derivative L->N M Carboxylic Acid + Coupling Agent (e.g., COMU) M->N

Caption: Workflow for this compound synthesis and derivatization.

troubleshooting_logic Troubleshooting Logic for Low Product Yield A Low Yield of Final Derivative B Check Purity of Starting Materials A->B C Review Reaction Conditions A->C D Evaluate Workup & Purification A->D E Incomplete Reaction? C->E F Degradation of Product? C->F G Mechanical Losses? D->G H Optimize Coupling Agent/Base Ratio E->H I Verify Temperature & Time E->I F->I J Check pH during Extraction/Precipitation G->J K Ensure Complete Precipitation G->K

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

Comparative Bioactivity of 5,6-Diaminouracil Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5,6-diaminouracil derivatives. It includes a summary of their anticancer, antiviral, and antimicrobial properties, supported by available experimental data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Derivatives of this compound serve as crucial precursors in the synthesis of a wide range of heterocyclic compounds, demonstrating significant therapeutic potential.[1][2] These derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the uracil (B121893) scaffold allows for substitutions at the N1, N3, C5, and C6 positions, making it a promising area for the development of new therapeutic agents.[3]

Comparative Analysis of Bioactivity

The biological activity of this compound derivatives is significantly influenced by the nature and position of their substituents. The following sections summarize the observed activities and present comparative data for different derivatives.

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For instance, novel 6-amino-5-salicylidene uracils have been synthesized and evaluated for their in vitro activity against human prostate adenocarcinoma (PC-3), human alveolar adenocarcinoma (A549), and human neuroblastoma (SHSY-5Y) cell lines.[3] Structure-activity relationship (SAR) analysis of these compounds revealed that derivatives with electron-donating groups (such as hydroxyl, methoxy, methyl, and t-butyl) on the aromatic ring generally exhibit moderate to good activity.[3] Conversely, derivatives with electron-withdrawing substituents like nitro and halogens tend to show minimal activity.[3]

Another class of derivatives, 5-cinnamoyl-6-aminouracils, has also shown promise as anticancer agents.[4] Notably, 1,3-dimethyl-5-cinnamoyl-6-aminouracil was found to be active against P388 leukemia in vivo.[4]

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
5-(Phenylamino)uracil1-(3-phenoxybenzyl)-5-(phenylamino)uracilNot Specified2.3[1][2]
1-(2-methylbenzyl)-5-(phenylamino)uracilNot Specified12[1][2]
Uracil-coumarin hybridHybrid 57A-549 (lung cancer)5.68[5]
Antiviral Activity

Uracil derivatives are known for their antiviral properties, with some acting as non-nucleoside inhibitors of viral enzymes.[6] For example, certain 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils have been shown to reduce the cytopathogenicity of the Peste des petits ruminants virus (PPRV).[7] Additionally, 5-substituted uracil derivatives have demonstrated activity against a range of RNA viruses, including SARS-HCoV OC43.[6]

DerivativeVirusActivityReference
Compound 2ePeste des petits ruminants virus (PPRV)60% reduction in cytopathogenicity[7]
Compound 2fPeste des petits ruminants virus (PPRV)50% reduction in cytopathogenicity[7]
(±)-3f, (±)-3i, (±)-4d, (±)-11aSARS-HCoV OC43Moderate activity[6]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against various bacterial and fungal strains. One study reported that 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) exhibited a more pronounced inhibitory effect against Gram-positive bacteria (such as B. cereus, B. subtilis, and S. aureus) compared to Gram-negative bacteria.[1] In another study, 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and tested, with one compound displaying potent broad-spectrum antibacterial activity.[8]

DerivativeMicroorganismActivityReference
5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione)Gram-positive bacteria (B. cereus, B. subtilis, S. aureus)Pronounced inhibitory effect[1]
6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (6h)Gram-positive and Gram-negative bacteriaPotent broad-spectrum activity[8]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3, A549, SHSY-5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by bioactive compounds and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Activates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active DNA DNA Transcription_Factor_Active->DNA Binds to Gene_Expression Gene_Expression DNA->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ligand Ligand Ligand->Receptor Binds 5,6-DAU_Derivative 5,6-DAU_Derivative 5,6-DAU_Derivative->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing inhibition by a this compound derivative.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Start Design & Synthesize 5,6-DAU Derivatives Characterize Spectroscopic Characterization Start->Characterize Anticancer Anticancer Screening Characterize->Anticancer Antiviral Antiviral Screening Characterize->Antiviral Antimicrobial Antimicrobial Screening Characterize->Antimicrobial Activity Determine IC50/MIC Anticancer->Activity Antiviral->Activity Antimicrobial->Activity SAR Structure-Activity Relationship Activity->SAR Optimize Lead Compound Optimization SAR->Optimize

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Validating the Structure of 5,6-Diaminouracil Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the development of therapeutics based on 5,6-diaminouracil derivatives—precursors to biologically active compounds like xanthines—X-ray crystallography stands as the gold standard for unambiguous structural validation. This guide provides a comparative overview of crystallographic data for select this compound derivatives and outlines the experimental protocols for their structural determination.

The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For this compound derivatives, which are key intermediates in the synthesis of potent and selective antagonists for adenosine (B11128) receptors, understanding their precise conformation is crucial for structure-based drug design.[1] X-ray crystallography offers an unparalleled level of detail, providing definitive evidence of connectivity, stereochemistry, and intermolecular interactions.

Comparative Crystallographic Data of this compound Derivatives

To illustrate the application of X-ray crystallography in validating the structures of this compound derivatives, this section presents a comparison of crystallographic data for two distinct compounds. The data, summarized in the table below, highlights key parameters that define the crystal lattice and the quality of the structural refinement.

ParameterDerivative 1: N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamideDerivative 2: 6-amino-5-(4-nitrophenylazo)uridine
Chemical Formula C₁₇H₁₅N₅O₃C₁₅H₁₆N₆O₈
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 8.847(3)10.435(2)
b (Å) 10.345(4)12.011(2)
c (Å) 11.045(4)14.584(3)
α (°) 66.45(3)90
β (°) 70.45(3)108.78(3)
γ (°) 88.45(3)90
Volume (ų) 862.8(5)1730.4(6)
Z 24
R-factor (%) 5.38Not Reported
CCDC Number 1874844Not Reported

Note: The crystallographic data for Derivative 1 was obtained from the supplementary information of Marx et al. (2019). The data for Derivative 2 is from Köse et al. (2018), which confirmed the structure via X-ray crystallography but did not report the detailed refinement parameters in the main text.

Experimental Protocols for Structure Validation

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow. The detailed methodology involves crystal growth, data collection, and structure solution and refinement.

Crystal Growth

Single crystals of sufficient size and quality are a prerequisite for a successful X-ray diffraction experiment. For this compound derivatives, suitable crystals are often obtained from solutions in organic solvents.

A common method involves dissolving the synthesized and purified compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and allowing the solvent to evaporate slowly at room temperature. Over a period of several days to weeks, single crystals may form. The choice of solvent and crystallization conditions are critical and often require empirical optimization.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K or -173 °C) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms and reduce radiation damage.

A monochromatic X-ray beam, commonly generated from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). A sensitive detector, such as a CCD or CMOS detector, records the positions and intensities of these reflections. A complete dataset is collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are then used to calculate the amplitudes of the structure factors. However, the phase information, which is essential for determining the electron density distribution, is lost during the experiment. This is known as the "phase problem."

For small molecules like this compound derivatives, the phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the structure factor amplitudes to estimate the initial phases.

Once initial phases are obtained, an electron density map is calculated. This map is then interpreted to build an initial molecular model, identifying the positions of the individual atoms. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, which should be as low as possible for a good quality structure.

Visualization of the Crystallographic Workflow

The logical flow of validating a molecular structure using X-ray crystallography can be visualized as a sequential process, from synthesis to the final validated structure.

XRay_Workflow Workflow for X-ray Crystallographic Structure Validation cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting and Cooling Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Validated Crystal Structure Validation->Final_Structure

Caption: Workflow of X-ray Crystallography.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds like 5,6-Diaminouracil is a critical step. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols for the analysis of uracil (B121893) and its derivatives, which are structurally similar to this compound.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS for purity assessment often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio, providing molecular weight information.
Selectivity Good, but co-eluting impurities with similar UV spectra can interfere.Excellent, as compounds are differentiated by both retention time and mass-to-charge ratio.
Sensitivity Generally in the microgram to nanogram range.High, often in the nanogram to picogram range.
Identification Based on retention time comparison with a reference standard.Provides molecular weight information, aiding in the identification of unknown impurities.
Quantitation Robust and highly reproducible.Excellent for trace-level quantification.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward to operate.More complex instrumentation and data analysis.

Experimental Protocols

The following are representative experimental protocols for the analysis of uracil and its derivatives, which can be adapted for the purity assessment of this compound.

Representative HPLC-UV Method

This method is based on the analysis of similar compounds and is suitable for determining the purity of this compound and separating it from potential impurities.

Chromatographic Conditions:

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid), for example, a 20:80 (v/v) ratio.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1]
Detection UV at 215 nm and 280 nm[1][2]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.[1]

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution using the same diluent.[1]

Representative LC-MS Method

This method provides high sensitivity and selectivity, making it ideal for detecting and identifying trace-level impurities in this compound samples.

Liquid Chromatography Conditions:

ParameterDescription
Column Kinetex® PS C18 or Atlantis dC18 column[3][4][5]
Mobile Phase A gradient elution using: A) 0.1% formic acid in water and B) Acetonitrile.[5]
Flow Rate 0.4 mL/min[6]
Injection Volume 10 µL[5]

Mass Spectrometry Conditions:

ParameterDescription
Ionization Source Electrospray Ionization (ESI), positive mode[5][6]
Detection Mode Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities.[5]
Data Acquisition Full scan mode can be used to screen for unknown impurities.

Sample Preparation:

For purity assessment of a bulk substance, a simple dissolution in the initial mobile phase is typically sufficient. If analyzing for impurities in a complex matrix, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[3][4][5]

Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of this compound using either HPLC or LC-MS.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC Path cluster_lcms LC-MS Path cluster_data Data Analysis cluster_report Reporting A Weighing of This compound Sample B Dissolution in Appropriate Diluent A->B C Injection into HPLC or LC-MS System D Separation on C18 Column C->D F Separation on C18 Column C->F E UV Detection D->E H Peak Integration and Purity Calculation E->H G Mass Spectrometry Detection (ESI) F->G G->H I Final Purity Report H->I

References

A Comparative Guide to 5,6-Diaminouracil and Other Diaminopyrimidines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, diaminopyrimidines serve as crucial building blocks for the synthesis of a wide array of biologically active molecules. Among these, 5,6-diaminouracil holds a prominent position as a versatile precursor for various fused pyrimidine (B1678525) systems, including purines and xanthines, which are core structures in numerous natural products and pharmaceutical agents. This guide provides a comparative overview of this compound and other diaminopyrimidines, focusing on their synthesis, reactivity, and application in the preparation of complex organic molecules. Experimental data is presented to offer a clear comparison of different synthetic methodologies.

Synthetic Approaches to Diaminopyrimidines: A Comparative Analysis

The synthesis of diaminopyrimidines can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the available starting materials. A common and effective strategy involves the reduction of a corresponding nitroso or nitro-pyrimidinedione.

Table 1: Comparison of Synthetic Yields for Diaminopyrimidines
Diaminopyrimidine DerivativeStarting MaterialSynthetic MethodReagentsYield (%)Reference
This compound sulfate (B86663)6-AminouracilNitrosation followed by reductionNaNO₂, H₂SO₄, then Na₂S₂O₄62[1]
N-substituted 5,6-diaminouracilsN-substituted 6-aminouracilsNitrosation followed by reductionLiterature proceduresNot specified[2]
2,4-Diamino-6-substituted pyrimidines2,4-Diamino-6-chloropyrimidineNucleophilic substitutionSubstituted methanols, NaH61-79[3]
2,4-Diamino-5-aryl-6-substituted pyrimidines2,4-Diamino-5-iodo-6-substituted pyrimidinesSuzuki couplingArylboronic acids, Pd(dbpf)Cl₂, K₂CO₃70-92[3]

Experimental Protocols

Synthesis of this compound Sulfate via Reduction of 5-Nitroso-6-aminouracil

A widely employed method for the preparation of this compound is the reduction of 5-nitroso-6-aminouracil.[1][4]

Procedure:

  • Nitrosation: 6-Aminouracil is dissolved in a mixture of water and sulfuric acid. The solution is cooled, and a solution of sodium nitrite (B80452) is added dropwise while maintaining a low temperature. The resulting 5-nitroso-6-aminouracil precipitates and is collected by filtration.

  • Reduction: The isolated 5-nitroso-6-aminouracil is then suspended in water, and sodium hydrosulfite (sodium dithionite) is added in portions. The reaction mixture is heated until the color of the nitroso compound disappears, indicating the completion of the reduction.

  • Isolation: After cooling, the this compound sulfate precipitates and is collected by filtration, washed with water, and dried.

General Procedure for Amide Formation from this compound Derivatives

5,6-Diaminouracils are excellent nucleophiles and readily react with carboxylic acids or their derivatives to form amides, which can then be cyclized to form purine (B94841) rings.

Procedure: [2][5]

  • To a solution of the respective carboxylic acid (1.0 equivalent) and a coupling agent such as COMU (1.1 equivalent) in a minimum amount of DMF, a solution of the this compound derivative (1.1 equivalent) and a base like DIPEA (2.0 equivalent) in DMF is added dropwise.

  • The reaction is stirred at room temperature for a short period (5–10 minutes).

  • Water is then added to precipitate the crude product, which is collected by filtration, washed with water, and dried under reduced pressure.

Applications in the Synthesis of Bioactive Molecules

Diaminopyrimidines are key intermediates in the synthesis of a variety of therapeutic agents.[6][7] Their ability to undergo cyclization reactions makes them invaluable for constructing fused heterocyclic systems.

Synthesis of Xanthine (B1682287) Derivatives

This compound can be condensed with aromatic aldehydes to form Schiff bases, which upon oxidative cyclization yield xanthine derivatives. These compounds are known to possess a wide range of biological activities, including anticancer, antiviral, and antioxidant properties.[6]

Dihydrofolate Reductase (DHFR) Inhibitors

2,4-Diaminopyrimidine (B92962) is a core scaffold in a class of drugs that act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[8][9][10] By inhibiting DHFR, these compounds disrupt DNA synthesis in rapidly proliferating cells, making them effective antibacterial and anticancer agents.[8][11][12]

Visualizing Synthetic and Biological Pathways

To better illustrate the synthetic utility and biological relevance of diaminopyrimidines, the following diagrams are provided.

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Purine Synthesis 6-Aminouracil 6-Aminouracil 5-Nitroso-6-aminouracil 5-Nitroso-6-aminouracil 6-Aminouracil->5-Nitroso-6-aminouracil NaNO2, H+ This compound This compound 5-Nitroso-6-aminouracil->this compound Na2S2O4 Amide Intermediate Amide Intermediate This compound->Amide Intermediate Coupling Agent Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Intermediate Purine Analog Purine Analog Amide Intermediate->Purine Analog Cyclization

Caption: Synthetic workflow for this compound and its application in purine synthesis.

DHFR_Inhibition_Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Diaminopyrimidine Inhibitor Diaminopyrimidine Inhibitor DHFR DHFR Diaminopyrimidine Inhibitor->DHFR Inhibition DNA Synthesis DNA Synthesis DHF DHF DHF->DHFR THF THF DHFR->THF THF->DNA Synthesis One-carbon metabolism

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by diaminopyrimidine-based drugs.

Conclusion

This compound and other diaminopyrimidines are indispensable tools in synthetic organic chemistry, providing access to a rich diversity of heterocyclic compounds with significant biological activities. While the classical synthesis of this compound via nitrosation and reduction remains a robust and high-yielding method, modern coupling techniques have expanded the repertoire of accessible structures. The 2,4-diaminopyrimidine scaffold, in particular, has proven to be a privileged structure in drug discovery, leading to the development of potent DHFR inhibitors. The choice of a specific diaminopyrimidine and synthetic strategy will ultimately be guided by the target molecule's structure and the desired biological application.

References

A Spectroscopic and Computational Guide to the Rotational Isomers of 5,6-Diaminouracil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the rotamers and conformers of 5,6-diaminouracil (DAU) and its derivatives. While direct experimental studies on the rotational isomers of the parent this compound are limited, this guide leverages comprehensive spectroscopic and computational data from closely related 6-amino-5-carboxamidouracil compounds to provide insight into the structural dynamics. The existence of distinct and slowly interconverting rotamers in these derivatives, observable by NMR spectroscopy, serves as a strong model for the expected behavior of DAU.

The primary focus is on rotational isomerism (or rotamers) arising from hindered rotation around exocyclic single bonds, such as the C-N bonds of the amino and amide groups. These rotational barriers lead to conformational isomers that can be distinct species on the NMR timescale at certain temperatures. This guide is intended for researchers in medicinal chemistry, spectroscopy, and drug development who work with uracil (B121893) derivatives and require an understanding of their conformational behavior.

Rotational Isomerism in this compound Derivatives: An NMR Perspective

The most direct evidence for stable rotamers in the this compound framework comes from studies on its 5-carboxamide derivatives. The partial double bond character of the amide C-N bond restricts rotation, leading to distinct s-cis and s-trans conformers, which can be directly observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

A study on various N-substituted 6-amino-5-carboxamidouracils revealed a duplication of NMR signals, indicating the presence of two distinct conformational isomers in solution.[1] Exchange Spectroscopy (EXSY) NMR experiments confirmed that these two sets of signals arise from two conformers in dynamic equilibrium.[1]

Table 1: Experimental ¹H-NMR Data for trans/cis Rotamers of 6-Amino-5-carboxamidouracil Derivatives in DMSO-d₆
CompoundSubstituent (R³)Rotamer Ratio (trans : cis)Amide NH Chemical Shift (δ, ppm)
8a Phenylethynyl73 : 27trans: 9.20, cis: 8.50
12 Phenylethynyl79 : 21Not reported
13 Phenylethynyl80 : 20Not reported

Data sourced from a study on 6-amino-5-carboxamidouracil derivatives, which serve as precursors for xanthines.[1]

Furthermore, dynamic NMR studies at low temperatures allowed for the observation of hindered rotation around the C6-NH₂ bond. The coalescence of the signals from the two protons of the 6-amino group for compound 8a was observed between 228 K and 233 K, from which the rotational barrier (ΔG‡) was calculated.[1]

Table 2: Dynamic NMR Data for Amino Group Rotation
PhenomenonCoalescence Temperature (Tc)Rotational Energy Barrier (ΔG‡)
C6-NH₂ Bond Rotation228 - 233 K46.4 ± 0.42 kJ·mol⁻¹

Data obtained for compound 8a (a 6-amino-5-carboxamidouracil derivative) in DMF-d₇.[1]

Computational Analysis of Rotamers

Density Functional Theory (DFT) calculations are instrumental in complementing experimental spectroscopic data. They provide insights into the 3D structures, relative stabilities, and rotational energy barriers of different conformers. For the 6-amino-5-carboxamidouracil derivatives, DFT calculations were performed to predict the geometry of the s-cis and s-trans rotamers, confirming the experimental assignments.[1]

While specific computational studies detailing the rotational barriers of the C5-NH₂ and C6-NH₂ groups in the parent this compound are not extensively published, DFT methods are the standard approach for such investigations. Such calculations would predict the most stable orientations of the amino groups relative to the uracil ring and to each other, and determine the energy required for their interconversion.

Experimental and Computational Protocols

The methodologies outlined below are standard for the spectroscopic and computational investigation of rotational isomers.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : The compound of interest is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) in an NMR tube.

  • Initial Spectrum : A standard ¹H-NMR spectrum is recorded at room temperature to identify signals and observe any peak duplication that suggests the presence of multiple conformers.

  • Variable Temperature NMR : A series of ¹H-NMR spectra are recorded over a range of temperatures. For high-temperature experiments, spectra are recorded in intervals (e.g., 5-10 K) up to a temperature where the distinct signals for the two rotamers broaden and coalesce into a single peak. For low-temperature experiments, the temperature is decreased until the rotation is slow enough to resolve distinct signals, for example, for the individual protons of an amino group.[1]

  • Data Analysis : The coalescence temperature (Tc) and the frequency separation of the signals (Δν) at slow exchange are used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.[1]

  • 2D NMR (EXSY) : Exchange Spectroscopy is used to confirm that the duplicated signals belong to species that are in chemical exchange. Cross-peaks between the signals of the two rotamers are a definitive indicator of this dynamic equilibrium.[1]

Density Functional Theory (DFT) Calculations
  • Structure Modeling : The 3D structures of the potential rotamers are built using molecular modeling software.

  • Geometry Optimization : The geometry of each conformer is optimized to find its lowest energy state. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher).[2]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide predicted IR and Raman spectra for each conformer.

  • Transition State Search : To determine the rotational energy barrier, a transition state search is performed. This involves scanning the potential energy surface by systematically rotating the bond of interest (e.g., the C-N amide bond) and finding the highest energy point along that path (the transition state).

  • Energy Calculation : The energy difference between the ground state conformer(s) and the transition state provides the theoretical rotational barrier. Solvent effects can be included using models like the Polarizable Continuum Model (PCM).

Logical and Experimental Workflows

The following diagrams illustrate the relationships between rotational isomers and the workflow for their experimental characterization.

G cluster_rotamers Rotational Isomerism RotamerA Rotamer A (e.g., s-trans) TransitionState Transition State (Rotation around C-N bond) RotamerA->TransitionState ΔG‡ RotamerB Rotamer B (e.g., s-cis) TransitionState->RotamerB ΔG‡

Caption: Logical relationship between two rotamers interconverting via a rotational transition state.

G Start Observe Signal Duplication in Room Temp NMR VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR EXSY Perform 2D EXSY NMR Start->EXSY Coalescence Determine Coalescence Temperature (Tc) VT_NMR->Coalescence Confirmation Confirm Exchange via Cross-Peaks EXSY->Confirmation CalcBarrier Calculate Rotational Barrier (ΔG‡) Coalescence->CalcBarrier End Characterize Rotamers CalcBarrier->End Confirmation->End

Caption: Experimental workflow for the characterization of rotamers using dynamic NMR spectroscopy.

References

Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of reactions involving 5,6-diaminouracil is a critical factor in the synthesis of a wide array of heterocyclic compounds, including pteridines and other pharmacologically relevant scaffolds. The two primary amino groups at the C5 and C6 positions exhibit different nucleophilicities, often leading to the formation of regioisomers. Unambiguous determination of the resulting molecular structure is paramount for understanding reaction mechanisms, ensuring compound purity, and guiding further drug development efforts.

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy with an alternative method, X-ray crystallography, for the definitive confirmation of regioselectivity in this compound reactions. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical approach for their needs.

Distinguishing Regioisomers: The Power of 2D-NMR

In reactions of this compound, electrophiles can react at either the N5 or N6 amino group, leading to the formation of two possible regioisomers. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial insights, signal overlap and the subtle differences between isomers often necessitate the use of more advanced techniques. 2D-NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful solution by providing through-bond and through-space correlation data, respectively.

Key 2D-NMR Experiments for Regioselectivity Determination:
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations between specific protons and carbons, the connectivity of the molecular skeleton can be pieced together, allowing for the definitive assignment of the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å). NOESY is particularly useful for confirming regioselectivity by observing spatial proximities between protons on the newly introduced substituent and protons on the uracil (B121893) ring or its existing substituents.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to identify spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing a map of all C-H single bonds.

Comparative Data Analysis: 2D-NMR vs. X-ray Crystallography

To illustrate the application of these techniques, we present a comparative analysis of the data obtained for a hypothetical reaction of this compound with a generic electrophile, resulting in two possible regioisomers: a 6-substituted product and a 7-substituted pteridine (B1203161).

Table 1: Hypothetical 2D-NMR Data for Regioisomer Determination

NMR Experiment Observation for 6-Substituted Isomer Observation for 7-Substituted Isomer Interpretation
HMBC Correlation between the proton on the substituent (e.g., H-1') and the carbon at the C6 position of the uracil ring.Correlation between the proton on the substituent (e.g., H-1') and the carbon at the C7a position of the pteridine ring system.Establishes the point of attachment of the substituent.
No correlation between the N5-H proton and the substituent.Correlation between the N5-H proton and carbons of the substituent.Confirms the proximity of the N5-amino group to the substituent in the 7-substituted isomer.
NOESY NOE between the proton on the substituent (e.g., H-1') and the N5-H proton of the uracil ring.NOE between the proton on the substituent (e.g., H-1') and the proton at the C6 position of the pteridine ring.Provides through-space evidence of the substituent's location.
NOE between a substituent proton and a proton on a group at the N1 or N3 position of the uracil ring.No significant NOE between the substituent proton and protons at the N1 or N3 positions.Further confirms the spatial arrangement of the substituent relative to the uracil core.

Table 2: Comparison of Analytical Techniques for Regioselectivity Determination

Technique Advantages Disadvantages Best Suited For
2D-NMR Spectroscopy Provides detailed structural information in solution, mimicking physiological conditions.[1][2] Non-destructive.[3] Can provide information on molecular dynamics and conformational flexibility.[2] Does not require crystallization.[2]Can be time-consuming for data acquisition and analysis. May not be suitable for very large molecules due to signal overlap and relaxation effects. Lower resolution compared to X-ray crystallography.Unambiguous structure elucidation of soluble compounds, studying dynamic processes, and analyzing mixtures of isomers.
X-ray Crystallography Provides a definitive, high-resolution three-dimensional structure.[3] Not limited by molecular size.[3] Can reveal detailed information about bond lengths, bond angles, and crystal packing.Requires a suitable single crystal, which can be difficult to obtain.[3] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[1][3]Absolute structure determination when a high-quality single crystal is available.

Experimental Protocols

Detailed Methodology for 2D-NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be used to aid dissolution.

    • For samples with low solubility, consider using a micro-NMR tube or increasing the number of scans during acquisition.

  • 1D-NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify sample purity and determine the chemical shift range of the protons.

    • Acquire a 1D ¹³C NMR spectrum to identify the carbon chemical shifts.

  • 2D-NMR Acquisition Parameters (General Guidelines for a 500 MHz Spectrometer):

    • COSY:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): Set to cover all proton signals.

      • Data Points: 2048 (F2) x 256 (F1)

      • Number of Scans: 2-4

      • Relaxation Delay: 1.5 s

    • HSQC:

      • Pulse Program: hsqcedetgpsisp2.3

      • Spectral Width (F2): Proton spectral width.

      • Spectral Width (F1): Carbon spectral width.

      • Data Points: 2048 (F2) x 256 (F1)

      • Number of Scans: 4-8

      • Relaxation Delay: 1.5 s

    • HMBC:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2): Proton spectral width.

      • Spectral Width (F1): Carbon spectral width.

      • Data Points: 2048 (F2) x 512 (F1)

      • Number of Scans: 8-16

      • Relaxation Delay: 1.5 s

    • NOESY:

      • Pulse Program: noesygpph

      • Spectral Width (F1 and F2): Proton spectral width.

      • Data Points: 2048 (F2) x 256 (F1)

      • Number of Scans: 8-16

      • Relaxation Delay: 1.5 s

      • Mixing Time (d8): 500-800 ms (B15284909) (optimize as needed).

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

    • Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution.

    • Phase the spectra carefully.

    • Analyze the cross-peaks in each 2D spectrum to establish connectivities and spatial relationships.

    • For HMBC, look for correlations between key protons (e.g., N-H, substituent protons) and the carbons of the pyrimidine (B1678525) ring to determine the point of attachment.

    • For NOESY, identify through-space correlations that confirm the proximity of certain groups, which is indicative of a specific regioisomer.

Visualizing the Workflow and Logic

To further clarify the process of regioselectivity determination, the following diagrams illustrate the key reaction pathway and the logical workflow for data analysis.

G cluster_reaction Reaction Pathway This compound This compound Reaction Reaction This compound->Reaction Electrophile Electrophile Electrophile->Reaction Regioisomer_A 6-Substituted Product Reaction->Regioisomer_A Path A Regioisomer_B 7-Substituted Pteridine Reaction->Regioisomer_B Path B

Caption: Reaction of this compound with an electrophile leading to two possible regioisomers.

G cluster_workflow 2D-NMR Analysis Workflow Sample Purified Reaction Product 1D_NMR 1D NMR (1H, 13C) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Processing Data Processing and Phasing 2D_NMR->Processing Analysis Cross-Peak Analysis Processing->Analysis HMBC_Analysis HMBC: Through-Bond Connectivity Analysis->HMBC_Analysis NOESY_Analysis NOESY: Through-Space Proximity Analysis->NOESY_Analysis Structure Regiostructure Confirmation HMBC_Analysis->Structure NOESY_Analysis->Structure

Caption: Logical workflow for regioselectivity determination using 2D-NMR.

Conclusion

The regioselectivity of reactions involving this compound can be unambiguously determined using a combination of 2D-NMR experiments. HMBC and NOESY are particularly powerful in providing the necessary through-bond and through-space correlations to distinguish between possible regioisomers. While X-ray crystallography offers definitive structural proof, its requirement for a suitable single crystal can be a significant limitation. 2D-NMR, on the other hand, provides detailed structural information in solution, which is often more relevant to the biological context of the molecules under investigation. By following the detailed experimental protocols and data analysis workflows presented in this guide, researchers can confidently and accurately determine the regioselectivity of their this compound reactions, ensuring the integrity of their synthetic products and advancing their drug discovery efforts.

References

5,6-Diaminouracil Derivatives Emerge as Potential Alternatives to 5-Fluorouracil in Antitumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer chemotherapeutics is ongoing. While 5-fluorouracil (B62378) (5-FU) has been a cornerstone of cancer treatment for decades, a growing body of evidence suggests that derivatives of 5,6-diaminouracil may offer comparable, and in some cases superior, antitumor activity. This comparison guide provides an objective overview of the performance of this compound derivatives against the established drug 5-fluorouracil, supported by available experimental data.

At a Glance: Comparative Antitumor Activity

Quantitative data from various studies indicate that certain this compound derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with some showing greater efficacy than 5-FU in direct comparisons.

In Vitro Cytotoxicity: IC50 Values (µM)
Compound/DrugHCT-116 (Colon Cancer)HepG-2 (Liver Cancer)
5-Fluorouracil 6.44 ± 0.61[1]21.5 ± 1.35[1]
Compound 88 5.92 ± 0.59[1]10.33 ± 0.82[1]
Compound 90 5.81 ± 0.57[1]16.82 ± 1.21[1]
Compound 91a *4.88 ± 0.41[1]11.37 ± 0.87[1]

*Compounds 88, 90, and 91a are pyrimidopyrimidine derivatives synthesized from this compound.[1]

In Vivo Antitumor Efficacy: P388 Leukemia Model
Compound/DrugDosage and Schedule% T/C (Treated vs. Control Lifespan)
5-Fluorouracil Varies>125[2]
1,3-Dimethyl-5-cinnamoyl-6-aminouracil Not specified124[2]

A % T/C value of ≥ 125 is generally considered a criterion for significant antitumor activity in this model.[2] It is important to note that the compared aminouracil derivative is a 6-aminouracil, not a this compound derivative, highlighting the need for more direct comparative in vivo studies.

Unraveling the Mechanisms of Action

5-Fluorouracil's multifaceted attack on cancer cells is well-documented. It primarily functions as an antimetabolite. Once inside a cell, 5-FU is converted into several active metabolites that disrupt essential cellular processes. One of its key mechanisms is the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a building block of DNA. This leads to a "thymineless death" of rapidly dividing cancer cells. Furthermore, 5-FU's metabolites can be incorporated into both RNA and DNA, leading to errors in transcription and replication, and ultimately, cell death.

5-Fluorouracil Mechanism of Action 5-Fluorouracil Mechanism of Action 5-FU 5-FU Active Metabolites Active Metabolites 5-FU->Active Metabolites Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition Active Metabolites->Thymidylate Synthase Inhibition RNA Damage RNA Damage Active Metabolites->RNA Damage DNA Damage DNA Damage Active Metabolites->DNA Damage DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase Inhibition->DNA Synthesis Inhibition Cell Death Cell Death DNA Synthesis Inhibition->Cell Death RNA Damage->Cell Death DNA Damage->Cell Death

Mechanism of 5-Fluorouracil

The precise mechanisms of action for many this compound derivatives are still under investigation. However, their structural similarity to purine (B94841) and pyrimidine (B1678525) bases suggests that they may also act as antimetabolites, interfering with nucleic acid synthesis. Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For instance, certain pyrimidopyrimidine derivatives synthesized from this compound have demonstrated cytotoxic activity that surpasses 5-FU, indicating potentially novel or more potent interactions with cellular targets.[1]

Experimental Methodologies

The following are representative protocols for assessing the antitumor activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or 5-fluorouracil) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.

MTT Assay Workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

References

Evaluating Catalyst Efficiency in the Hydrogenation of 5,6-Diaminouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of 5,6-diaminouracil is a critical step in the synthesis of various pharmaceutically relevant compounds. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative overview of commonly used heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂ or Adams' catalyst), Raney® Nickel, and Rhodium on carbon (Rh/C)—for this transformation. Due to the limited availability of direct comparative studies on this compound hydrogenation, this guide draws upon data from analogous hydrogenations of uracil (B121893) and its derivatives to provide a comprehensive evaluation.

Comparative Catalyst Performance

The selection of an appropriate catalyst is a balance between reactivity, selectivity, cost, and safety. The following table summarizes the general performance characteristics of each catalyst in the context of pyrimidine (B1678525) ring hydrogenation.

CatalystTypical Loading (w/w %)Reaction ConditionsReported Yields (Analogous Reactions)Reaction Time (Analogous Reactions)Selectivity & Remarks
Palladium on Carbon (Pd/C) 5-10%Low to medium pressure H₂ (1-10 atm), Room temperature to 50°CHighModerate to LongGood for general purpose hydrogenation of C=C bonds. May require longer reaction times. Susceptible to poisoning by sulfur-containing compounds.[1][2]
Platinum(IV) Oxide (PtO₂) 1-5%Low pressure H₂ (1-3 atm), Room temperature, often in acidic media (e.g., acetic acid)High to ExcellentFastHighly active catalyst, often requiring milder conditions. Acetic acid as a solvent can enhance its activity.[3][4]
Raney® Nickel 10-20%Low to high pressure H₂ (3-100 atm), Room temperature to 100°CGood to HighFast to ModerateA cost-effective and highly active catalyst. It is pyrophoric when dry and requires careful handling.[5][6]
Rhodium on Carbon (Rh/C) 1-5%Low to medium pressure H₂ (1-10 atm), Room temperatureHigh to ExcellentFastHighly active for the hydrogenation of aromatic and heteroaromatic rings.[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and accurate comparison. The following are generalized protocols for the hydrogenation of a uracil derivative, which can be adapted for this compound.

Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for hydrogenation at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Vacuum line

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the this compound (1 equivalent).

  • Add the solvent (e.g., methanol) to dissolve or suspend the substrate.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the substrate).

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and a hydrogen balloon via a three-way stopcock.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Hydrogenation using Platinum(IV) Oxide (PtO₂ - Adams' Catalyst)

This protocol outlines a typical hydrogenation using Adams' catalyst.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Solvent (e.g., Acetic Acid, Ethanol)

  • Hydrogen (H₂) gas supply (hydrogenator or balloon)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Place this compound (1 equivalent) and the chosen solvent (e.g., glacial acetic acid) in the reaction vessel.

  • Add PtO₂ (typically 1-5% by weight of the substrate).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

  • Agitate the mixture (e.g., by shaking or stirring) at room temperature. The black color of the reduced platinum catalyst should appear.

  • Monitor the hydrogen uptake to determine the reaction's progress.

  • Once the theoretical amount of hydrogen has been consumed or the reaction is complete, vent the system and purge with an inert gas.

  • Filter the catalyst through Celite®.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Hydrogenation using Raney® Nickel

This protocol provides a general guideline for using Raney® Nickel, a pyrophoric catalyst that requires careful handling.

Materials:

  • This compound

  • Raney® Nickel (as a slurry in water or ethanol)

  • Solvent (e.g., Ethanol, Water)

  • Hydrogen (H₂) gas supply (hydrogenator)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, add the this compound (1 equivalent) and the solvent.

  • Carefully add the Raney® Nickel slurry (typically 10-20% by weight of the substrate). The catalyst should be kept wet at all times.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitor the pressure drop to follow the course of the reaction.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • The catalyst can be separated by filtration or decantation. The filtered catalyst must be kept wet to prevent ignition.

  • The product can be isolated from the filtrate by removing the solvent.

Visualizing the Process

To aid in the understanding of the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis A Substrate and Solvent Preparation C Reactor Setup and Inerting A->C B Catalyst Selection (Pd/C, PtO₂, Raney-Ni, Rh/C) B->C D Hydrogen Introduction and Reaction Monitoring C->D E Catalyst Filtration D->E F Product Isolation E->F G Characterization and Yield Determination F->G

Figure 1. A generalized experimental workflow for the catalytic hydrogenation of this compound.

Catalyst_Selection_Logic Start Define Reaction Goals (Yield, Selectivity, Cost) High_Activity High Reactivity Needed? Start->High_Activity Pt_Rh Consider PtO₂ or Rh/C High_Activity->Pt_Rh Yes Pd_Ni Consider Pd/C or Raney-Ni High_Activity->Pd_Ni No Cost_Constraint Cost a Major Factor? Raney_Ni Consider Raney-Ni Cost_Constraint->Raney_Ni Yes Noble_Metals Consider Pd/C, PtO₂, Rh/C Cost_Constraint->Noble_Metals No Safety_Handling Special Handling a Concern? Pd_Pt_Rh Consider Pd/C, PtO₂, Rh/C Safety_Handling->Pd_Pt_Rh No Handle_Raney_Ni Proceed with Caution for Raney-Ni Safety_Handling->Handle_Raney_Ni Yes (for Raney-Ni) Selectivity_Issue Potential for Side Reactions? Modified_Catalyst Consider Modified or Selective Catalyst (e.g., poisoned Pd/C) Selectivity_Issue->Modified_Catalyst Yes Standard_Catalyst Standard Catalyst Likely Sufficient Selectivity_Issue->Standard_Catalyst No Pt_Rh->Cost_Constraint Pd_Ni->Cost_Constraint Raney_Ni->Safety_Handling Noble_Metals->Safety_Handling Pd_Pt_Rh->Selectivity_Issue Handle_Raney_Ni->Selectivity_Issue

Figure 2. A decision-making diagram for selecting a suitable catalyst for hydrogenation.

Conclusion

The choice of catalyst for the hydrogenation of this compound has a significant impact on the reaction's efficiency and outcome. While direct comparative data is scarce, this guide provides a framework for catalyst selection based on the known activities of palladium, platinum, nickel, and rhodium catalysts in similar transformations. For high reactivity, PtO₂ and Rh/C are excellent choices, whereas Raney® Nickel offers a cost-effective, highly active alternative, albeit with safety considerations. Pd/C remains a reliable and versatile option for general-purpose hydrogenation. Researchers are encouraged to perform small-scale screening experiments to determine the optimal catalyst and conditions for their specific application.

References

Navigating the Landscape of Oxidative DNA Damage Detection: A Comparative Guide to Broad-Spectrum Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals engaged in the study of DNA damage and repair often face the challenge of selecting the appropriate tools for detecting specific DNA adducts. While highly specific antibodies exist for certain lesions, the detection of less common adducts, such as those derived from 5,6-diaminouracil, remains a significant hurdle. Currently, there is a notable absence of commercially available antibodies raised specifically against this compound adducts, and consequently, a lack of direct cross-reactivity studies for such antibodies.

In light of this, this guide provides a comparative overview of commercially available, broad-spectrum monoclonal antibodies utilized for the detection of oxidative DNA and RNA damage. These antibodies, while not specific to this compound, are designed to recognize a range of oxidative lesions and may offer a potential, albeit indirect, avenue for investigating this type of damage. We will delve into the available data on their performance, cross-reactivity with various oxidative adducts, and the experimental protocols for their characterization.

Performance Comparison of Broad-Spectrum Oxidative Damage Antibodies

The selection of an appropriate antibody for detecting oxidative DNA damage is contingent on its specificity and sensitivity towards various adducts. The following table summarizes the characteristics of representative commercially available monoclonal antibodies often employed in this field. It is important to note that the cross-reactivity profiles are based on the information provided by the manufacturers and available literature, and may not be exhaustive.

Antibody CloneImmunogenReported Specificity/Cross-ReactivityManufacturer (Example)
15A3 8-hydroxyguanosine (B14389) conjugated to BSA and caseinRecognizes 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), 8-hydroxyguanosine (8-OHG), and 8-hydroxyguanine (B145757) (8-OHGua).[1][2]Thermo Fisher Scientific
7E6.9 Not specifiedMeasures 8-OHdG and 8-OHG with equal selectivity and sensitivity. Cross-reactivity with 8-hydroxyguanine is reported to be 0.15%, and <0.1% with guanine (B1146940) and guanosine.[3]Cayman Chemical
N45.1 Not specifiedSpecific for 8-hydroxy-2'-deoxyguanosine (8-OHdG).Genox

Experimental Protocols

The characterization of antibody specificity and cross-reactivity is crucial for the reliable interpretation of experimental results. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the binding affinity and specificity of an antibody.

Competitive ELISA Protocol for Antibody Specificity

This protocol outlines the general steps for assessing the cross-reactivity of an anti-oxidative DNA damage antibody.

Materials:

  • Microtiter plates coated with the target antigen (e.g., 8-OHdG-BSA conjugate)

  • Monoclonal antibody against oxidative DNA damage

  • A panel of potential cross-reactants (e.g., this compound, other oxidized and non-oxidized nucleosides)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the antigen (e.g., 1 µg/mL of 8-OHdG-BSA conjugate) in a suitable coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the competitor compounds (cross-reactants) and the specific antigen (for standard curve). Add 50 µL of the competitor dilutions and 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each competitor at different concentrations. The IC50 value (the concentration of competitor required to inhibit 50% of the antibody binding) is determined to quantify the cross-reactivity. A lower IC50 value indicates higher affinity and potential cross-reactivity.

Visualizing Experimental Workflows and Biological Pathways

To better understand the processes involved in studying antibodies against DNA adducts, the following diagrams, generated using the DOT language, illustrate a general workflow for antibody development and a simplified signaling pathway of oxidative DNA damage.

Antibody_Development_Workflow cluster_Antigen Antigen Preparation cluster_Immunization Immunization & Hybridoma Production cluster_Screening Screening & Characterization Adduct_Synthesis Synthesis of This compound Adduct Conjugation Conjugation to Carrier Protein (e.g., BSA) Adduct_Synthesis->Conjugation Immunization Immunization of Mice Conjugation->Immunization Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Fusion with Myeloma Cells Spleen_Cells->Fusion Hybridomas Hybridoma Selection Fusion->Hybridomas ELISA_Screening ELISA Screening for Positive Clones Hybridomas->ELISA_Screening Cloning Subcloning of Positive Hybridomas ELISA_Screening->Cloning Antibody_Production Antibody Production & Purification Cloning->Antibody_Production Cross_Reactivity Cross-Reactivity Testing (ELISA) Antibody_Production->Cross_Reactivity

A generalized workflow for the development of monoclonal antibodies against DNA adducts.

Oxidative_DNA_Damage_Pathway ROS Reactive Oxygen Species (ROS) DNA DNA (Guanine, Pyrimidines) ROS->DNA attacks Oxidative_Damage Oxidative Damage DNA->Oxidative_Damage Adducts Formation of Oxidative Adducts (e.g., 8-OHdG, this compound) Oxidative_Damage->Adducts BER Base Excision Repair (BER) Adducts->BER NER Nucleotide Excision Repair (NER) Adducts->NER Repair_Failure Repair Failure Adducts->Repair_Failure BER->DNA restores NER->DNA restores Mutation Mutation Repair_Failure->Mutation Cellular_Outcomes Cellular Outcomes (Apoptosis, Senescence, Cancer) Mutation->Cellular_Outcomes

A simplified schematic of the oxidative DNA damage and repair pathway.

Conclusion

The direct immunodetection of this compound adducts is currently hampered by the lack of specific antibodies. However, the field of oxidative DNA damage research offers a range of broad-spectrum antibodies that can detect a variety of oxidative lesions. While these antibodies may not provide the specificity desired for singular adducts like this compound, they serve as valuable tools for assessing overall oxidative stress and DNA damage. Researchers should carefully consider the reported cross-reactivity profiles of these antibodies and perform rigorous in-house validation to ensure the reliability of their findings. The development of high-affinity, specific monoclonal antibodies for a wider range of DNA adducts, including those derived from this compound, remains a critical area for future research, which will undoubtedly advance our understanding of the pathological roles of DNA damage.

References

A Comparative Guide to DFT Calculations for Substituted 5,6-Diaminouracil Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of conformers of substituted 5,6-diaminouracil derivatives, supported by data from Density Functional Theory (DFT) calculations and experimental findings. This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 are substituted with amino groups. These compounds are significant as precursors in the synthesis of biologically active molecules, such as 8-substituted xanthine (B1682287) derivatives that act as potent antagonists for adenosine (B11128) receptors, with therapeutic potential for neurodegenerative diseases and cancer immunotherapy.

The introduction of substituents, particularly at the 5- or 6-amino groups, can lead to the existence of various stable conformers, including rotational isomers (rotamers) and tautomers, which may coexist in equilibrium. Understanding the structural and energetic landscape of these conformers is crucial for drug design and development. DFT has emerged as a powerful tool to investigate the relative stabilities, geometries, and electronic properties of these molecular states, often in conjunction with experimental methods like NMR and X-ray crystallography.

Experimental and Computational Protocols

A combination of computational and experimental methods is essential for a thorough conformational analysis of substituted 5,6-diaminouracils.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are employed to model the geometric and electronic properties of different conformers. A typical workflow is as follows:

  • Initial Structure Generation : Plausible 3D structures for each potential conformer (e.g., cis/trans rotamers, tautomers) are generated.

  • Geometry Optimization : The structures are optimized to find their lowest energy state. This is commonly performed using a specific functional and basis set, such as B3LYP/6-31G* or B3LYP/6-311+G**. For higher accuracy, functionals like M06-2X with a 6-31G(d) basis set are also utilized.

  • Vibrational Frequency Analysis : Frequency calculations are performed at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvation Modeling : To simulate conditions in solution, the effect of the solvent is often included using a Polarizable Continuum Model (PCM), such as the SMD or IEFPCM variants.

  • Energy Calculation : The final electronic energy, enthalpy, and Gibbs free energy of each conformer are calculated to determine their relative stabilities.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation Cycle cluster_refine Refinement & Analysis Start Generate Initial 3D Structures (e.g., cis/trans, tautomers) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Minima (No imaginary frequencies?) Freq->Check Check->Opt No Solv Apply Solvation Model (e.g., PCM/SMD) Check->Solv Yes End Final Energies & Properties (Relative Stability, Spectra) Solv->End

Caption: A typical workflow for the conformational analysis of molecules using Density Functional Theory (DFT).

Experimental Protocol: NMR and X-ray Crystallography
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of multiple conformers in solution often leads to a duplication of signals in ¹H- and ¹³C-NMR spectra. Dynamic and 2D-NMR experiments, such as Exchange Spectroscopy (EXSY), can confirm that these signals arise from species in chemical exchange, rather than from a mixture of static isomers. The ratio of conformers can be determined by integrating their respective NMR signals.

  • Single-Crystal X-ray Crystallography : This technique provides the precise three-dimensional structure of a molecule in the solid state. The resulting crystal structure serves as an invaluable benchmark for validating the accuracy of DFT-optimized geometries.

Comparative Analysis of Conformers

DFT calculations reveal key energetic and structural differences between conformers of substituted 5,6-diaminouracils.

Case Study 1: cis/trans Amide Rotamers in 6-Amino-5-carboxamidouracils

Acylation of the 5-amino group of a this compound derivative introduces an amide bond, which can exist in either a s-cis or s-trans conformation due to the rotational barrier around the C-N bond. Studies combining NMR, X-ray, and DFT have shown that both conformers can be present in solution, with the trans-amide conformer generally being the more stable one.

Conformers cluster_rotamers Rotational Isomers (Rotamers) cluster_tautomers Tautomers Parent 6-Amino-5-carboxamidouracil Derivative Cis cis-Amide Conformer Parent->Cis Rotation Trans trans-Amide Conformer Parent->Trans Rotation Diketo Diketo Tautomer Parent->Diketo Proton Transfer KetoEnol Keto-Enol Tautomer Parent->KetoEnol Proton Transfer Cis->Trans Equilibrium Diketo->KetoEnol Equilibrium

Caption: Conformational possibilities in substituted 5,6-diaminouracils, including rotamers and tautomers.

The relative population of these rotamers is sensitive to the nature of the substituent. For instance, in a series of 6-amino-5-carboxamidouracils, derivatives with arylethynyl substituents showed a significant population (20-30%) of the less stable cis conformer, whereas those with shorter, more flexible linkers existed predominantly as a single conformer.

Table 1: Comparison of Calculated and Experimental Data for cis/trans Conformers of N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) R-amides

Substituent (R)ConformerRelative Energy (ΔE)¹Experimental Ratio (%)²
phenylethynyltrans0.00~73
cis> 0~27
styryltrans0.00> 95
cis> 0< 5
phenylethyltrans0.00~89
cis> 0~11
benzoyltrans0.00> 95
cis> 0< 5

¹ Relative energies are typically calculated using DFT. A value of 0.00 is assigned to the most stable conformer. ² Experimental ratios are determined from ¹H-NMR integration in DMSO-d₆. Data synthesized from findings in related studies.

Case Study 2: Tautomeric Stability and Substituent Effects

Uracil (B121893) and its derivatives can exist in several tautomeric forms, with the diketo form being the most stable. However, the relative stability of these tautomers can be significantly altered by substitution at the 5- and 6-positions. DFT calculations have shown that the electronic nature of the substituent plays a key role.

  • Electron-Withdrawing Groups (e.g., -NO₂) : A nitro group is more electron-withdrawing when placed at the 5-position compared to the 6-position. This effect is enhanced in polar solvents.

  • Electron-Donating Groups (e.g., -NH₂) : An amino group is a more effective electron-donating group at the 6-position than at the 5-position.

These electronic perturbations can influence intramolecular interactions. For example, a strong intramolecular hydrogen bond formed in a 5-NO₂ substituted uracil derivative was found to significantly stabilize a normally high-energy dienol tautomer, reducing its relative energy difference from +17.9 kcal/mol (unsubstituted) to just +5.4 kcal/mol.

Table 2: DFT-Calculated Relative Energies (kcal/mol) of Substituted Uracil Tautomers

TautomerUnsubstituted5-NO₂ Substituted6-NH₂ Substituted
Diketone (u1) 0.0 0.0 0.0
Keto-enol (u2)+9.6+10.5+12.1
Keto-enol (u3)+11.2+11.8+10.9
Dienol (u4) +17.9 +5.4 +19.5

Data adapted from DFT (B97-D3/aug-cc-pVDZ) calculations in the gas phase. Relative energies are with respect to the most stable diketo tautomer.

Conclusion

The conformational landscape of substituted 5,6-diaminouracils is complex, involving equilibria between multiple rotamers and tautomers. This guide demonstrates that a synergistic approach, combining high-level DFT calculations with experimental validation from NMR and X-ray crystallography, is critical for accurately characterizing these systems. DFT provides essential insights into the relative stabilities and structures of conformers, while experimental data grounds these theoretical models in reality. This detailed understanding is paramount for drug development professionals, as the specific conformation of these precursor molecules can profoundly influence their reactivity, solubility, and ultimately, their efficacy in the synthesis of therapeutic agents.

Safety Operating Guide

Safe Disposal of 5,6-Diaminouracil: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5,6-Diaminouracil is a critical aspect of laboratory safety and environmental responsibility. As a chemical classified with specific hazards, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be thoroughly trained in handling hazardous chemicals and be fully aware of the potential risks associated with this compound.

Hazard Profile: this compound is considered a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also harmful if swallowed.[3]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, powder-free nitrile gloves.Prevents skin contact with the irritant agent.[1][2]
Gown Disposable, impermeable, long-sleeved lab coat or gown.Protects skin and personal clothing from contamination.[1]
Eye Protection Safety goggles or a face shield.Prevents splashes and dust from contacting the eyes.[1][2][4]
Respiratory Protection Use only in a well-ventilated area. A respirator may be required if dust formation is likely.Protects against inhalation of hazardous particles.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a strict, documented procedure to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

Step 1: Waste Collection

  • Solid Waste: Carefully sweep up solid this compound, avoiding the generation of dust.[2] All contaminated materials, including personal protective equipment (gloves, gowns), weighing papers, and cleaning materials, must be collected.

  • Containers: Place all waste into a suitable, clearly labeled, and sealable container.[1] The container must be compatible with the chemical and properly closed to prevent leaks or spills.[6][7]

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Include the date when the first waste was added to the container. Proper labeling is a critical component of safe waste management.[8]

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][8]

  • This area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][9]

  • Ensure that the storage area is inspected regularly for any signs of leakage.[6]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[8][10]

  • Follow all institutional and local regulations for hazardous waste disposal.[4][11]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Ensure Proper PPE: Wear the personal protective equipment listed in the table above.

  • Containment: Prevent the spread of the powder. Avoid creating dust.[2][4]

  • Collection: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Preparation cluster_1 Waste Collection & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE: - Gloves - Gown - Eye Protection B Collect solid this compound waste and contaminated materials. C Place waste in a compatible, sealed, and leak-proof container. B->C Contain D Label container as 'Hazardous Waste: this compound' E Store in a designated Satellite Accumulation Area. D->E Store F Contact EHS or licensed waste disposal service for pickup. G Document waste disposal according to institutional protocols. F->G Document

Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the safe and effective use of 5,6-Diaminouracil in research and development. This guide provides immediate, procedural, and step-by-step instructions for handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of your work.

Properly managing this compound is critical due to its potential health hazards. The chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash-prone procedures.Protects against dust particles and splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other suitable chemically impervious gloves. Inspect for tears or holes before each use.Prevents skin contact, which can cause irritation.[1][2]
Body Protection Laboratory Coat/CoverallsLong-sleeved to cover all exposed skin.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved N95 or P1 dust mask for nuisance dust levels.[2] A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[3]Minimizes inhalation of dust particles, which can lead to respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps:

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Disposal receiving Receiving: Inspect container integrity. Verify label. storage Storage: Cool, dry, well-ventilated area. Away from incompatible materials (e.g., strong oxidizers). receiving->storage Store immediately weighing Weighing: Perform in a chemical fume hood or ventilated enclosure. Avoid generating dust. storage->weighing Retrieve for use experiment Experimental Use: Wear appropriate PPE. Ensure eyewash stations and safety showers are accessible. weighing->experiment Transfer to experiment decontamination Decontamination: Clean work surfaces with appropriate solvent. Wash hands thoroughly after handling. experiment->decontamination After experiment completion disposal Disposal: Segregate waste. Follow institutional EHS guidelines. decontamination->disposal Dispose of waste cluster_generation Waste Generation cluster_segregation Segregation and Storage cluster_disposal Final Disposal solid_waste Solid this compound solid_waste_container Labeled Solid Waste Container solid_waste->solid_waste_container contaminated_ppe Contaminated PPE ppe_waste_bag Labeled Contaminated PPE Bag contaminated_ppe->ppe_waste_bag empty_containers Empty Containers rinsed_container Triple-Rinsed Container empty_containers->rinsed_container Triple Rinse rinsate_collection Rinsate Waste Container empty_containers->rinsate_collection Collect Rinsate ehs_pickup EHS Hazardous Waste Pickup solid_waste_container->ehs_pickup ppe_waste_bag->ehs_pickup regular_waste Regular Lab Waste rinsed_container->regular_waste rinsate_collection->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diaminouracil
Reactant of Route 2
5,6-Diaminouracil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。